D-Luciferin potassium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-OGFXRTJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of D-luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-luciferin potassium salt is the cornerstone substrate for firefly luciferase-based bioluminescence assays, a technology widely employed in biological research and drug discovery. The enzymatic oxidation of D-luciferin by luciferase in the presence of adenosine (B11128) triphosphate (ATP) and molecular oxygen results in the emission of light, a phenomenon with a quantum yield of approximately 0.41 photons per oxidized luciferin (B1168401) molecule under optimal conditions.[1] This high efficiency and the low endogenous background luminescence in most biological systems make it an exceptionally sensitive reporter system. This guide provides a comprehensive overview of the chemical properties of this compound salt, alongside detailed experimental protocols and visual workflows to facilitate its effective use in a laboratory setting.
Core Chemical Properties
This compound salt is a light-yellow powder.[2] Its potassium salt form offers enhanced aqueous solubility and stability compared to the free acid form.[1]
Table 1: General Chemical Properties of this compound Salt
| Property | Value | Reference |
| Chemical Name | (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid, monopotassium salt | [3] |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [3][4] |
| Molecular Weight | 318.41 g/mol | [3][4][5] |
| CAS Number | 115144-35-9 | [3][4][5] |
| Appearance | Light yellow powder or crystals | [2] |
| Purity | Typically >98% (HPLC) | [3][5] |
| UV/Vis Maximum Absorption (λmax) | 268, 327 nm | [6] |
| Emission Maximum (λmax) | ~560 nm (in vitro) | [1] |
Solubility
The solubility of this compound salt is a critical factor for the preparation of stock and working solutions for various assays.
Table 2: Solubility of this compound Salt in Various Solvents
| Solvent | Solubility | Reference |
| Water | 31.25 mg/mL (98.14 mM) to 60 mg/mL | [2][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~5 - 10 mg/mL | [4][6] |
| Dimethylformamide (DMF) | ~16.7 mg/mL | [6] |
| Ethanol | ~0.25 mg/mL | [6] |
Note: Sonication may be required to achieve maximum solubility in some solvents.[4]
Stability and Storage
Proper storage is crucial to maintain the integrity and performance of this compound salt.
Table 3: Stability and Storage Recommendations for this compound Salt
| Form | Storage Temperature | Storage Conditions | Stability | Reference |
| Lyophilized Powder | -20°C | Desiccated, protected from light, under inert gas (e.g., nitrogen or argon) | ≥ 2 years | [5][6] |
| Aqueous Stock Solution | -20°C or -80°C | Aliquoted, protected from light | Up to 6 months at -20°C | [5] |
| Aqueous Working Solution | 4°C | Protected from light | Up to 1 week | [5] |
Note: Avoid repeated freeze-thaw cycles of stock solutions. For sensitive assays, it is recommended to use freshly prepared solutions.[7] The compound is sensitive to light, oxygen, and moisture.[7]
Bioluminescence Reaction Pathway
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, D-luciferin is adenylated by ATP to form luciferyl adenylate. Subsequently, this intermediate is oxidized by molecular oxygen to produce an electronically excited oxyluciferin, which then decays to its ground state, emitting a photon of light.[8][9]
Experimental Protocols
In Vitro Luciferase Reporter Assay
This protocol outlines the general steps for measuring luciferase activity in cell lysates.
-
Preparation of Reagents:
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT).
-
D-luciferin Stock Solution: Prepare a 30 mg/mL (approximately 94 mM) stock solution of this compound salt in sterile, ATP-free water.[2] Aliquot and store at -20°C, protected from light.
-
Luciferase Assay Reagent: Just before use, dilute the D-luciferin stock solution into the assay buffer to the desired final concentration (e.g., 0.5-1 mM).[10][11] Add ATP to a final concentration of 2 mM.[10]
-
-
Cell Lysis:
-
Wash cells with PBS.
-
Add an appropriate volume of lysis buffer to the cells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature with gentle shaking.
-
Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
-
Luminescence Measurement:
-
Transfer the supernatant (cell lysate) to a luminometer tube or a white-walled 96-well plate.
-
Add the freshly prepared luciferase assay reagent to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for in vivo imaging in animal models.
-
Preparation of D-luciferin Injection Solution:
-
Animal Administration:
-
Anesthetize the animal according to approved institutional protocols.
-
Inject the D-luciferin solution via an appropriate route (e.g., intraperitoneal, intravenous). A common dosage for intraperitoneal injection is 150 mg/kg body weight.[2][4][12] For a 20g mouse, this corresponds to a 200 µL injection of a 15 mg/mL solution.[13]
-
-
Imaging:
-
Place the animal in a light-tight imaging chamber.
-
Acquire images at various time points to determine the peak signal. The peak signal is typically observed 10-20 minutes after intraperitoneal injection.[13] A kinetic study is recommended for each new animal model to determine the optimal imaging time.[12][13]
-
ATP Assay
The luciferase-luciferin reaction can be adapted to quantify ATP levels. In this assay, luciferase and D-luciferin are provided in excess, making the light output directly proportional to the ATP concentration.
-
Reagent Preparation:
-
ATP Assay Buffer: Prepare a buffer containing Tricine, MgSO₄, EDTA, and DTT.
-
Luciferase-Luciferin Reagent: Reconstitute lyophilized luciferase in the ATP assay buffer and add this compound salt to a final concentration where it is not rate-limiting.
-
ATP Standards: Prepare a series of ATP standards of known concentrations.
-
-
Assay Procedure:
-
Add the sample containing an unknown amount of ATP to a luminometer tube.
-
Add the luciferase-luciferin reagent.
-
Immediately measure the luminescence.
-
Generate a standard curve using the ATP standards and determine the ATP concentration in the sample.
-
Note: It is critical to use ATP-free water, reagents, and labware to avoid contamination.[2][11]
Logical Relationships in Bioluminescence Assays
The relationship between the key components of the luciferase-luciferin reaction determines the experimental design and data interpretation.
Conclusion
This compound salt is a robust and versatile substrate for highly sensitive bioluminescence-based assays. A thorough understanding of its chemical properties, including solubility and stability, is paramount for obtaining reliable and reproducible results. By following well-defined experimental protocols for in vitro and in vivo applications, researchers can effectively leverage the power of the luciferase-luciferin system to advance their scientific investigations and drug development efforts.
References
- 1. D-Luciferin | AAT Bioquest [aatbio.com]
- 2. morebio.co.kr [morebio.co.kr]
- 3. scbt.com [scbt.com]
- 4. This compound | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 9. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. bcf.technion.ac.il [bcf.technion.ac.il]
- 13. sites.duke.edu [sites.duke.edu]
D-Luciferin Potassium Salt: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, D-luciferin potassium salt is an indispensable tool for harnessing the power of bioluminescence. This technical guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in key experimental settings.
This guide delves into the molecular characteristics of this compound salt, offering a direct comparison with its free acid counterpart. It further outlines its critical role in a range of applications, from in vivo imaging to reporter gene assays and ATP detection. Detailed experimental protocols are provided to ensure reproducible and accurate results in the laboratory.
Core Compound Characteristics
D-luciferin, the substrate for firefly luciferase, is most commonly utilized in its potassium salt form due to its superior solubility in aqueous solutions, a critical factor for in vivo and in vitro assays. The following table summarizes the key quantitative data for this compound salt and D-luciferin free acid.
| Property | This compound Salt | D-Luciferin Free Acid |
| Molecular Weight | 318.41 g/mol [1][2][3][4] | 280.32 g/mol |
| Chemical Formula | C₁₁H₇KN₂O₃S₂[2][3] | C₁₁H₈N₂O₃S₂ |
| CAS Number | 115144-35-9[1][2] | 2591-17-5 |
| Appearance | Light yellow to white powder[5] | White to off-white powder |
| Solubility | Readily soluble in water and buffers[5] | Insoluble in water; requires a dilute base to dissolve |
Applications in Research and Drug Development
The luciferin-luciferase system is a cornerstone of modern biomedical research, enabling sensitive and quantitative measurements in a variety of contexts.
-
In Vivo Bioluminescence Imaging (BLI): this compound salt is the gold standard for in vivo imaging. When administered to animals expressing firefly luciferase, it is readily distributed and crosses cell membranes to produce a strong bioluminescent signal. This allows for real-time, non-invasive monitoring of biological processes such as tumor growth and metastasis, immune cell trafficking, and the efficacy of therapeutic interventions.[1][3][6]
-
Reporter Gene Assays: The firefly luciferase gene (luc) is a widely used reporter gene. When cloned downstream of a promoter of interest, the resulting light output upon addition of D-luciferin provides a quantitative measure of gene expression. This is invaluable for studying signaling pathways, characterizing promoter activity, and high-throughput screening of drug candidates that modulate gene expression.[7][8]
-
ATP Assays and Cell Viability: The enzymatic reaction between luciferase and luciferin (B1168401) is ATP-dependent. This principle is exploited in highly sensitive assays to quantify ATP levels, which is a key indicator of cell viability and metabolic activity. These assays are frequently used in drug discovery to assess the cytotoxic or cytostatic effects of compounds.[2][3]
-
Bioluminescence Resonance Energy Transfer (BRET): In BRET, the energy from the luciferase-luciferin reaction is transferred to a fluorescent acceptor molecule when they are in close proximity. This technique is used to study protein-protein interactions in living cells. The firefly luciferase-D-luciferin system can serve as an efficient energy donor in BRET assays.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for common applications of this compound salt.
In Vivo Bioluminescence Imaging of Tumor Xenografts
This protocol outlines the procedure for imaging luciferase-expressing tumor cells in a murine model.
Materials:
-
This compound salt
-
Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile 0.22 µm syringe filter
-
Syringes and needles (e.g., 27.5G)
-
Animal anesthesia system (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Preparation of D-Luciferin Solution:
-
Prepare a 15 mg/mL stock solution of this compound salt in sterile DPBS.[6][9]
-
Ensure the salt is completely dissolved by gentle inversion.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[1][9]
-
This solution can be prepared fresh or aliquoted and stored at -20°C for future use. Protect from light.[9]
-
-
Animal Preparation:
-
Anesthetize the mouse bearing the luciferase-expressing tumor using an isoflurane (B1672236) vaporizer.[6]
-
-
Administration of D-Luciferin:
-
Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[6][9] For a 20-gram mouse, this corresponds to a 200 µL injection of the 15 mg/mL solution.[1]
-
To perform the i.p. injection, restrain the mouse and tilt its head downwards to displace the organs. Inject into the lower right quadrant of the abdomen.[6]
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[6]
-
Allow 10-15 minutes for the D-luciferin to distribute before starting image acquisition.[9] It is recommended to perform a kinetic study for each animal model to determine the peak signal time.[9]
-
Acquire bioluminescent images according to the instrument's software instructions. The signal intensity, measured in photons per second, can be quantified for the region of interest (e.g., the tumor).[6]
-
Luciferase Reporter Assay for NF-κB Signaling Pathway
This protocol describes how to measure the activation of the NF-κB signaling pathway using a luciferase reporter construct.
Materials:
-
Cells stably or transiently transfected with a plasmid containing a firefly luciferase gene under the control of NF-κB response elements.
-
Cell lysis buffer.
-
Luciferase assay buffer.
-
This compound salt.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment:
-
Plate the reporter cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired stimulus (e.g., TNF-α) to activate the NF-κB pathway, or with a potential inhibitor. Include appropriate controls.
-
-
Cell Lysis:
-
Luciferase Assay:
-
Prepare the luciferase assay working solution by adding D-luciferin to the assay buffer according to the manufacturer's instructions.
-
In a luminometer tube or a white-walled 96-well plate, add a small volume of the cell lysate supernatant (e.g., 50 µL).[10]
-
Add the luciferase assay working solution to the lysate (e.g., 100 µL).[8]
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the activity of the NF-κB pathway.[7]
-
ATP Assay for Cell Viability
This protocol provides a method for quantifying ATP as a measure of cell viability.
Materials:
-
This compound salt.
-
Firefly luciferase enzyme.
-
ATP assay buffer.
-
Nuclear releasing reagent (for adherent cells).
-
Luminometer.
Procedure:
-
Preparation of ATP Detection Cocktail:
-
Sample Preparation:
-
Measurement:
Conclusion
This compound salt, in conjunction with firefly luciferase, offers a highly sensitive and versatile platform for a wide array of applications in biomedical research and drug development. Its excellent solubility and bioavailability make it the preferred substrate for in vivo imaging, while its ATP-dependent reaction provides a robust method for assessing cell viability and reporter gene expression. By following standardized and detailed protocols, researchers can leverage this powerful tool to gain critical insights into complex biological processes and accelerate the discovery of new therapeutics.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.origene.com [cdn.origene.com]
- 9. bcf.technion.ac.il [bcf.technion.ac.il]
- 10. med.emory.edu [med.emory.edu]
D-Luciferin Potassium Salt: A Technical Guide for Researchers
Introduction
D-luciferin potassium salt is the potassium salt form of D-luciferin, the light-emitting substrate for firefly luciferase.[1][2] This compound is a cornerstone of bioluminescence-based reporter gene assays and in vivo imaging, enabling sensitive detection of cellular and molecular events.[3] In the presence of firefly luciferase, ATP, and oxygen, D-luciferin is oxidized in a reaction that produces light, which can be quantified to measure a wide range of biological activities.[4][5][6] This technical guide provides an in-depth overview of this compound salt, including its chemical properties, the mechanism of the bioluminescent reaction, and detailed experimental protocols for its use in research.
1. Physicochemical Properties
This compound salt is a crystalline solid that is soluble in water and various organic solvents.[1][7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115144-35-9 | [1][2][8][9][10] |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [1][2][8] |
| Molecular Weight | 318.41 g/mol | [2][9][10] |
| Appearance | Light yellow solid | [11] |
| Purity | ≥95% to >99.8% (depending on supplier) | [2][7][11] |
| UV/Vis Absorption | λmax: 268, 327 nm | [1][7] |
| Storage | -20°C, protect from light | [7][8] |
| Stability | ≥ 2 years at -20°C | [7][8] |
2. Solubility Data
The solubility of this compound salt in various solvents is a critical consideration for stock solution preparation.
| Solvent | Solubility |
| Water | ~40 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| DMSO | 10 mg/mL |
| DMF | 16.7 mg/mL |
| Ethanol | 0.25 mg/mL |
Data compiled from multiple sources.[1][7][8][10][11]
3. The Luciferin-Luciferase Reaction
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, ATP, magnesium ions, and molecular oxygen.[6]
Step 1: Adenylation of Luciferin D-luciferin reacts with ATP to form luciferyl adenylate and pyrophosphate (PPi).[6]
Step 2: Oxidative Decarboxylation The luciferyl adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[6] This intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[6] The peak emission wavelength is typically around 560 nm.[12]
Caption: The two-step reaction mechanism of firefly luciferase.
4. Experimental Protocols
The following protocols are generalized guidelines. Optimal conditions may vary depending on the specific cell type, animal model, and instrumentation.
4.1. In Vitro Bioluminescence Assay
This protocol is suitable for measuring luciferase activity in cultured cells.
Materials:
-
This compound salt
-
Sterile water or PBS (without Ca²⁺ and Mg²⁺)
-
Complete cell culture medium
-
Luciferase-expressing cells
Procedure:
-
Prepare a 200X D-luciferin stock solution (e.g., 30 mg/mL) in sterile water. [13][14] Mix gently until fully dissolved. This stock solution can be used immediately or aliquoted and stored at -20°C.
-
Prepare a 1X working solution by diluting the stock solution 1:200 in pre-warmed complete cell culture medium. [13][14] The final concentration is typically 150 µg/mL.[13][14]
-
Add the 1X D-luciferin working solution to the cells. [10][13]
-
Incubate for a short period (e.g., 10 minutes) at 37°C before imaging to enhance the signal. [14]
-
Measure bioluminescence using a luminometer or an imaging system. [13] It is recommended to perform a kinetic scan to determine the peak signal time for your specific cell type.[13][14]
Caption: Workflow for an in vitro bioluminescence assay.
4.2. In Vivo Bioluminescence Imaging
This protocol is a general guideline for imaging luciferase activity in small animal models.
Materials:
-
This compound salt
-
Sterile DPBS (without Ca²⁺ and Mg²⁺)
-
0.22 µm syringe filter
-
Animal model expressing luciferase
Procedure:
-
Prepare a fresh D-luciferin solution at a concentration of 15 mg/mL in sterile DPBS. [10][15][16]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter. [10][15]
-
Administer the D-luciferin solution to the animal. The typical dose is 150 mg/kg of body weight.[10][16][17] For a 20g mouse, this corresponds to a 200 µL injection of the 15 mg/mL solution.[15][16]
-
Anesthetize the animal and place it in the imaging chamber.
-
Acquire bioluminescent images. It is crucial to perform a kinetic study for each animal model to determine the optimal time for imaging after D-luciferin administration.[10][15]
Caption: Workflow for in vivo bioluminescence imaging.
4.3. Ex Vivo Tissue Imaging
This protocol is for imaging bioluminescence in excised tissues.
Materials:
-
IVISbrite™ this compound salt
-
DPBS (without Ca²⁺ and Mg²⁺)
-
ATP (1 mM solution, if needed)
-
24-well plate
Procedure:
-
Prepare a 15 mg/mL solution of D-luciferin in DPBS for in vivo injection. [17]
-
Inject the animal with D-luciferin (150 mg/kg) 5-15 minutes prior to euthanasia. [17]
-
Immediately after necropsy, place the tissues of interest into individual wells of a 24-well plate. [17]
-
Image the tissues as soon as possible. If imaging is delayed beyond 45 minutes post-injection, you may need to cover the tissues with a solution of 300 µg/mL D-luciferin and 1 mM ATP to provide the necessary substrates.[17]
-
Acquire images, adjusting exposure time and binning as needed. [17]
This compound salt is an indispensable tool for researchers utilizing firefly luciferase-based reporter systems. Its high purity, good solubility, and well-characterized reaction kinetics make it a reliable substrate for a wide array of applications, from in vitro high-throughput screening to in vivo imaging of disease progression and therapeutic response. By following established protocols and optimizing experimental conditions, researchers can leverage the sensitivity of bioluminescence to gain valuable insights into complex biological processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. goldbio.com [goldbio.com]
- 4. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 5. Luciferase | Definition, Bioluminescence, Enzyme, Reaction, & Facts | Britannica [britannica.com]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. This compound salt - CAS-Number 115144-35-9 - Order from Chemodex [chemodex.com]
- 10. This compound | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. biotium.com [biotium.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. sites.duke.edu [sites.duke.edu]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to the Aqueous Solubility of D-Luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of D-luciferin potassium salt, a critical parameter for its effective use in various bioluminescence-based assays. This document outlines quantitative solubility data, factors influencing solubility, and detailed protocols for solution preparation for both in vitro and in vivo applications.
Executive Summary
This compound salt is the preferred substrate for firefly luciferase in a multitude of research and diagnostic applications, including reporter gene assays, ATP quantification, and in vivo imaging. Its solubility in aqueous buffers is a key determinant of stock solution concentration, experimental reproducibility, and overall assay performance. This guide consolidates available data to provide a clear understanding of this compound salt's behavior in aqueous environments.
Quantitative Solubility Data
The aqueous solubility of this compound salt can vary based on the specific source and experimental conditions. The data presented below is compiled from various supplier technical datasheets. It is important to note that these values represent approximate solubilities and may vary slightly between different batches of the compound.
Table 1: Solubility of this compound Salt in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Water | 55 - 60 | 172.7 - 188.4 | [1] |
| Water | up to 40 | up to 125.6 | [2][3] |
| Water | 16 (at 25°C) | 50.2 | [4] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 | ~31.4 | [5] |
| Dimethyl Sulfoxide (DMSO) | 10 | 31.4 | [5] |
| Dimethylformamide (DMF) | 16.7 | 52.4 | [5] |
| Ethanol | 0.25 | 0.78 | [5] |
Molecular Weight of this compound salt: 318.41 g/mol [2][4]
Factors Influencing Solubility and Stability
Several factors can impact the solubility and stability of this compound salt in aqueous solutions. Careful consideration of these factors is crucial for obtaining reliable and reproducible experimental results.
-
pH: D-luciferin is most stable in solutions with a pH between 6.0 and 6.3.[6] At a pH greater than 6.3, it may undergo slow racemization to the L-isomer, which is an inhibitor of firefly luciferase.[6] At higher pH values, base-catalyzed formation of dehydroluciferin (B1459941) can also occur.[7]
-
Light and Oxygen: D-luciferin is sensitive to light and oxygen, both as a powder and in solution.[8] Exposure to ultraviolet light and/or moisture can lead to the formation of dehydroluciferin, a competitive inhibitor of the luciferase enzyme.[6] It is recommended to store and handle D-luciferin protected from light.[2][8]
-
Temperature: Stock solutions of this compound salt should be stored at -20°C or -80°C to ensure long-term stability.[8] Repeated freeze-thaw cycles should be avoided.[2]
-
Purity: The presence of impurities, such as L-luciferin and dehydroluciferin, can competitively inhibit the luciferase reaction and affect experimental outcomes.[6] Using high-purity this compound salt is essential for sensitive assays.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound salt solutions for common experimental applications.
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound salt, which can be further diluted for various applications.
-
Materials:
-
Procedure:
-
Bring the vial of this compound salt powder to room temperature before opening to prevent condensation.
-
In a sterile, light-protected container, dissolve the this compound salt in the desired volume of sterile water or DPBS to achieve the target concentration (e.g., 15 mg/mL or 30 mg/mL).[8][9]
-
Mix by vortexing or gentle inversion until the powder is completely dissolved.[2]
-
For in vivo applications, sterilize the solution by passing it through a 0.2 µm syringe filter.[2][8]
-
Aliquot the stock solution into single-use, light-blocking tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
-
Workflow for In Vivo Bioluminescence Imaging
The following diagram illustrates the typical workflow for using a prepared this compound salt solution in an in vivo bioluminescence imaging experiment.
Bioluminescent Reaction Pathway
The enzymatic reaction that produces light is central to all applications of D-luciferin. The following diagram outlines this signaling pathway.
Conclusion
The aqueous solubility of this compound salt is a fundamental property that underpins its utility in bioluminescence technologies. While a range of solubility values are reported, a concentration of 15-30 mg/mL is readily achievable for most research purposes. By understanding and controlling the factors that influence solubility and stability, researchers can ensure the consistency and reliability of their experimental data. The provided protocols offer a starting point for the preparation of D-luciferin solutions, which can be adapted to specific experimental needs.
References
- 1. goldbio.com [goldbio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Salt [bdbiosciences.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. morebio.co.kr [morebio.co.kr]
- 10. sites.duke.edu [sites.duke.edu]
Firefly Luciferase Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of firefly luciferase, a critical enzyme in modern life sciences research and drug development. We will delve into the core principles governing the interaction of firefly luciferase with its native substrate, D-luciferin, and explore its promiscuity with various synthetic analogs. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to facilitate a deeper understanding and practical application of this bioluminescent system.
Introduction to Firefly Luciferase and D-luciferin
Firefly luciferase, a 62 kDa monomeric enzyme, is responsible for the characteristic bioluminescence of fireflies.[1] It catalyzes the ATP-dependent oxidative decarboxylation of its substrate, D-luciferin, to produce oxyluciferin and yellow-green light with an emission maximum of approximately 560 nm.[2][3] This reaction is highly efficient, with a quantum yield of nearly 0.88, making it an exceptionally sensitive reporter system in various biological assays.[4]
The specificity of firefly luciferase for its substrate is a key determinant of its utility. While it exhibits high fidelity for D-luciferin, it can also process a range of structurally related molecules, a characteristic that has been exploited for the development of novel bioluminescent probes and assays.
The Bioluminescent Reaction and Substrate Recognition
The firefly luciferase-catalyzed reaction occurs in two main steps:
-
Adenylation: D-luciferin reacts with ATP in the presence of Mg²⁺ to form luciferyl-adenylate (LH₂-AMP) and pyrophosphate (PPi).[5]
-
Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring. This intermediate subsequently decarboxylates to produce an electronically excited state of oxyluciferin, which emits a photon of light upon relaxation to its ground state.[5]
The enzyme's active site is located in a cleft between the N-terminal and C-terminal domains.[6] During the reaction, the enzyme undergoes a conformational change to a "closed" form, enclosing the substrate and excluding water to prevent ATP hydrolysis.[6]
Substrate Specificity and Promiscuity
Firefly luciferase demonstrates a high degree of stereospecificity for the D-isomer of luciferin (B1168401). The L-isomer, L-luciferin, is a competitive inhibitor of the bioluminescent reaction.[7] This stereoselectivity is a critical aspect of the enzyme's function.
Beyond its native substrate, firefly luciferase can interact with a variety of synthetic luciferin analogs. These analogs often feature modifications to the benzothiazole (B30560) or thiazoline (B8809763) rings of the luciferin backbone. The interaction of these analogs with the enzyme can result in altered kinetic properties and different emission wavelengths. This promiscuity has been a fertile ground for the development of "caged" luciferins, which only become active upon interaction with a specific target analyte, and aminoluciferins, which can produce red-shifted light for in vivo imaging applications.[8]
Quantitative Analysis of Substrate Specificity
The substrate specificity of firefly luciferase can be quantitatively assessed by determining the kinetic parameters—Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic rate constant (kcat)—for different substrates.
-
Kₘ: Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate.
-
Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat: The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Kₘ: The catalytic efficiency, which provides a measure of how efficiently the enzyme converts a substrate to product at low substrate concentrations.
The following tables summarize the kinetic parameters of firefly luciferase with its native substrate and selected analogs.
Table 1: Kinetic Parameters of Wild-Type Firefly Luciferase with D-luciferin
| Parameter | Value | Reference |
| Kₘ for D-luciferin | ~10 µM (in vitro) | [9] |
| Kₘ for D-luciferin | ~1 mM (in living cells) | [9] |
| kcat | 1.6 s⁻¹ | [10] |
Table 2: Comparative Kinetic Parameters of Firefly Luciferase with D-luciferin and Analogs
| Substrate | Kₘ (µM) | Relative Vₘₐₓ (%) | Emission Max (nm) | Reference |
| D-luciferin | 1.21 | 100 | 560 | [11] |
| L-luciferin | N/A (Inhibitor) | - | - | [7] |
| Aminoluciferin | Lower than D-luciferin | Varies | Red-shifted | [8] |
| Naphthyl-luciferin | - | - | Green-shifted | [12] |
| Quinolinyl-luciferin | - | - | Red-shifted | [12] |
Note: The kinetic parameters for many synthetic analogs are not always readily available in a standardized format and can vary depending on the specific assay conditions.
Experimental Protocols
General In Vitro Luciferase Assay
This protocol provides a general framework for measuring firefly luciferase activity.
Materials:
-
Purified firefly luciferase
-
D-luciferin stock solution (e.g., 15 mg/mL in water)[13]
-
ATP stock solution
-
Luciferase assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl₂, 2 mM DTT, 1 mM EDTA)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the luciferase assay buffer and the desired concentration of ATP.
-
Equilibrate the reaction mixture to the desired temperature (typically room temperature or 37°C).
-
Add the purified firefly luciferase to the reaction mixture.
-
To initiate the reaction, inject the D-luciferin solution into the reaction mixture.
-
Immediately measure the light output using a luminometer. The signal is typically integrated over a specific time period (e.g., 10-30 seconds).[5]
Determining Kₘ and Vₘₐₓ for a Substrate Analog
This protocol outlines the steps to determine the kinetic parameters of firefly luciferase for a novel substrate analog.
Materials:
-
Purified firefly luciferase
-
Substrate analog of interest
-
ATP stock solution
-
Luciferase assay buffer
-
Luminometer
-
Data analysis software for non-linear regression (e.g., GraphPad Prism)
Procedure:
-
Prepare a range of substrate concentrations: Prepare a serial dilution of the substrate analog in the assay buffer. The concentration range should typically span from approximately 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range of concentrations should be tested initially.
-
Set up the reactions: For each substrate concentration, prepare a reaction mixture containing a fixed, non-limiting concentration of ATP and a constant amount of firefly luciferase in the assay buffer.
-
Initiate and measure: Initiate the reaction by adding the substrate analog to the enzyme/ATP mixture and immediately measure the initial velocity (rate of light production) in a luminometer. It is crucial to measure the initial linear rate of the reaction.
-
Data analysis:
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.[14][15]
-
Alternatively, linearize the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Hanes-Woolf plot ([S]/V vs. [S]) to estimate Kₘ and Vₘₐₓ from the slope and intercepts.[14]
-
Visualizing Pathways and Workflows
Graphviz (DOT language) diagrams are provided below to illustrate key concepts.
Firefly Luciferase Bioluminescent Reaction Pathway
Caption: The two-step reaction mechanism of firefly luciferase.
Experimental Workflow for Determining Substrate Specificity
Caption: A streamlined workflow for determining enzyme kinetic parameters.
Simplified cAMP Signaling Pathway Using a Luciferase Reporter
Caption: A luciferase reporter assay integrated into the cAMP signaling pathway.
Conclusion
The substrate specificity of firefly luciferase is a multifaceted topic with significant implications for its application in research and drug discovery. While highly specific for D-luciferin, its ability to interact with a range of synthetic analogs has opened up new avenues for assay development and in vivo imaging. A thorough understanding of the kinetic parameters governing these interactions is essential for the rational design of novel probes and the accurate interpretation of experimental data. The protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the full potential of this remarkable enzyme.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. goldbio.com [goldbio.com]
- 3. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 4. cdn.origene.com [cdn.origene.com]
- 5. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis and modeling of firefly luciferase as a quantitative reporter gene in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic rate (kcat) of luciferase for the o - Unspecified - BNID 111084 [bionumbers.hms.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interaction of firefly luciferase with substrates and their analogs: a study using fluorescence spectroscopy methods - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. goldbio.com [goldbio.com]
- 14. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
The D-Luciferin Bioluminescence Reaction: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the D-luciferin bioluminescence reaction, a cornerstone of modern biological research and drug development. We delve into the core biochemical mechanisms, kinetic parameters, and critical factors influencing light emission. This document offers detailed experimental protocols for harnessing this powerful tool, alongside clearly structured quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive resource on the theoretical and practical aspects of D-luciferin-based bioluminescence assays.
Introduction
Bioluminescence, the emission of light by living organisms, is a captivating natural phenomenon with profound implications for scientific research.[1][2] The firefly luciferase-catalyzed oxidation of D-luciferin is one of the most well-characterized and widely utilized bioluminescent systems.[3] This reaction's high quantum yield and the direct relationship between light output and the concentration of reactants, particularly ATP, have established it as an invaluable tool for a myriad of applications, including reporter gene assays, ATP quantification, and in vivo imaging.[1][3] This guide will provide a detailed technical overview of this reaction, equipping researchers with the knowledge to effectively design, execute, and troubleshoot D-luciferin-based experiments.
The Core Reaction: Mechanism of Action
The bioluminescent reaction catalyzed by firefly luciferase is a two-step oxidative process that converts chemical energy into light with remarkable efficiency. The reaction is dependent on the presence of the substrate D-luciferin, the enzyme firefly luciferase (FLuc), adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen (O₂).
The process can be summarized as follows:
-
Adenylation of D-luciferin: In the first step, the carboxyl group of D-luciferin undergoes adenylation by reacting with ATP, in the presence of Mg²⁺, to form luciferyl-AMP and pyrophosphate (PPi).
-
Oxidative Decarboxylation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This unstable intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) and an electronically excited oxyluciferin molecule.
-
Light Emission: As the excited oxyluciferin molecule decays to its ground state, it releases a photon of light. The color of the emitted light is influenced by the microenvironment of the luciferase active site.
This reaction is notable for its high quantum yield, meaning a significant portion of the reacting luciferin (B1168401) molecules produce a photon of light.
Below is a diagram illustrating the biochemical pathway of the D-luciferin bioluminescence reaction.
Caption: The biochemical pathway of D-luciferin bioluminescence.
Quantitative Data
For reproducible and accurate experimental design, a thorough understanding of the quantitative parameters of the D-luciferin reaction is essential. The following tables summarize key data points gathered from various studies. It is important to note that these values can vary depending on the specific luciferase enzyme (wild-type vs. mutant), assay conditions, and buffer composition.
Table 1: Kinetic Parameters
| Parameter | Substrate | Reported Value | Conditions |
| Km | D-luciferin | 0.76 µM - 14.9 µM | Varies with luciferase mutant and assay conditions.[2][4] |
| ATP | ~25 µM - 250 µM | Dependent on luciferase variant.[5] | |
| Ki | Oxyluciferin | 0.50 ± 0.03 µM | Competitive inhibitor.[2] |
| Dehydroluciferyl-adenylate (L-AMP) | 3.8 ± 0.7 nM | Tight-binding competitive inhibitor.[2] |
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Range/Value | Notes |
| pH | 7.0 - 8.0 | Activity decreases significantly at pH below 6.0 and above 8.5.[6][7][8] |
| Temperature | 24 - 37°C (long-term); 42°C (short-term peak) | Enzyme is fully inactivated at 45°C.[6][9] |
| Mg²⁺ Concentration | ~7.5 mM | Higher concentrations can be inhibitory.[6] |
| Ca²⁺ Concentration | ~1 mM (activates to ~50% of Mg²⁺ effect) | Higher concentrations are inhibitory.[6] |
Table 3: Quantum Yield
| Luciferase Source/Condition | Emission Peak (λmax) | Quantum Yield (Φ) |
| Photinus pyralis (Firefly) | 560 nm (yellow-green) | ~0.41[10] |
| Pyrearinus termitilluminans (Click Beetle) | Green | 0.61[11][12] |
| Phrixothrix hirtus (Railroad Worm) | Red | 0.15[12] |
| Presence of Zn²⁺ or Cd²⁺ | Red-shifted | Decreased |
Experimental Protocols
Precise and consistent experimental protocols are critical for obtaining reliable data from luciferase assays. Below are detailed methodologies for key in vitro experiments.
Preparation of Reagents
D-luciferin Stock Solution (e.g., 30 mg/mL or ~100 mM):
-
Weigh the appropriate amount of D-luciferin potassium or sodium salt.
-
Dissolve in sterile, ATP-free water.
-
For in vitro assays, a common stock concentration is 30 mg/mL.[13][14][15]
-
Aliquot into single-use, light-protected tubes and store at -20°C or -70°C. Avoid repeated freeze-thaw cycles.[16][17]
ATP Stock Solution (e.g., 100 mM):
-
Dissolve the required amount of ATP disodium (B8443419) salt in sterile, nuclease-free water.
-
Adjust the pH to 7.0 with NaOH if necessary.
-
Determine the concentration spectrophotometrically (ε₂₅₉ = 15,400 M⁻¹cm⁻¹).
-
Aliquot and store at -20°C.
Assay Buffer (Example):
-
25 mM Tris-phosphate, pH 7.8
-
20 mM MgSO₄
-
4 mM EGTA
-
2 mM ATP
-
1 mM DTT (add fresh before use)[18]
In Vitro Luciferase Activity Assay (from Cell Lysate)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Cell Lysis:
-
After experimental treatment, wash cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL for a 6-well plate).[18]
-
Incubate for a minimum of 10 minutes at room temperature, preferably on a rocking platform.[19]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 2-5 minutes at room temperature to pellet cell debris.[18][20]
-
Transfer the supernatant (cell extract) to a new tube.
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent (containing luciferin and other necessary components) to room temperature.
-
In a luminometer-compatible plate or tube (white-walled plates are recommended to maximize signal and prevent crosstalk), add 100 µL of the Luciferase Assay Reagent.[20][21]
-
Add 20 µL of the cell lysate to the assay reagent.[20]
-
Mix quickly and immediately measure the luminescence in a luminometer. The measurement is typically integrated over a period of 1 to 10 seconds.[18]
The following diagram illustrates a typical workflow for an in vitro luciferase assay.
Caption: A generalized experimental workflow for an in vitro luciferase assay.
Troubleshooting
Even with robust protocols, challenges can arise in luciferase assays. The following table outlines common problems and potential solutions.
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inefficient cell lysis- Low luciferase expression- Degraded reagents (luciferin, ATP)- Incorrect assay buffer pH- Presence of inhibitors in the sample | - Optimize lysis buffer and incubation time.- Verify transfection efficiency; use a stronger promoter if necessary.- Prepare fresh reagents; store aliquots properly.- Check and adjust the pH of the assay buffer.- Include appropriate controls to test for inhibition.[22][23] |
| High Background | - Contamination of reagents with ATP or luciferase- Autoluminescence of the substrate- Use of non-opaque plates | - Use ATP-free water and sterile techniques.- Prepare luciferin solution fresh.- Use white, opaque-walled microplates.[21] |
| High Variability between Replicates | - Pipetting errors- Inconsistent cell numbers- Edge effects in microplates | - Use calibrated pipettes; prepare a master mix for reagents.- Ensure even cell seeding.- Avoid using the outer wells of the plate or fill them with buffer.[22][23] |
Conclusion
The D-luciferin bioluminescence reaction is a powerful and versatile tool in the arsenal (B13267) of modern life scientists. Its high sensitivity and quantifiable nature make it ideal for a wide range of applications, from fundamental research into gene regulation to high-throughput screening in drug discovery. A thorough understanding of the reaction's mechanism, kinetics, and influencing factors, coupled with the implementation of meticulous experimental protocols, is paramount to achieving reliable and reproducible results. This guide provides a comprehensive foundation for researchers to confidently and effectively utilize this remarkable biological system in their scientific endeavors.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. researchgate.net [researchgate.net]
- 3. Luciferase Assay System Protocol [worldwide.promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 6. nhsjs.com [nhsjs.com]
- 7. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. ohsu.edu [ohsu.edu]
- 15. bumc.bu.edu [bumc.bu.edu]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. med.emory.edu [med.emory.edu]
- 19. takara.co.kr [takara.co.kr]
- 20. assaygenie.com [assaygenie.com]
- 21. benchchem.com [benchchem.com]
- 22. goldbio.com [goldbio.com]
- 23. bitesizebio.com [bitesizebio.com]
A Technical Guide to D-luciferin Potassium Salt: Purity, Grade, and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of D-luciferin potassium salt, the critical substrate for firefly luciferase-based bioluminescence applications. We will explore the significance of purity and grade in achieving reliable and reproducible results in both in vitro and in vivo research. This document details the specifications, quality control methodologies, and standardized protocols essential for researchers in molecular biology, oncology, and drug development.
The Core of Bioluminescence: Understanding D-luciferin
D-luciferin is the natural substrate for the enzyme firefly luciferase.[1] In a reaction dependent on adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg2+), luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light.[2][3][4] This bioluminescent reaction is the cornerstone of highly sensitive assays used to monitor gene expression, track disease progression in animal models, and screen for drug efficacy.[2][3] The potassium salt of D-luciferin is favored for its excellent solubility in aqueous buffers, making it ideal for experimental use.[1][5][6]
The fundamental bioluminescent reaction is depicted below:
Caption: The firefly luciferase-catalyzed reaction.
Purity and Grade: Critical Factors for Assay Success
The purity of this compound salt is paramount for the sensitivity and accuracy of bioluminescence assays. Impurities can act as competitive inhibitors of the luciferase enzyme, leading to reduced light output and inaccurate quantification.
Common Grades:
-
Molecular Biology Grade/Premium Pure: Typically denotes a purity of >99%.[2][3][7] This grade is suitable for most standard in vitro applications, such as reporter gene assays and ATP detection.[2][3]
-
Endotoxin-Free Grade: This is a higher-purity grade specifically prepared to be free of endotoxins.[7] It is essential for in vivo imaging in animal models, as endotoxins can elicit an immune response, interfering with the biological process under investigation.[7]
-
Ultra-Pure Grade: Often characterized by purities exceeding 99.5% or 99.7%.[7][8] This grade is recommended for the most sensitive studies where even minute levels of impurities could impact results.
It is important to note that a high purity claim by HPLC alone may not guarantee high biochemical performance.[9] The presence of inhibitors like L-luciferin (the incorrect stereoisomer) or dehydroluciferin (B1459941) can significantly reduce the light-emitting efficiency.[10] Therefore, quality verification by multiple criteria, including functional assays, is crucial.[2][3][7]
Data Presentation: Specifications and Properties
Quantitative data for this compound salt are summarized in the following tables for easy reference and comparison.
Table 1: General Specifications of this compound Salt
| Property | Specification |
| Chemical Name | 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt[2][3][4] |
| CAS Number | 115144-35-9[5][7][11] |
| Molecular Formula | C₁₁H₇KN₂O₃S₂[11][12] |
| Molecular Weight | 318.41 - 318.42 g/mol [5][7][11] |
| Appearance | Light yellow to nearly white powder[2][3][11] |
| Purity (Typical) | >98%, >99%, >99.5% (by HPLC)[2][11][13][14][15] |
Table 2: this compound Salt Grades and Key Features
| Grade | Purity Level | Key Features | Primary Application |
| Standard/Research Grade | ≥95% - >98%[14][16] | Basic purity for general use. | Non-critical in vitro assays. |
| Molecular Biology Grade | >99%[2][3] | High purity, tested for DNase/RNase.[15] | Reporter gene assays, ATP quantification.[2][3] |
| In Vivo Grade | >99%[13][17] | Endotoxin-free, certified for animal use.[7][8] | Bioluminescence imaging (BLI) in live animals.[2][13] |
| Ultra-Pure Grade | ≥99.7%[7][8] | Highest available purity, minimal inhibitors. | High-sensitivity assays, kinetic studies. |
Table 3: Solubility Data
| Solvent | Concentration |
| Water / DPBS | Up to 42 mg/mL[11][13] |
| DMSO | 10 mg/mL[14][18] |
| Ethanol | 0.25 mg/mL[14][18] |
| DMF | 16.7 mg/mL[14][18] |
Table 4: Storage and Stability
| Form | Condition | Duration | Notes |
| Powder (Lyophilized) | -20°C, desiccated, protected from light[3][5][7][11] | At least 1-2 years[7][11] | Store under inert gas (Argon/Nitrogen) if opened repeatedly.[7][8] |
| Stock Solution (Aqueous) | -20°C or -80°C (preferred)[7][8] | Up to 6 months[7][11] | Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.[7][8] Unstable at pH <6.5 or >7.5.[7][8] |
Experimental Protocols
Detailed methodologies are provided for quality control and preparation for common experimental applications.
Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical and optical purity of this compound salt.
Caption: Workflow for D-luciferin purity analysis by HPLC.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound salt in an appropriate solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Chromatography System: Utilize an HPLC system equipped with a UV-Vis detector.
-
Chemical Purity:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is common.
-
Detection: Monitor the eluent at a wavelength where D-luciferin has strong absorbance, such as 330 nm.[19]
-
-
Optical Purity (Chiral Analysis):
-
To quantify the L-luciferin impurity, a specialized chiral chromatography method is required.[19] This separates the D- and L-enantiomers, which co-elute on a standard reverse-phase column.
-
-
Data Analysis: Calculate purity by integrating the area of the D-luciferin peak and expressing it as a percentage of the total peak area in the chromatogram.[19]
Protocol 2: Preparation of D-luciferin for In Vivo Imaging
This protocol provides a sterile preparation method for administering D-luciferin to animal models.
Caption: Workflow for preparing D-luciferin for in vivo use.
Methodology:
-
Reconstitution: Allow the lyophilized this compound salt powder to reach room temperature before opening to prevent condensation.
-
Dissolve the powder in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration, typically 15 mg/mL or 30 mg/mL.[4][7][20]
-
Mixing: Mix gently by inverting the tube until the powder is completely dissolved.[11] Avoid vigorous vortexing.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.2 µm syringe filter into a new sterile tube.[4][7][21] This step is critical to prevent infection.
-
Storage and Handling: Use the solution immediately for best results.[11] Protect the prepared solution from light at all times by wrapping the tube in aluminum foil.[11][21] If short-term storage is necessary, it can be kept at 4°C for up to one week, though this may lead to signal degradation.[11]
-
Administration: The standard dose is typically 150 mg/kg of body weight.[5][11][20] For a 20g mouse, this corresponds to a 200 µL injection of a 15 mg/mL solution.[4] The most common route of administration is intraperitoneal (i.p.) injection.[7][11]
-
Imaging: Imaging is typically performed 10-15 minutes after i.p. injection, but this timing should be optimized for each specific animal model by performing a kinetic curve.[11][22]
Protocol 3: Preparation of D-luciferin for In Vitro Assays
This protocol details the preparation of stock and working solutions for cell-based luciferase assays.
Methodology:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Assay Procedure:
-
Aspirate the old medium from the cultured cells.
-
Add the 1X D-luciferin working solution to the cells immediately before imaging.[21]
-
For some cell types, a short incubation period (e.g., 10 minutes) at 37°C may increase the bioluminescent signal.[21]
-
Measure luminescence using a plate reader or imaging system. Determine the optimal read time by taking kinetic measurements.[21]
-
References
- 1. D-Luciferin | AAT Bioquest [aatbio.com]
- 2. D-Luciferin, Potassium Salt [gbiosciences.com]
- 3. thomassci.com [thomassci.com]
- 4. sites.duke.edu [sites.duke.edu]
- 5. goldbio.com [goldbio.com]
- 6. medilumine.com [medilumine.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. sydlabs.com [sydlabs.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. biotium.com [biotium.com]
- 13. KeyTec® D - Luciferin Potassium Salt for In Vivo Imaging [vkeybio.com]
- 14. You are being redirected... [bio-world.com]
- 15. 115144-35-9・this compound Salt・126-05116・126-05111・122-05113・120-05114[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. scbt.com [scbt.com]
- 17. goldbio.com [goldbio.com]
- 18. msesupplies.com [msesupplies.com]
- 19. resem.com [resem.com]
- 20. This compound | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]
- 21. bumc.bu.edu [bumc.bu.edu]
- 22. selleckchem.com [selleckchem.com]
The Discovery and Enduring Legacy of Luciferin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discovery and rich history of luciferin (B1168401), the small molecule substrate responsible for the captivating phenomenon of bioluminescence. We will delve into the pivotal experiments that first unveiled the chemical nature of "living light," provide a comparative analysis of the diverse classes of luciferins, and present detailed experimental protocols that laid the foundation for modern biochemical assays. This document aims to serve as a comprehensive resource, bridging the historical context of luciferin's discovery with its contemporary applications in cutting-edge research and drug development.
A Historical Odyssey: The Unraveling of Bioluminescence
The journey to understand the chemical basis of light produced by living organisms is a story of centuries of observation culminating in elegant and insightful experimentation.
Early Observations and the Dawn of Inquiry
For millennia, the eerie glow of fireflies, the phosphorescence of the ocean, and the ghostly light of decaying wood have fascinated humanity. Ancient civilizations chronicled these phenomena, but it was not until the 17th century that scientific inquiry began to replace superstition. Robert Boyle, in the 1660s, was among the first to systematically investigate bioluminescence, demonstrating that air (specifically, what we now know as oxygen) is essential for the light emission of both glowing wood and fish.[1] This crucial observation laid the groundwork for understanding bioluminescence as a chemical process.
Raphaël Dubois and the Birth of "Luciferin" and "Luciferase"
The landmark discovery that defined the field of bioluminescence research was made by French pharmacologist Raphaël Dubois in the late 19th century.[1][2] In a series of elegant experiments, first with the bioluminescent click beetle Pyrophorus and later with the clam Pholas dactylus, Dubois elucidated the fundamental components of the light-emitting reaction.[1][2]
His experimental design was remarkably simple yet profound. He created a cold-water extract of the luminous organ of the clam, which glowed until the reaction ceased. He also prepared a hot-water extract of the same tissue, which did not glow. When he mixed the cooled, heat-treated extract with the spent cold-water extract, the light reappeared.[1][2] From this, Dubois correctly deduced the existence of two key components: a heat-stable, small molecule substrate which he named luciférine (later luciferin), and a heat-labile enzyme he termed luciferase .[1][2]
Experimental Protocol: Raphaël Dubois's Demonstration of Luciferin and Luciferase (Reconstructed)
Objective: To demonstrate the presence of a heat-stable luciferin and a heat-labile luciferase in a bioluminescent organism.
Materials:
-
Bioluminescent organisms (e.g., clams like Pholas dactylus or firefly lanterns)
-
Mortar and pestle
-
Cold water (e.g., ice water)
-
Hot water (near boiling)
-
Two beakers or test tubes
-
A dark room for observation
Methodology:
-
Preparation of the Cold-Water Extract (Luciferase and Luciferin):
-
In a mortar, grind the luminous tissue of the organism with a small amount of cold water to create a paste.
-
Transfer the paste to a beaker. This extract will initially glow, and the luminescence will gradually fade as the luciferin is consumed. This is the "spent" cold-water extract.
-
-
Preparation of the Hot-Water Extract (Luciferin):
-
In a separate mortar, grind an equivalent amount of luminous tissue.
-
Add near-boiling water to the tissue. The heat will denature the enzymes, and no light will be produced.
-
Allow this extract to cool completely. This beaker contains the heat-stable luciferin.
-
-
The Reconstitution of Light:
-
In a dark room, combine the cooled hot-water extract (containing luciferin) with the spent cold-water extract (containing active luciferase).
-
Observe the immediate production of light, demonstrating that the two components are necessary for the bioluminescent reaction.
-
The Contributions of E. Newton Harvey and Osamu Shimomura
In the 20th century, the field of bioluminescence research was significantly advanced by the work of E. Newton Harvey and Osamu Shimomura. Harvey, a professor at Princeton University, conducted extensive studies on a wide variety of luminous organisms.[3] His cross-reaction experiments, where he mixed luciferin and luciferase from different species, revealed that these systems are often species-specific.[3][4][5] This finding was crucial in establishing that there are multiple, chemically distinct types of luciferins and luciferases.
Osamu Shimomura, a Nobel laureate, made groundbreaking contributions to the chemical understanding of bioluminescence. In the 1950s, while at Nagoya University, he succeeded in the challenging task of isolating and crystallizing luciferin from the ostracod Vargula hilgendorfii (then known as Cypridina hilgendorfii).[6][7] This achievement was a critical step that allowed for the elucidation of its chemical structure. His later work at Princeton University led to the discovery and characterization of aequorin and green fluorescent protein (GFP) from the jellyfish Aequorea victoria, which have become indispensable tools in molecular biology.
Experimental Protocol: Osamu Shimomura's Crystallization of Cypridina Luciferin (Conceptual)
Objective: To isolate and crystallize luciferin from the ostracod Vargula hilgendorfii.
Materials:
-
Dried Vargula hilgendorfii
-
Benzene (for defatting)
-
Hydrogen atmosphere apparatus
-
Hydrochloric acid
-
Equipment for partition chromatography and other purification techniques
Methodology:
-
Extraction:
-
Pulverize the dried ostracods and defat the powder with benzene.
-
Extract the luciferin from the defatted powder with methanol under a hydrogen atmosphere to prevent oxidation.[8]
-
-
Purification:
-
Employ a series of purification steps, including a modified version of Anderson's benzoylation method and partition chromatography, to separate the luciferin from other compounds in the extract.[8]
-
-
Crystallization:
The Diverse Chemistry of Luciferins
Luciferins are a structurally diverse group of molecules, reflecting the independent evolution of bioluminescence in various organisms. While they all share the common function of being the substrate for a light-producing enzymatic reaction, their chemical structures and biosynthetic pathways differ significantly.
Major Classes of Luciferins
The following are some of the most well-characterized classes of luciferins:
-
Firefly Luciferin: A benzothiazole (B30560) derivative, D-(-)-2-(6'-hydroxy-2'-benzothiazolyl)-Δ2-thiazoline-4-carboxylic acid, found in fireflies and other beetles. Its reaction is unique in its requirement for adenosine (B11128) triphosphate (ATP) and magnesium ions.
-
Vargulin (Cypridina Luciferin): An imidazopyrazinone derivative synthesized from three amino acids: tryptophan, isoleucine, and arginine.[9][10][11] It is found in the ostracod Vargula hilgendorfii.
-
Coelenterazine (B1669285): Another imidazopyrazinone derivative, widely distributed in marine organisms across numerous phyla. It is biosynthesized from L-phenylalanine and two L-tyrosine molecules.[12] Many organisms that use coelenterazine acquire it through their diet.[12]
-
Bacterial Luciferin: A reduced flavin mononucleotide (FMNH₂) and a long-chain fatty aldehyde (e.g., tetradecanal). This system is found in bioluminescent bacteria such as Vibrio fischeri.
-
Dinoflagellate Luciferin: A tetrapyrrole derivative, structurally similar to chlorophyll.[12] It is found in dinoflagellates, which are responsible for the phenomenon of "milky seas."
-
Fungal Luciferin: Derived from hispidin, a styrylpyrone. The bioluminescence of many fungi is based on the enzymatic conversion of hispidin.[12]
Quantitative Properties of Luciferin-Luciferase Systems
The efficiency and characteristics of the light-producing reaction vary significantly between different luciferin-luciferase systems. These properties are critical for their application in research and diagnostics.
| Luciferin Type | Organism(s) | Emission Max (λmax) | Quantum Yield (Φ) | ATP Requirement |
| Firefly Luciferin | Fireflies (e.g., Photinus pyralis) | 550-620 nm | ~0.41 - 0.61 | Yes |
| Vargulin | Ostracods (e.g., Vargula hilgendorfii) | ~462 nm | ~0.30 | No |
| Coelenterazine | Cnidarians, Ctenophores, etc. | ~460-480 nm | ~0.05 - 0.23 | No |
| Bacterial Luciferin | Bacteria (e.g., Vibrio fischeri) | ~490 nm | ~0.1 - 0.2 | No |
| Dinoflagellate Luciferin | Dinoflagellates (e.g., Pyrocystis lunula) | ~474 nm | Not well established | No |
| Fungal Luciferin | Fungi (e.g., Neonothopanus nambi) | ~520-530 nm | Not well established | No |
Note: Quantum yields can vary depending on the specific luciferase and reaction conditions.
Biosynthetic and Reaction Pathways
The following diagrams, rendered in DOT language, illustrate the biosynthetic pathways of key luciferins and the workflow of a modern luciferase-based assay.
Caption: Proposed biosynthetic pathway of firefly luciferin.
Caption: Biosynthetic pathway of Vargulin (Cypridina Luciferin).
Caption: Workflow of a firefly luciferase reporter gene assay.
Modern Applications in Research and Drug Development
The discovery of the luciferin-luciferase system has had a profound impact on modern biological research and drug development. The high sensitivity and low background of bioluminescent assays make them ideal for a wide range of applications.
Reporter Gene Assays
One of the most common applications of the firefly luciferin-luciferase system is in reporter gene assays. In these assays, the luciferase gene is placed under the control of a promoter of interest. The amount of light produced is directly proportional to the activity of the promoter, allowing for the quantitative analysis of gene expression in response to various stimuli or drug candidates.
Experimental Protocol: Firefly Luciferase Reporter Gene Assay
Objective: To quantify the activity of a specific promoter in response to a treatment.
Materials:
-
Mammalian cells in culture
-
Plasmid DNA containing the luciferase reporter gene downstream of the promoter of interest
-
Transfection reagent
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT)
-
D-Luciferin solution
-
ATP solution
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density in a multi-well plate.
-
Transfect the cells with the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization, if desired.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells once with PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle rocking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare the luciferase assay reagent by mixing the assay buffer with D-luciferin and ATP to their final working concentrations.
-
In a luminometer-compatible plate, add a small volume (e.g., 20 µL) of the cell lysate.
-
Inject the luciferase assay reagent (e.g., 100 µL) into each well.
-
Measure the luminescence immediately. The signal is often a flash of light that decays over time.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter (if used) or to the total protein concentration of the lysate.
-
Compare the normalized luciferase activity between treated and untreated samples to determine the effect of the treatment on promoter activity.
-
ATP Assays and Cell Viability
The ATP-dependence of the firefly luciferin-luciferase reaction provides a rapid and highly sensitive method for measuring ATP concentrations. Since ATP is a hallmark of metabolically active cells, this assay is widely used to determine cell viability and cytotoxicity in response to drug candidates.
Experimental Protocol: Bioluminescent ATP Assay
Objective: To determine the concentration of ATP in a sample as a measure of cell viability.
Materials:
-
Cell culture or other biological sample
-
Reagents for cell lysis (if measuring intracellular ATP)
-
Luciferase/Luciferin reagent mix (commercially available kits are common)
-
ATP standard solution for generating a standard curve
-
Luminometer
Methodology:
-
Sample Preparation:
-
For cell viability assays, plate cells in a multi-well plate and treat with the compounds of interest.
-
Add a cell lysis reagent to release intracellular ATP.
-
-
ATP Standard Curve:
-
Prepare a series of dilutions of the ATP standard solution to generate a standard curve.
-
-
Luminescence Measurement:
-
Add the luciferase/luciferin reagent to the wells containing the cell lysates and the ATP standards.
-
Measure the luminescence in a luminometer.
-
-
Data Analysis:
-
Plot the luminescence values of the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the ATP concentration in the experimental samples.
-
Correlate the ATP concentration with cell viability.
-
In Vivo Imaging
The development of red-shifted luciferases and novel luciferin analogs has enabled the use of bioluminescence for in vivo imaging in small animals. This powerful technique allows for the non-invasive monitoring of biological processes, such as tumor growth, metastasis, and the biodistribution of drug-delivery systems in a living organism.
Conclusion
From the foundational experiments of Raphaël Dubois to the sophisticated applications in modern drug discovery, the story of luciferin is a testament to the power of scientific curiosity. The luciferin-luciferase system, once a mere curiosity of nature, has been harnessed as a versatile and indispensable tool in the life sciences. As our understanding of the diverse chemistry and biology of these light-emitting molecules continues to grow, so too will their applications in illuminating the complex processes of life and in the development of new therapeutics. This guide has provided a comprehensive overview of the discovery, chemistry, and application of luciferin, intended to serve as a valuable resource for the scientific community.
References
- 1. goldbio.com [goldbio.com]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. STUDIES ON BIOLUMINESCENCE: XIV. THE SPECIFICITY OF LUCIFERIN AND LUCIFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Osamu Shimomura | Research | Nagoya University [en.nagoya-u.ac.jp]
- 8. csj.jp [csj.jp]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Buy Cypridinia,Vargula Luciferin dihydrobromide | 23510-45-4 [smolecule.com]
- 12. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]
An In-Depth Technical Guide to the Core Principles of In Vivo Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo bioluminescence imaging (BLI) is a powerful and versatile optical imaging modality that enables the non-invasive visualization and quantification of biological processes in living organisms in real-time.[1][2][3] This technique has become an indispensable tool in preclinical research, particularly in oncology, infectious disease, neuroscience, and drug development, due to its high sensitivity and excellent signal-to-noise ratio.[1][3][4][5] BLI allows for the longitudinal monitoring of cellular and molecular events, such as tumor growth and metastasis, gene expression, and the biodistribution and efficacy of therapeutic agents, thereby reducing the number of animals required for a study and providing more robust data.[1][6] This guide provides a comprehensive overview of the fundamental principles of in vivo bioluminescence imaging, from the underlying biochemical reactions to experimental design and data analysis.
Core Principles of Bioluminescence
Bioluminescence is the emission of visible light by a living organism, a phenomenon that occurs through a chemical reaction.[7] Unlike fluorescence, which requires an external light source for excitation, bioluminescence is a chemiluminescent process where the energy for light emission is supplied by a chemical reaction.[3][8] This key distinction is the primary reason for the high signal-to-noise ratio in BLI, as there is virtually no background autofluorescence from the subject's tissues.[4][8]
The fundamental components of a bioluminescent reaction are an enzyme, called a luciferase , and a light-emitting substrate, known as a luciferin (B1168401) .[9] The luciferase catalyzes the oxidation of the luciferin, resulting in the production of an excited-state intermediate that, upon returning to its ground state, releases energy in the form of a photon of light.[9][10]
The Luciferin-Luciferase Reaction
The most commonly used luciferase system in biomedical research is derived from the North American firefly, Photinus pyralis.[11] The firefly luciferase (FLuc) catalyzes a two-step reaction that requires D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen.[9][12]
The reaction can be summarized as follows:
-
Adenylation of Luciferin: Luciferin reacts with ATP in the presence of Mg²⁺ to form luciferyl-AMP and pyrophosphate (PPi).[12][13]
-
Oxidation of Luciferyl-AMP: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable, high-energy dioxetanone intermediate.[12][13] This intermediate subsequently decarboxylates to produce oxyluciferin in an electronically excited state.[12][13] As the excited oxyluciferin molecule relaxes to its ground state, it emits a photon of light.[12][13]
Luciferase Reporter Systems
A variety of luciferase enzymes from different organisms are utilized in BLI, each with distinct substrate requirements and light emission properties. The choice of luciferase depends on the specific application, the desired wavelength of light emission, and the experimental model.
| Luciferase | Substrate | Peak Emission Wavelength (nm) | Cofactors |
| Firefly Luciferase (FLuc) | D-Luciferin | 562 | ATP, O₂, Mg²⁺ |
| Renilla Luciferase (RLuc) | Coelenterazine | 480 | O₂ |
| Gaussia Luciferase (GLuc) | Coelenterazine | 480 | O₂ |
| Click Beetle Luciferases | D-Luciferin | 537-630 | ATP, O₂, Mg²⁺ |
| NanoLuc® Luciferase | Furimazine | 460 | O₂ |
Note: The peak emission wavelength can be influenced by the specific luciferase variant and the in vivo environment.
Instrumentation for In Vivo Bioluminescence Imaging
BLI systems are designed to detect the low levels of light emitted from within a living animal. A typical system consists of the following components:
-
A Light-Tight Imaging Chamber: This chamber houses the animal during imaging and prevents external light from interfering with the detection of the bioluminescent signal.[2]
-
A Heated Stage: To maintain the animal's body temperature and ensure its well-being during anesthesia.[14]
-
An Anesthesia Delivery System: To keep the animal anesthetized and immobile during the imaging process.[2]
-
A Highly Sensitive Cooled Charge-Coupled Device (CCD) Camera: This is the core of the imaging system. The CCD is cooled to very low temperatures (e.g., -90°C) to minimize thermal noise and allow for the detection of extremely weak light signals.[3][14]
-
Emission Filters: These filters can be used to selectively detect light of specific wavelengths, which is particularly useful for multiplexing experiments with different luciferases.
-
Software for Image Acquisition and Analysis: This software controls the imaging process and provides tools for quantifying the bioluminescent signal.[2]
Experimental Workflow for In Vivo Bioluminescence Imaging
A typical in vivo BLI experiment involves several key steps, from the generation of luciferase-expressing cells to the final image analysis.
Detailed Experimental Protocol: Tumor Growth and Metastasis Model
This protocol outlines the key steps for monitoring tumor growth and metastasis using luciferase-expressing cancer cells in a mouse model.
1. Generation of Luciferase-Expressing Cancer Cells:
-
Vector Selection: Choose a suitable vector (e.g., lentiviral or retroviral) containing the luciferase gene (e.g., firefly luciferase) under the control of a strong constitutive promoter (e.g., CMV or EF1α).
-
Transfection/Transduction: Introduce the vector into the cancer cell line of interest using standard transfection or viral transduction protocols.
-
Selection: Select for cells that have successfully integrated the luciferase gene by using a selectable marker (e.g., puromycin (B1679871) resistance) included in the vector. Culture the cells in media containing the appropriate selection agent.
-
Validation: Confirm luciferase expression and activity in the stable cell line by performing an in vitro luciferase assay. This involves lysing the cells, adding the luciferin substrate and ATP, and measuring the light output with a luminometer.
2. Animal Model and Cell Implantation:
-
Animal Model: Select an appropriate animal model (e.g., immunodeficient mice such as NOD-scid gamma (NSG) for human cancer cell xenografts).
-
Cell Preparation: Harvest the luciferase-expressing cancer cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them at the desired concentration in a suitable medium or matrix (e.g., Matrigel).
-
Implantation: Implant the cells into the mice. The route of administration will depend on the desired tumor model (e.g., subcutaneous injection for a localized tumor, intravenous injection for a metastasis model, or orthotopic injection into the target organ).[15]
3. In Vivo Bioluminescence Imaging:
-
Substrate Preparation: Prepare a sterile stock solution of D-luciferin in PBS. A typical concentration is 15 mg/mL.
-
Substrate Administration: Inject the D-luciferin solution into the mice, typically via intraperitoneal (IP) injection at a dose of 150 mg/kg.[15][16]
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent, such as isoflurane.
-
Imaging: Place the anesthetized mice in the imaging chamber of the BLI system. Acquire a photographic image for anatomical reference, followed by a series of bioluminescent images over time to determine the peak signal.[14] The time to peak signal can vary depending on the route of substrate administration and the location of the cells, but it is often between 10-20 minutes post-IP injection.[14]
4. Data Analysis:
-
Image Overlay: Use the imaging software to overlay the bioluminescent signal onto the photographic image to visualize the location of the luciferase-expressing cells.
-
Region of Interest (ROI) Analysis: Draw regions of interest around the areas of bioluminescent signal.
-
Quantification: The software will calculate the total light emission from each ROI, typically expressed as photons per second (photons/s) or average radiance (photons/s/cm²/sr).[16][17]
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor changes in the bioluminescent signal over time, which can be correlated with tumor growth or regression.
Applications in Drug Development
In vivo BLI is a valuable tool throughout the drug development pipeline.[18]
-
Target Validation: Monitor the activity of specific signaling pathways by using reporter constructs where luciferase expression is driven by a promoter containing response elements for a particular transcription factor.[19]
-
Pharmacokinetics and Pharmacodynamics: Assess the biodistribution and target engagement of a drug by observing its effect on luciferase-expressing cells or pathways.
-
Efficacy Studies: Quantitatively measure the effect of a therapeutic agent on tumor growth, bacterial infection, or inflammatory processes in real-time.[6]
-
Toxicity Studies: Monitor the off-target effects of a drug by imaging luciferase-expressing cells in various organs.
Data Presentation
Quantitative data from BLI experiments are often presented in tables to facilitate comparison between different treatment groups or time points.
Table 1: Example of Quantitative Data from a Tumor Efficacy Study
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) |
| Vehicle Control | 1.2 x 10⁶ | 5.8 x 10⁶ | 2.1 x 10⁷ | 8.5 x 10⁷ |
| Drug A (10 mg/kg) | 1.1 x 10⁶ | 2.5 x 10⁶ | 4.3 x 10⁶ | 5.1 x 10⁶ |
| Drug B (20 mg/kg) | 1.3 x 10⁶ | 1.5 x 10⁶ | 1.1 x 10⁶ | 9.8 x 10⁵ |
Signaling Pathway Visualization
BLI can be used to study signaling pathways by linking luciferase expression to the activation of specific transcription factors. For example, the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases, can be monitored using a reporter construct containing NF-κB response elements upstream of the luciferase gene.
References
- 1. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. goldbio.com [goldbio.com]
- 4. Bioluminescence imaging in live cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioflares.com [bioflares.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Bioluminescence | Smithsonian Ocean [ocean.si.edu]
- 8. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 9. Luciferase | Definition, Bioluminescence, Enzyme, Reaction, & Facts | Britannica [britannica.com]
- 10. Luciferin - Wikipedia [en.wikipedia.org]
- 11. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 13. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 14. youtube.com [youtube.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Bioluminescence Imaging [protocols.io]
- 17. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to D-Luciferin Potassium vs. Sodium Salt for Bioluminescence Assays
For researchers, scientists, and drug development professionals venturing into bioluminescence imaging and assays, the choice of substrate is a foundational decision. D-luciferin, the substrate for firefly luciferase, is commonly available as either a potassium or sodium salt. While often used interchangeably, subtle differences in their chemical and physical properties can influence experimental design, data quality, and reproducibility. This guide provides a detailed comparison to aid in the selection of the appropriate salt for your research needs.
Core Differences and Key Considerations
The primary distinctions between D-luciferin potassium salt and D-luciferin sodium salt lie in their solubility and stability.[1] The sodium salt generally exhibits higher solubility in aqueous solutions, while the potassium salt is considered to have slightly better stability over long-term storage.[1][2]
For most standard applications where a 15 mg/mL stock solution is prepared, either salt is suitable.[1] However, for experiments requiring very high-concentration stock solutions, the superior solubility of the sodium salt may be advantageous.[2] Conversely, if the stock solution is to be stored for an extended period, the enhanced stability of the potassium salt might be preferable.[2]
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative characteristics of this compound and sodium salts.
| Feature | This compound Salt | D-Luciferin Sodium Salt | Key Considerations for Researchers |
| Molecular Formula | C₁₁H₇KN₂O₃S₂[3] | C₁₁H₇N₂NaO₃S₂[4] | The difference in the cation (K⁺ vs. Na⁺) is the primary distinction. |
| Molecular Weight | 318.4 g/mol [3] | 302.3 g/mol [4] | Important for accurate molar concentration calculations. |
| Solubility in Water | 55 - 60 mg/mL[1][5] | Up to 100 mg/mL[1][4] | Sodium salt is preferred for preparing high-concentration stock solutions.[2] |
| Stability | Slightly better stability than the sodium salt.[1][2] | Good stability, but slightly less than the potassium salt.[2] | For long-term storage of stock solutions, the potassium salt may offer an advantage.[2] |
| Appearance | Light yellow solid[3] | Crystalline solid[6] | Both are typically supplied as a lyophilized powder. |
| Storage (Powder) | -20°C, desiccated, and protected from light.[3][7] | -20°C, desiccated, and protected from light.[6][8] | Proper storage is crucial to prevent degradation.[7][8] |
| Storage (Solution) | Aliquots can be stored at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[5] | Aliquots can be stored at -20°C or -80°C.[8] It is often recommended to use freshly prepared solutions.[6] | Solutions are less stable than the powdered form; long-term storage may lead to signal degradation.[9] |
Signaling Pathway and Experimental Workflow
The fundamental mechanism of light production involves the luciferase-catalyzed oxidation of D-luciferin in the presence of ATP, magnesium ions (Mg²⁺), and oxygen.[5][10] This reaction produces oxyluciferin, AMP, pyrophosphate, carbon dioxide, and light.[11] The emitted light, typically around 560 nm, is then detected and quantified.[12]
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. rndsystems.com [rndsystems.com]
- 5. morebio.co.kr [morebio.co.kr]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. sites.duke.edu [sites.duke.edu]
- 11. sydlabs.com [sydlabs.com]
- 12. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to ATP-Dependent Light Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence, the production of light by living organisms, is a phenomenon of significant interest in biotechnology and drug discovery.[1] At the heart of many bioluminescent systems is an enzyme-catalyzed reaction that converts chemical energy into light.[2] Firefly luciferase, in particular, utilizes adenosine (B11128) triphosphate (ATP) to drive the light-emitting oxidation of its substrate, D-luciferin.[3][4] This absolute requirement for ATP makes the firefly luciferase system an exceptionally sensitive and quantitative tool for a myriad of applications.[5][6]
Because the intracellular concentration of ATP is a direct indicator of metabolic activity and cell viability, ATP-dependent bioluminescence assays are widely used to assess cell health, proliferation, and cytotoxicity.[7][8] When ATP is the limiting component, the light emitted is directly proportional to the ATP concentration in the sample.[5][9] Furthermore, by placing the luciferase gene under the control of specific regulatory elements, it becomes a powerful reporter for studying gene expression, signaling pathway activity, and for high-throughput screening (HTS) of novel therapeutic compounds.[10][11] This guide provides a detailed technical overview of the core biochemistry, quantitative analysis, experimental protocols, and applications of ATP-dependent light production.
The Core Reaction: The Firefly Luciferin-Luciferase System
The light-producing reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin (the substrate), luciferase (the enzyme), molecular oxygen, adenosine triphosphate (ATP), and magnesium ions (Mg²⁺) as a cofactor.[12][13]
Step 1: Adenylation of Luciferin (B1168401) The process begins with the activation of luciferin. The carboxyl group of D-luciferin attacks the alpha-phosphate of ATP in an SN2 reaction, forming a luciferyl-adenylate intermediate (LH₂-AMP) and releasing inorganic pyrophosphate (PPi).[2][3][14] This initial step is essential for preparing the substrate for the subsequent oxidative reaction.
Step 2: Oxidative Decarboxylation and Photon Emission The luciferyl-adenylate intermediate then reacts with molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring structure.[3][14] This unstable intermediate rapidly undergoes oxidative decarboxylation, releasing carbon dioxide (CO₂) and producing an electronically excited oxyluciferin molecule.[4] As the excited oxyluciferin returns to its ground state, it releases the excess energy as a photon of light.[3][15] The color of the emitted light, typically yellow-green (550-570 nm), is sensitive to the microenvironment of the enzyme's active site.[5][12]
Quantitative Analysis of Bioluminescence
The efficiency and characteristics of the luciferase reaction can be described by several key quantitative parameters. Understanding these parameters is crucial for accurate data interpretation and assay optimization.
Quantum Yield (QY)
The quantum yield is a measure of the efficiency of the reaction, defined as the probability that a single reacting luciferin molecule will produce a photon.[16] Firefly bioluminescence is known for its remarkably high quantum yield.[17] The QY can vary between luciferases from different species and is influenced by factors such as pH and the enzyme's active site structure.[18][19] The green-light emitting luciferase from the Brazilian click beetle, Pyrearinus termitilluminans, exhibits one of the highest known QYs.[18][19]
| Luciferase Source Organism | Peak Emission Wavelength (nm) | Quantum Yield (QY) | Reference |
| Pyrearinus termitilluminans (Click Beetle) | ~546 | 0.61 | [18][19] |
| Photinus pyralis (Firefly) | ~560 | 0.41 - 0.48 | [16][17] |
| Luciola cruciata (Firefly) | ~562 | 0.43 | [19] |
| Pyrocoelia miyako (Firefly) | ~552 | 0.45 | [19] |
| Phrixothrix hirtus (Railroad Worm) | ~620 (Red) | 0.15 | [19] |
Reaction Kinetics and Influencing Factors
The light output of the luciferase reaction is governed by Michaelis-Menten kinetics, where the rate of the reaction is dependent on substrate concentrations (luciferin and ATP) and enzyme activity.[20] The stability of the light signal can vary, with some systems producing a transient "flash" of light and others a more stable "glow-type" signal, which is often preferred for HTS applications.[21]
Several factors can influence the reaction and must be controlled for reproducible results:
| Factor | Effect on Reaction | Considerations for Assay Design |
| ATP Concentration | A limiting factor for light output. Signal is proportional to ATP concentration in viable cells.[6] | Ensure cell lysis is complete to release all intracellular ATP. ATP levels can be depleted by high luciferase expression.[22] |
| pH | The reaction has an optimal pH range, typically around 7.75-7.8.[9] Deviations can alter reaction kinetics and emission color.[23] | Sample and buffer pH should be controlled and optimized. Extreme sample pH may require adjustment or dilution.[9] |
| Temperature | Enzyme activity is temperature-dependent. Higher temperatures can increase reaction rate but may also lead to enzyme denaturation. | Maintain consistent temperature during incubation and measurement steps. |
| Inhibitors/Interfering Compounds | Certain compounds, such as resveratrol, flavonoids, or colored dyes, can directly inhibit luciferase or quench the light signal.[24] | Screen compounds for potential interference. Use appropriate controls to identify false positives/negatives in HTS.[11] |
| Substrate Permeability | In live-cell imaging, the ability of the luciferin substrate to cross the cell membrane is a critical factor affecting signal intensity.[20] | Substrate biodistribution and permeability must be considered, especially for in vivo studies.[20] |
Experimental Protocols
The versatility of the luciferase system has led to the development of standardized assays for various applications.
Protocol: ATP Quantification and Cell Viability Assay
This protocol provides a method to determine the number of viable cells in culture by measuring intracellular ATP. Upon cell death, ATP synthesis ceases, and the remaining ATP is rapidly degraded, making it a reliable marker for viability.[5]
-
Cell Plating: Seed cells in a white, opaque 96-well or 384-well microplate at desired densities. Include wells for background measurement (media only). Incubate under standard conditions (e.g., 37°C, 5% CO₂) for the desired duration.
-
Reagent Equilibration: Thaw the ATP assay reagent (containing luciferase, luciferin, and a cell lysis buffer) and allow it to equilibrate to room temperature before use. Protect the reagent from light.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes. Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL of medium).
-
Incubation and Lysis: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10-20 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer. The integration time should be optimized based on signal intensity (typically 0.5 to 1 second per well).
-
Data Analysis: Subtract the average background luminescence (from media-only wells) from all experimental readings. The resulting net luminescence is directly proportional to the number of viable cells.[25]
Protocol: Dual-Luciferase® Reporter (DLR) Assay
The DLR assay is a powerful tool for studying gene expression. It involves co-transfection of an experimental reporter (Firefly luciferase, FLuc) driven by a promoter of interest and a control reporter (Renilla luciferase, RLuc) driven by a constitutive promoter. Normalizing the FLuc signal to the RLuc signal corrects for variations in transfection efficiency and cell viability.[26][27]
-
Plasmid Co-transfection: Co-transfect cells with the experimental FLuc plasmid and the control RLuc plasmid at an optimized ratio. Plate the transfected cells and incubate for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Remove the culture medium and gently wash the cells with Phosphate-Buffered Saline (PBS). Add Passive Lysis Buffer to each well and incubate with gentle rocking at room temperature for 15-20 minutes.
-
Luminescence Measurement (FLuc): Transfer 20 µL of the cell lysate to a luminometer-compatible plate. Add 100 µL of Luciferase Assay Reagent II (LAR II) to the lysate. Mix and immediately measure the Firefly luminescence (FLuc).
-
Luminescence Measurement (RLuc): Following the FLuc measurement, add 100 µL of Stop & Glo® Reagent to the same well. This reagent quenches the FLuc signal and simultaneously initiates the Renilla luminescence reaction. Immediately measure the Renilla luminescence (RLuc).
-
Data Analysis: Calculate the ratio of FLuc to RLuc for each sample. This normalized ratio reflects the specific activity of the promoter of interest.[28] Experimental results are often expressed as a "fold change" relative to a control treatment or vector.[26]
Data Presentation and Analysis Workflow
-
Background Subtraction: The first step is to subtract the average RLU value from negative control or blank wells (containing no cells or no luciferase activity) from all other readings.[26]
-
Normalization: To account for variability in cell number or transfection efficiency, the background-subtracted data must be normalized.[29]
-
Dual-Reporter Normalization: For reporter gene assays, divide the experimental reporter signal (FLuc) by the control reporter signal (RLuc). This is the most robust method.[27][28]
-
Cell Viability Normalization: For compound screening, results can be normalized to a parallel cell viability assay (e.g., an ATP assay on a duplicate plate) to identify compound-specific effects versus general cytotoxicity.
-
-
Relative Activity/Fold Change: Express the normalized data relative to a control condition (e.g., untreated cells or cells with a control vector). This is calculated by dividing the normalized value of the experimental sample by the average normalized value of the control samples.[26]
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between experimental groups. Replicating experiments is essential for statistical power.[26][27]
Applications in Drug Discovery and Development
The sensitivity, dynamic range, and suitability for automation make ATP-dependent bioluminescence assays indispensable tools in modern drug discovery.[8][30]
-
High-Throughput Screening (HTS): Luciferase-based assays are routinely used to screen large compound libraries.[31][32] This includes cell viability/cytotoxicity screens to identify anti-cancer agents and reporter gene assays to find modulators (agonists or antagonists) of specific signaling pathways, such as those involving G-protein coupled receptors (GPCRs).[30][32]
-
Mechanism of Action Studies: Reporter assays can elucidate how a drug candidate works by monitoring the activation or repression of specific transcription factors or signaling pathways.[10]
-
In Vivo Imaging: In preclinical animal models, luciferase reporters enable the non-invasive, longitudinal monitoring of biological processes like tumor growth, metastasis, or the response to therapy in real-time.[10][31]
Conclusion
ATP-dependent light production, primarily through the firefly luciferin-luciferase system, represents a cornerstone of modern biological research and pharmaceutical development. Its direct linkage to ATP, the universal energy currency of the cell, provides a highly sensitive readout for cell viability and metabolic status. When adapted as a genetic reporter, it offers unparalleled utility for dissecting complex regulatory networks and for the high-throughput screening of potential therapeutics. A thorough understanding of the underlying biochemistry, quantitative parameters, and experimental considerations outlined in this guide is essential for leveraging the full power of this versatile technology.
References
- 1. [PDF] Applications of bioluminescence in biotechnology and beyond. | Semantic Scholar [semanticscholar.org]
- 2. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 4. Firefly Luciferase - Creative Biogene [creative-biogene.com]
- 5. ATP Assays | What is an ATP Assay? [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. goldbio.com [goldbio.com]
- 8. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 腺苷 5′-三磷酸(ATP)生物发光测定试剂盒 for ATP quantitation | Sigma-Aldrich [sigmaaldrich.com]
- 10. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]
- 11. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 15. Luciferase | Definition, Bioluminescence, Enzyme, Reaction, & Facts | Britannica [britannica.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luciferase Reporters | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. biorxiv.org [biorxiv.org]
- 23. [PDF] Chemistries and colors of bioluminescent reactions: a review. | Semantic Scholar [semanticscholar.org]
- 24. goldbio.com [goldbio.com]
- 25. stemcell.com [stemcell.com]
- 26. researchgate.net [researchgate.net]
- 27. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
- 28. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 29. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. promega.com [promega.com]
An In-depth Technical Guide to Luciferase Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of luciferase reporter gene assays, a cornerstone technology in molecular biology and drug discovery. From fundamental principles to detailed experimental protocols and data analysis, this document serves as an in-depth resource for both new and experienced users. Luciferase assays are widely utilized for their high sensitivity, broad dynamic range, and adaptability to high-throughput screening, making them an invaluable tool for studying gene regulation and cellular signaling pathways.[1][2]
Core Principles of Luciferase Reporter Gene Assays
Luciferase reporter gene assays are a powerful method for investigating the regulation of gene expression.[3][4] The fundamental principle involves linking a specific genetic regulatory element, such as a promoter or enhancer, to a gene that codes for a luciferase enzyme.[5][6] This engineered DNA construct is then introduced into cells.[3] When the regulatory element is activated by a specific stimulus or signaling pathway, it drives the transcription of the luciferase gene, leading to the production of the luciferase enzyme.[1] Upon the addition of a specific substrate, luciferin, the enzyme catalyzes a bioluminescent reaction, emitting light.[6][7] The intensity of this light is directly proportional to the activity of the regulatory element being studied and can be quantified using a luminometer.[6]
One of the major advantages of this system is its high sensitivity and low background signal, as mammalian cells do not naturally produce luciferase.[6] This allows for the detection of even subtle changes in gene expression.[4]
Single vs. Dual-Luciferase Reporter Assays
There are two primary formats for luciferase assays: single and dual-reporter systems.
-
Single-Luciferase Assay: This system employs a single luciferase reporter to measure the activity of the experimental regulatory element. While straightforward to perform, it can be susceptible to variability from factors such as cell number, transfection efficiency, and cell viability.[3]
-
Dual-Luciferase® Reporter (DLR™) Assay: To overcome the limitations of the single-reporter system, the dual-luciferase assay is widely used.[8] This method involves the co-transfection of a second reporter vector that expresses a different luciferase, such as Renilla luciferase, under the control of a constitutive promoter.[5][8] This second reporter serves as an internal control to normalize the activity of the primary experimental reporter (typically firefly luciferase).[5] By calculating the ratio of the experimental luciferase activity to the control luciferase activity, variability in transfection efficiency and cell viability can be minimized, leading to more accurate and reliable data.[5]
Types of Luciferase Enzymes
Several luciferase enzymes are commonly used in reporter gene assays, each with distinct characteristics. The choice of luciferase depends on the specific experimental requirements, such as the desired signal intensity, stability, and whether the assay will be performed on live cells or cell lysates.[9] The most frequently used luciferases are derived from the firefly (Photinus pyralis) and the sea pansy (Renilla reniformis).[9]
| Luciferase | Substrate | ATP Requirement | Emission Wavelength (approx.) | Key Characteristics |
| Firefly Luciferase (FLuc) | D-Luciferin | Yes | 550-570 nm (yellow-green) | High sensitivity, well-characterized, commonly used as the experimental reporter.[3][10] |
| Renilla Luciferase (RLuc) | Coelenterazine | No | ~480 nm (blue) | Often used as an internal control in dual-reporter assays; ATP-independent.[3][10] |
| NanoLuc® Luciferase (NLuc) | Furimazine | No | ~460 nm (blue) | Engineered for high brightness and stability; significantly smaller than FLuc and RLuc.[9][10] |
| Gaussia Luciferase (GLuc) | Coelenterazine | No | ~480 nm (blue) | Naturally secreted, allowing for analysis of live cells by sampling the culture medium.[3] |
| Cypridina Luciferase (CLuc) | Vargulin | No | ~460 nm (blue) | Secreted enzyme with high light output. |
Quantitative Comparison of Luciferase Reporter Systems
The performance of a luciferase reporter assay is critically dependent on the choice of the luciferase enzyme and the corresponding detection reagents. Key parameters for comparison include signal strength (brightness), signal half-life (stability), and overall sensitivity.
| Luciferase Reporter | Relative Brightness | Approximate Protein Half-life | Signal Half-Life (Typical Assay) | Key Features |
| Firefly Luciferase | + | ~3 hours | Flash: <15 minutes; Glow: >2 hours | ATP-dependent; versatile with both "flash" and "glow" type assays available.[9][10] |
| Renilla Luciferase | + | ~3 hours | Flash: <3 minutes | ATP-independent; often used as a normalization control.[9][10] |
| NanoLuc® Luciferase | +++ | >6 hours | Glow: >2 hours | Extremely bright and stable signal; ATP-independent.[9][10] |
Experimental Protocols
Plasmid Construction
The initial step in a luciferase reporter assay is the construction of the reporter plasmid. This involves cloning the regulatory DNA sequence of interest (e.g., a promoter) upstream of the luciferase gene in an expression vector. For studying transcription factor interactions, the promoter region of the target gene (typically ~2000 bp) is cloned upstream of the firefly luciferase gene.[3]
Cell Culture and Transfection
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Reporter plasmid(s)
-
Transfection reagent (e.g., Lipofectamine, PEI)
-
Multi-well plates (white, opaque plates are recommended for luminescence assays)[11][12]
Protocol:
-
Cell Seeding: Plate the cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 60-70% confluency at the time of transfection.[13]
-
Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For dual-luciferase assays, a common ratio of the experimental reporter plasmid to the control reporter plasmid is 10:1 to 50:1.[3][14]
-
Add the complexes to the cells and incubate for 24-48 hours to allow for gene expression.[3][7]
-
-
Cell Stimulation (Optional): If studying a specific signaling pathway, treat the cells with the appropriate stimulus (e.g., a cytokine or small molecule) for the desired duration before cell lysis.[15]
Cell Lysis and Luminescence Measurement
Materials:
-
Phosphate-buffered saline (PBS)
-
Passive Lysis Buffer
-
Luciferase assay reagents (e.g., Luciferase Assay Reagent II and Stop & Glo® Reagent for DLR™ assay)
-
Luminometer
Protocol for Dual-Luciferase® Reporter Assay:
-
Cell Lysis:
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagents to room temperature before use.[16]
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate or luminometer tube.[13]
-
Firefly Luciferase Measurement: Add 100 µL of Luciferase Assay Reagent II (LAR II) to the lysate.[13] Mix briefly and immediately measure the firefly luminescence in a luminometer.[17]
-
Renilla Luciferase Measurement: Following the firefly reading, add 100 µL of Stop & Glo® Reagent to the same well.[13] This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.[18] Immediately measure the Renilla luminescence.
-
Data Presentation and Analysis
-
Background Subtraction: For each sample, subtract the background luminescence reading obtained from untransfected or mock-transfected cells.[5]
-
Normalization (for Dual-Luciferase Assays): Calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity for each sample.[3][5] This normalized value is often referred to as the Relative Luciferase Units (RLU).
-
Fold Change Calculation: Express the normalized data as a fold change relative to a control condition (e.g., untreated cells or cells transfected with a control vector).[5]
-
Statistical Analysis: Perform appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the observed differences between experimental groups.[5] It is recommended to perform at least three biological replicates for statistical robustness.[19]
Visualization of Workflows and Signaling Pathways
General Experimental Workflow
Caption: A generalized workflow for a luciferase reporter gene assay.
NF-κB Signaling Pathway
Caption: Monitoring NF-κB pathway activation using a luciferase reporter.
GPCR Signaling Pathway (Gαs-coupled)
Caption: GPCR signaling (Gαs) leading to CREB-mediated luciferase expression.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Low transfection efficiency- Poor plasmid DNA quality- Weak promoter activity- Incomplete cell lysis | - Optimize transfection protocol (DNA:reagent ratio, cell density).[20]- Use high-quality, endotoxin-free plasmid DNA.[11]- Consider using a stronger promoter for the reporter construct.[20]- Ensure complete cell lysis by following the recommended incubation time. |
| High Background Signal | - Contamination of reagents or cultures- Autoluminescence of substrate- Crosstalk between wells in the plate | - Use sterile techniques and fresh reagents.[12]- Prepare substrate solutions fresh before each experiment.[12]- Use white, opaque-walled microplates to minimize crosstalk.[11][12] |
| High Variability Between Replicates | - Pipetting errors- Inconsistent cell numbers per well- Edge effects in the microplate | - Use calibrated pipettes and prepare master mixes for reagents.[11][20]- Ensure a homogenous cell suspension before plating.[20]- Avoid using the outer wells of the plate or fill them with sterile media to create a humidity barrier. |
| Saturated Signal | - Overexpression of luciferase- Very strong promoter in the reporter construct | - Reduce the amount of reporter plasmid used for transfection.- Dilute the cell lysate before measuring luminescence.[20]- Use a weaker promoter for the reporter construct if possible.[11] |
Applications in Research and Drug Discovery
Luciferase reporter assays are a versatile tool with a wide range of applications:
-
Promoter and Enhancer Analysis: Characterizing the activity and regulation of gene promoters and enhancers.[4]
-
Signal Transduction Pathway Analysis: Studying the activation and inhibition of signaling pathways, such as the NF-κB and GPCR pathways, in response to various stimuli.[1][3][21][22]
-
High-Throughput Screening (HTS): Screening large compound libraries to identify potential drug candidates that modulate a specific biological pathway.[2][21]
-
miRNA Target Validation: Investigating the interaction between microRNAs and their target messenger RNAs.[3]
-
Viral Research: Studying viral gene expression and the efficacy of antiviral compounds.[3]
This guide provides a comprehensive framework for understanding and implementing luciferase reporter gene assays. By carefully considering the experimental design, optimizing protocols, and performing rigorous data analysis, researchers can leverage the power of this technology to gain valuable insights into gene regulation and cellular function.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 2. google.com [google.com]
- 3. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 4. bioagilytix.com [bioagilytix.com]
- 5. researchgate.net [researchgate.net]
- 6. targetingsystems.net [targetingsystems.net]
- 7. goldbio.com [goldbio.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [worldwide.promega.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. Luciferase reporter assay [bio-protocol.org]
- 14. youtube.com [youtube.com]
- 15. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 19. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
- 20. goldbio.com [goldbio.com]
- 21. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of D-luciferin
An In-depth Technical Guide to the Physical and Chemical Characteristics of D-Luciferin
Introduction
D-Luciferin is the heterocyclic light-emitting substrate for luciferase enzymes, which are found in a variety of bioluminescent organisms, most notably the North American firefly (Photinus pyralis).[1][2][3][4] The reaction between D-luciferin and luciferase, which is dependent on adenosine (B11128) triphosphate (ATP) and molecular oxygen, produces a characteristic yellow-green light with a high quantum yield.[1][3][5][6] This high efficiency and the ATP-dependency of the reaction have made the luciferin-luciferase system an invaluable tool in biological research. It is widely employed as a reporter gene system for monitoring gene expression, for highly sensitive ATP quantification in cell viability and contamination assays, and for in vivo bioluminescence imaging (BLI) in preclinical drug development.[4][5][7][8] This guide provides a comprehensive overview of the core physical and chemical properties of D-luciferin, detailed experimental protocols, and key biochemical pathways for researchers, scientists, and drug development professionals.
Physicochemical Properties
The properties of D-luciferin can vary slightly based on its form (free acid vs. salt). The free acid form is less soluble in aqueous solutions, while its potassium and sodium salts are readily soluble and are therefore more common in experimental settings.[1][9]
General Properties and Identifiers
The fundamental identifiers and molecular properties of D-luciferin and its common salt forms are summarized below.
| Property | D-Luciferin (Free Acid) | D-Luciferin (Sodium Salt) | D-Luciferin (Potassium Salt) |
| IUPAC Name | (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid[10] | 4,5-Dihydro-2-(6-hydroxy-2- benzothiazolyl)-4-thiazolecarboxylic acid sodium salt[11] | 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4S-thiazolecarboxylic acid, monopotassium salt[12] |
| Synonyms | Firefly Luciferin (B1168401), D-(-)-Luciferin[2][10][13] | Firefly Luciferin Sodium Salt | Firefly Luciferin Potassium Salt[14] |
| CAS Number | 2591-17-5[2][7][9][15] | 103404-75-7[11] | 115144-35-9[1][14][16] |
| Molecular Formula | C₁₁H₈N₂O₃S₂[2][9][17][18][19] | C₁₁H₇N₂NaO₃S₂[11][20] | C₁₁H₇KN₂O₃S₂[14][16] |
| Molecular Weight | 280.3 g/mol [8][9][17][18][19] | 302.3 g/mol [11][21] | 318.4 g/mol [1][12][14][16] |
Spectroscopic Characteristics
D-luciferin's interaction with light is fundamental to its application. Its absorbance, fluorescence excitation, and emission properties are pH-dependent. The bioluminescence emission spectrum, however, is primarily dictated by the specific luciferase enzyme and local microenvironment.
| Parameter | Value | Conditions |
| Absorbance (λmax) | 268 nm, 330 nm[2][17] | In N₂-sparged ethanol |
| Molar Extinction Coefficient (ε) | 7,040 M⁻¹cm⁻¹ at 268 nm18,200 M⁻¹cm⁻¹ at 330 nm[2][17] | In N₂-sparged ethanol |
| Fluorescence Excitation (λex) | 327 nm at pH 4385 nm at pH 11[2][17] | pH-dependent |
| Fluorescence Emission (λem) | 529 - 537 nm[1][2][17][22] | pH-independent emission profile |
| Bioluminescence Emission (λem) | ~560 nm (peak)[1][4]; Range: 530 - 630 nm[6][23] | Dependent on luciferase variant and pH |
| Bioluminescence Quantum Yield (Φ_bl) | ~0.41 - 0.48[1][6][23] | Under optimal conditions |
Solubility
Solubility is a critical parameter for the preparation of stock and working solutions. The free acid form has limited aqueous solubility, necessitating the use of organic solvents or basification, while the salt forms are preferred for their high solubility in aqueous buffers.
| Solvent | D-Luciferin (Free Acid) | D-Luciferin (Salt Forms) |
| Water | Insoluble[13][17] | Soluble (up to 40 mg/mL for potassium salt)[1][14][16] |
| Aqueous Buffers | Poorly soluble; requires base (e.g., NaHCO₃) to dissolve[17] | Readily soluble in neutral buffers (e.g., PBS)[1][9] |
| DMSO | 30 - 125 mg/mL[8][9][17] | 10 - 60 mg/mL[12][21] |
| Methanol | 10 mg/mL[17] | Not specified |
| DMF | 30 mg/mL[8] | 16.7 mg/mL (potassium salt)[12] |
| Ethanol | Slightly soluble[8] | 0.25 mg/mL (potassium salt)[12] |
Stability and Storage
D-luciferin is sensitive to environmental conditions. Proper storage is essential to maintain its chemical integrity and ensure reproducible experimental results.
| Condition | Recommendation |
| Solid (Powder) Form | Store at -20°C in a desiccated, dark environment, preferably under an inert gas like argon or nitrogen.[11][14][16][20] When handled properly, the lyophilized powder is stable for at least one year.[11][14] |
| Solution Form | Light: D-luciferin solutions are light-sensitive and should always be protected from light (e.g., by using amber vials or foil).[11][14][16] pH: Solutions are unstable at pH < 6.5 and > 7.5.[11][24] Temperature: Use freshly prepared solutions for best results.[11][24] Solutions can be aliquoted and stored at -20°C or -80°C for up to 6 months, though some signal degradation may occur.[9][11][14][25] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles as they can lead to degradation.[9][11][14][16] It is recommended to prepare single-use aliquots.[11][21] |
Biochemical Reaction and Experimental Workflows
The core utility of D-luciferin lies in its enzymatic oxidation by luciferase. This reaction can be visualized as a multi-step process. Understanding this pathway and the typical experimental workflows is key to its successful application.
Bioluminescence Reaction Pathway
The firefly luciferase-catalyzed reaction occurs in two main steps. First, D-luciferin is activated with ATP to form a luciferyl-AMP intermediate and pyrophosphate (PPi).[26][27][28] Second, this intermediate is oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[26][27] The subsequent decarboxylation releases energy, producing an electronically excited oxyluciferin, which then decays to its ground state by emitting a photon of light.[26][27][28]
Factors Affecting D-Luciferin Stability
Several environmental factors can compromise the integrity of D-luciferin, leading to reduced signal and poor reproducibility. The diagram below illustrates the primary factors that cause degradation.
General Workflow for In Vivo Bioluminescence Imaging
A typical in vivo imaging experiment involves administering D-luciferin to an animal model expressing luciferase and capturing the emitted photons with a sensitive detector.
Experimental Protocols
The following protocols provide standardized methodologies for the preparation and use of D-luciferin in common research applications.
Protocol: Preparation of D-Luciferin Solutions
Materials:
-
Sterile, ATP-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺ (for in vivo)[29][30]
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
Method for In Vivo Stock Solution (15 mg/mL):
-
Under sterile conditions, dissolve the appropriate amount of D-luciferin salt in sterile DPBS to a final concentration of 15 mg/mL.[29][30] For example, dissolve 1.0 g of D-luciferin in 66.7 mL of DPBS.
-
Mix gently by inversion until the powder is completely dissolved.[14][29] Avoid vigorous shaking.
-
Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile container.[25][29][30]
-
This solution should be prepared fresh before each experiment for optimal results.[25][29]
Method for In Vitro Concentrated Stock Solution (200X, 30 mg/mL):
-
Prepare a 30 mg/mL stock solution by dissolving D-luciferin salt in sterile, ATP-free water.[29][30][32]
-
Mix gently by inversion until fully dissolved.[29]
-
Dispense into single-use aliquots in amber tubes and store at -20°C or -80°C, protected from light.[21][30]
Protocol: In Vitro Cell-Based Luminescence Assay
Materials:
-
Cells expressing luciferase, seeded in a multi-well plate[25][32]
-
200X D-luciferin stock solution (from Protocol 3.1)
-
Luminometer or bioluminescence imaging system
Methodology:
-
Ensure cells are adhered to the bottom of the plate wells.[25][32]
-
Prepare the 1X working solution by diluting the 200X stock solution 1:200 into pre-warmed culture medium.[29][30][32] This yields a final concentration of 150 µg/mL.
-
Carefully aspirate the existing medium from the cells.[29][30][32]
-
Add the 1X luciferin working solution to the wells just prior to imaging.[25][29][30][32]
-
For some cell types, incubating the plate for 5-10 minutes at 37°C can enhance the signal.[9][29][32]
-
Immediately place the plate in a luminometer or imaging system and measure the light output. It is advisable to perform a kinetic read (e.g., every 1-2 minutes for 20 minutes) to determine the time of peak emission for your specific cell line.[25]
Protocol: Quantitative Determination of Molar Extinction Coefficient
Materials:
-
D-luciferin solution of known concentration
-
0.5 M carbonate buffer, pH 11.5[31]
-
UV-Vis Spectrophotometer
-
1 mL cuvettes
Methodology:
-
Pipette 0.5 mL of the 0.5 M carbonate buffer into a 1 mL cuvette and use this to zero the spectrophotometer at the desired wavelengths (e.g., ~330 nm and ~385 nm).[31]
-
Add a small, precise volume (e.g., 15 µL) of the concentrated D-luciferin solution to the cuvette.[31]
-
Mix well by gentle inversion.
-
Measure the absorbance (A) at the wavelengths of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: ε = A / (c * l) , where 'A' is the absorbance, 'c' is the molar concentration of the final solution, and 'l' is the path length of the cuvette (typically 1 cm).
References
- 1. D-Luciferin | AAT Bioquest [aatbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. D-Luciferin | AAT Bioquest [aatbio.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00247K [pubs.rsc.org]
- 7. D-Luciferin | 2591-17-5 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Firefly Luciferin | C11H8N2O3S2 | CID 92934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. caymanchem.com [caymanchem.com]
- 13. D-Luciferin, firefly, Free Acid - LKT Labs [lktlabs.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. agscientific.com [agscientific.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. biocompare.com [biocompare.com]
- 19. scbt.com [scbt.com]
- 20. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Spectrum [Luciferin] | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. neolab.de [neolab.de]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 27. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 30. ohsu.edu [ohsu.edu]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. bumc.bu.edu [bumc.bu.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with D-luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing D-luciferin potassium salt in conjunction with firefly luciferase for non-invasive in vivo bioluminescence imaging (BLI). This technique is a powerful tool for real-time monitoring of biological processes within living animals, such as tracking tumor growth, stem cell migration, infectious disease progression, and gene expression.[1][2][3]
Introduction
D-luciferin is the substrate for firefly luciferase (fLuc), an enzyme widely used as a reporter in biomedical research.[4] In the presence of oxygen, magnesium ions (Mg2+), and adenosine (B11128) triphosphate (ATP), firefly luciferase catalyzes the oxidation of D-luciferin.[1][5][6] This reaction results in the emission of light, which can be detected and quantified using sensitive imaging systems.[6] The potassium salt of D-luciferin is highly soluble in aqueous solutions and is the preferred form for in vivo applications due to its stability and bioavailability.[3][7][8]
Data Presentation
Table 1: this compound Salt Properties
| Property | Value |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ |
| Molecular Weight | 318.41 g/mol [9] |
| Purity | >99% by HPLC[9][10] |
| Form | Lyophilized powder[11] |
| Solubility | Up to 40 mg/mL in H₂O and Phosphate Buffered Saline[9] |
Table 2: Recommended Parameters for In Vivo Imaging in Mice
| Parameter | Recommendation |
| Reagent Preparation | |
| Stock Solution Concentration | 15 mg/mL or 30 mg/mL[1][2][12][13] |
| Solvent | Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺[1][2][14] |
| Sterilization | Filter through a 0.2 µm or 0.22 µm syringe filter[1][10][14] |
| Storage | |
| Lyophilized Powder | -20°C, protected from light and moisture[1][2][10] |
| Reconstituted Solution (Aliquoted) | -20°C for up to 6 months or -80°C for longer-term storage[2][9][13] |
| Administration | |
| Standard Dosage | 150 mg/kg body weight[8][14][15][16] |
| Injection Volume (for 15 mg/mL stock) | 10 µL/g body weight[1][14] |
| Common Routes | Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.)[1][13][14] |
| Imaging | |
| Anesthesia | Isoflurane (B1672236) or other appropriate anesthetic[17] |
| Time to Peak Signal (Post-injection) | i.p. or s.c.: 10-20 minutes[1] |
| i.v.: 2-5 minutes[1] | |
| Recommended Action | Perform a kinetic study to determine the optimal imaging time for your specific model[1][2][16] |
Experimental Protocols
Preparation of this compound Salt Stock Solution
This protocol describes the preparation of a 15 mg/mL stock solution suitable for in vivo administration.
Materials:
-
This compound salt (lyophilized powder)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile conical tubes
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Bring the lyophilized this compound salt vial to room temperature before opening to prevent condensation.[1]
-
Under sterile conditions, reconstitute the D-luciferin powder in sterile DPBS to a final concentration of 15 mg/mL. For example, to prepare 10 mL of stock solution, add 150 mg of D-luciferin to 10 mL of DPBS.
-
Mix gently by inversion until the powder is completely dissolved.[10][12] Avoid vigorous shaking.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter to ensure sterility.[1][14]
-
The solution is now ready for injection. If not for immediate use, aliquot the sterile solution into light-protected microcentrifuge tubes and store at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.[18]
In Vivo Bioluminescence Imaging Protocol for a Mouse Model
This protocol outlines the steps for intraperitoneal (i.p.) administration of D-luciferin and subsequent imaging.
Materials:
-
Prepared 15 mg/mL D-luciferin stock solution
-
Animal model (e.g., mouse) expressing firefly luciferase
-
Anesthesia system (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Appropriate syringes and needles (e.g., 27-30 gauge)[1]
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated isoflurane vaporizer. Confirm the animal is fully anesthetized before proceeding.
-
Dosage Calculation: Calculate the required volume of D-luciferin solution based on the animal's body weight. The standard dose is 150 mg/kg, which corresponds to an injection volume of 10 µL per gram of body weight for a 15 mg/mL stock solution.[1][14] (e.g., a 20 g mouse requires 200 µL).
-
Intraperitoneal (i.p.) Injection:
-
Position the mouse on its back, tilted slightly downwards by the head. This allows the abdominal organs to shift, creating a pocket for injection in the lower abdominal quadrant.[1]
-
Using an appropriate syringe and needle, carefully insert the needle into the lower right quadrant of the abdomen, avoiding the midline.[1]
-
Inject the calculated volume of D-luciferin solution into the peritoneal cavity.[2]
-
-
Substrate Distribution: Place the animal back into the anesthesia chamber or nose cone to maintain anesthesia. Allow 10-20 minutes for the D-luciferin to distribute throughout the body and reach the target cells.[1] Note: This timing should be optimized for each specific animal model by performing a kinetic study.[1][2]
-
Imaging:
-
Post-Imaging: After imaging, return the animal to a recovery cage and monitor until it is fully ambulatory.
Mandatory Visualizations
Signaling Pathway of Luciferin-Luciferase Bioluminescence
Caption: The biochemical reaction of D-luciferin catalyzed by firefly luciferase to produce light.
Experimental Workflow for In Vivo Imaging
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. goldbio.com [goldbio.com]
- 4. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. D-Luciferin | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. apenzy.com [apenzy.com]
- 11. This compound Salt [bdbiosciences.com]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. morebio.co.kr [morebio.co.kr]
- 16. bcf.technion.ac.il [bcf.technion.ac.il]
- 17. Bioluminescence Imaging (BLI) [bio-protocol.org]
- 18. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Preparing D-Luciferin Stock Solution for In Vivo Injection
Introduction
Bioluminescence imaging (BLI) is a powerful and widely used non-invasive technique for monitoring cellular and molecular processes in living animals.[1][2] This technology relies on the light-producing chemical reaction catalyzed by the enzyme luciferase, using its substrate, D-luciferin.[3][4][5] When luciferase-expressing cells (such as tumor cells, stem cells, or pathogens) are present in a research animal, the systemic administration of D-luciferin results in the emission of light.[3][5] This light can be detected and quantified by a sensitive CCD camera, allowing for real-time, longitudinal tracking of disease progression, cell trafficking, and therapeutic efficacy.[3][5]
Proper preparation and administration of the D-luciferin substrate are critical for obtaining reproducible and quantifiable results. These application notes provide a detailed protocol for the preparation of D-luciferin stock solutions and their subsequent injection for in vivo bioluminescence imaging.
Luciferase-Luciferin Signaling Pathway
The bioluminescent reaction is an ATP-dependent oxidation of D-luciferin catalyzed by the firefly luciferase enzyme.[3][5] In the presence of magnesium ions (Mg²⁺) and molecular oxygen (O₂), luciferase converts D-luciferin and ATP into luciferyl adenylate, releasing pyrophosphate.[6] This intermediate is then oxidized by O₂ to form a transient, high-energy dioxetanone ring.[6] Decarboxylation of this intermediate leads to the formation of an electronically excited oxyluciferin molecule. As this molecule relaxes to its ground state, it emits a photon of light.[6][7] The characteristic yellow-green light emission peaks around 560 nm in vitro, which can shift to red light in vivo due to tissue absorption.[5][8]
Data Summary Tables
Table 1: D-Luciferin Stock Solution Parameters
| Parameter | Recommendation | Notes |
| Form | D-Luciferin Potassium or Sodium Salt | Salts are readily soluble in aqueous buffers.[9] |
| Solvent | Dulbecco's Phosphate-Buffered Saline (DPBS) | Must be free of Calcium (Ca²⁺) and Magnesium (Mg²⁺).[3][10] |
| Concentration | 15 mg/mL to 30 mg/mL | 15 mg/mL is common for a 150 mg/kg dose at 10 µL/g injection volume.[3][10][11] |
| Sterilization | 0.22 µm Syringe Filter | Essential for in vivo use to prevent infection.[3][12][13] |
| Storage (Powder) | -20°C, desiccated, protected from light | Stable for at least one year under these conditions.[10][14] |
| Storage (Solution) | -20°C or -80°C, aliquoted, protected from light | Stable for up to 6 months.[8][10][12] Avoid repeated freeze-thaw cycles.[8][15] Freshly made solutions are highly recommended for best results.[10][13][15] |
Table 2: In Vivo Injection and Imaging Parameters for Mice
| Parameter | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) |
| Typical Dosage | 150 mg/kg | 15-75 mg/kg | 75-150 mg/kg |
| Injection Volume | 10 µL/g (for 15 mg/mL stock) | Varies by concentration | 10 µL/g (for 15 mg/mL stock) |
| Needle Gauge | 25 G | 27-30 G (Tail Vein) | 22-25 G |
| Time to Peak Signal | 10-20 minutes[3][16][17] | 2-5 minutes[3] | ~6-10 minutes[18][19] |
| Advantages | Technically simple, common practice.[19] | Rapid substrate distribution. | Reliable, low failure rate.[18][19] |
| Disadvantages | 3-10% failure rate due to intestinal injection.[18][19] | Technically challenging. | Slower peak time than IV. |
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution (15 mg/mL)
Materials and Equipment:
-
D-Luciferin (Potassium or Sodium Salt)
-
Sterile DPBS (without Ca²⁺ and Mg²⁺)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes (size appropriate for filtering volume)
-
Sterile, light-protected microcentrifuge tubes for aliquots
-
Analytical balance and weigh boat
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment, accurately weigh the required amount of D-luciferin powder. For a 10 mL stock solution at 15 mg/mL, weigh 150 mg of D-luciferin.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile DPBS (e.g., 10 mL).
-
Mixing: Close the tube securely and vortex until the D-luciferin is completely dissolved. The solution should be clear.[13][15] Protect the solution from direct light during this process.[3][15]
-
Sterilization: Draw the D-luciferin solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filtering: Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.[3][12][20]
-
Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use, light-protected sterile tubes. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[8][10]
-
Storage: Store the aliquots at -20°C or preferably -80°C for long-term use (up to 6 months).[8][10][12] For immediate use, the solution can be kept on ice, protected from light.
Protocol 2: In Vivo Administration and Imaging
Procedure:
-
Thawing: Thaw a single aliquot of the D-luciferin stock solution at room temperature or on ice, protected from light.
-
Dosage Calculation: Calculate the required injection volume based on the animal's body weight and the desired final dose. The standard dose is 150 mg/kg.[1][11][12][21]
-
Example for a 20 g mouse:
-
-
Animal Restraint & Injection:
-
Intraperitoneal (IP) Injection: Restrain the mouse and turn it to expose the abdomen. Insert a 25 G needle into the lower left abdominal quadrant, avoiding internal organs. Inject the calculated volume.[10]
-
Subcutaneous (SC) Injection: Pinch the loose skin over the scruff of the neck or near the scapula. Insert a 23-25 G needle into the tented skin and inject the solution to form a small bleb under the skin.[2][3]
-
Intravenous (IV) Injection: Place the mouse in a restraining device. Warming the tail with a heat lamp or warm water can help dilate the lateral tail vein. Insert a 27-30 G needle into the vein and inject slowly.[3]
-
-
Timing and Imaging:
-
After injection, wait for the appropriate time to allow for substrate biodistribution before imaging.[3]
-
IV: Wait 2-5 minutes before beginning imaging.[3]
-
Anesthetize the animal (e.g., with isoflurane) and place it in the imaging chamber of the bioluminescence imaging system.
-
Acquire images according to the instrument's protocol.
-
-
Kinetic Curve (Recommended): For any new animal model, cell line, or experimental condition, it is highly recommended to perform a kinetic study.[3][10][12] This involves acquiring images at multiple time points (e.g., every 2-5 minutes for 45-60 minutes) after D-luciferin injection to determine the precise time of peak light emission for that specific model.[10][21]
Experimental Workflow Diagram
References
- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. extranet.fredhutch.org [extranet.fredhutch.org]
- 3. sites.duke.edu [sites.duke.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. goldbio.com [goldbio.com]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. firefly bioluminescence | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. slu.edu [slu.edu]
- 17. ohsu.edu [ohsu.edu]
- 18. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bumc.bu.edu [bumc.bu.edu]
- 21. berthold.com [berthold.com]
Application Notes and Protocols for D-luciferin Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of D-luciferin in bioluminescence imaging (BLI) studies in mice. The information is intended to guide researchers in preparing and administering D-luciferin to achieve optimal and reproducible results in preclinical imaging.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for D-luciferin administration in mice based on established protocols.[1][2][3][4][5][6][7][8]
| Parameter | Recommended Value | Notes |
| D-luciferin Dose | 150 mg/kg body weight | This is the most commonly cited and recommended dose for routine in vivo imaging.[1][2][4][5][6][7][9][10] Doses can range from 75 mg/kg to 225 mg/kg depending on the specific model and imaging requirements.[3][11] |
| Stock Solution Concentration | 15 mg/mL or 30 mg/mL | A 15 mg/mL stock is frequently used.[1][4][5][6][7][8] A 30 mg/mL stock can also be prepared to reduce injection volume.[2] |
| Solvent | Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺ | Sterile DPBS is the recommended solvent for dissolving D-luciferin.[1][4][5][8] |
| Injection Volume | 10 µL/g of body weight (for 15 mg/mL stock) | For a standard 20g mouse, this equates to a 200 µL injection.[1][4][6][7] |
| 5 mL/kg of body weight (for 30 mg/mL stock) | For a standard 20g mouse, this equates to a 100 µL injection.[2] | |
| Administration Route | Intraperitoneal (i.p.), Intravenous (i.v.), or Subcutaneous (s.c.) | Intraperitoneal injection is the most common route.[1][2][4][6][7] The choice of route can affect the kinetics of light emission.[1] |
| Time to Peak Signal (Post-injection) | ||
| - Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 10 - 20 minutes | It is crucial to perform a kinetic study for each animal model to determine the precise peak signal time.[1][2][4][6] |
| - Intravenous (i.v.) | 2 - 5 minutes | IV injection leads to a more rapid peak signal.[1] |
Experimental Protocols
Preparation of D-luciferin Stock Solution (15 mg/mL)
Materials:
-
D-luciferin (potassium or sodium salt)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for aliquoting and storage
Procedure:
-
Allow the D-luciferin powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the D-luciferin in sterile DPBS to a final concentration of 15 mg/mL.[1][4][5][8] For example, to prepare 10 mL of stock solution, dissolve 150 mg of D-luciferin in 10 mL of DPBS.
-
Gently mix by inversion until the D-luciferin is completely dissolved. Avoid vigorous shaking.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1][2][4][5][8]
-
It is highly recommended to use the solution fresh.[2][4][8] If necessary, the stock solution can be aliquoted into light-protected, single-use sterile tubes and stored at -20°C or -80°C for up to 6 months.[2][4] D-luciferin is light-sensitive and should be protected from light as much as possible.[2]
Administration of D-luciferin to Mice
Procedure:
-
Calculate the required injection volume based on the mouse's body weight. The standard dose is 150 mg/kg.[1][2][4][5][6][7][9][10]
-
Administer the calculated volume of D-luciferin solution via the desired route (intraperitoneal injection is most common).
-
Anesthetize the mouse according to your institution's approved protocol. Anesthesia can be administered before or after the luciferin (B1168401) injection, but consistency is key for reproducible results.[1]
-
Wait for the appropriate time for the signal to peak before imaging. This is typically 10-20 minutes for intraperitoneal injections.[1][2][4][6] However, it is strongly recommended to perform a kinetic study for each new animal model and experimental setup to determine the optimal imaging window.[1][4][8][10]
Visualizations
Biochemical Reaction of Firefly Luciferase
The following diagram illustrates the biochemical reaction catalyzed by firefly luciferase, leading to the emission of light.
Caption: Biochemical pathway of the firefly luciferase reaction.
Experimental Workflow for In Vivo Bioluminescence Imaging
This diagram outlines the key steps in performing a typical in vivo bioluminescence imaging experiment in mice.
Caption: Workflow for in vivo bioluminescence imaging in mice.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. resources.revvity.com [resources.revvity.com]
- 3. berthold.com [berthold.com]
- 4. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. ohsu.edu [ohsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. laboratory-equipment.com [laboratory-equipment.com]
- 9. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of D-luciferin Potassium Salt in In Vivo Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (i.p.) administration of D-luciferin potassium salt for in vivo bioluminescence imaging (BLI). This technique is a powerful tool for real-time, non-invasive monitoring of biological processes such as gene expression, tumor growth, and infectious disease progression in small animal models.[1][2]
Introduction to D-luciferin-based Bioluminescence Imaging
D-luciferin is the substrate for firefly luciferase, an enzyme widely used as a reporter in biomedical research.[3][4] When D-luciferin is administered to an animal expressing luciferase, it is oxidized by the enzyme in the presence of ATP and oxygen, resulting in the emission of light.[3][4] This emitted light can be detected and quantified using a sensitive charge-coupled device (CCD) camera-based imaging system. The intensity of the bioluminescent signal is directly proportional to the level of luciferase activity, which in turn reflects the underlying biological process being studied.[3]
Intraperitoneal injection is a common and convenient route for administering D-luciferin for whole-body imaging in rodents.[2][5] It allows for systemic distribution of the substrate, enabling the visualization of luciferase expression in various tissues and organs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intraperitoneal injection of this compound salt.
Table 1: Recommended Dosages for Intraperitoneal Injection
| Animal Model | Recommended Dosage (mg/kg) | Stock Solution Concentration (mg/mL) | Injection Volume per gram of body weight (µL/g) | Reference Example |
| Mouse | 150 | 15 or 30 | 10 (for 15 mg/mL stock) | A 20g mouse would receive a 200 µL injection of a 15 mg/mL solution.[6][7] |
| Rat | 150 | 15 or 30 | 10 (for 15 mg/mL stock) | For rat models, a dose volume of 10 mL/kg is recommended.[6] |
Table 2: Approximate Peak Signal Times Following Intraperitoneal Injection
| Animal Model | Approximate Time to Peak Signal (minutes) | Imaging Window (minutes post-injection) | Notes |
| Mouse | 10 - 20 | 10 - 40 | Peak signal time can vary depending on the animal model, tumor location, and anesthetic used.[7][8] A kinetic curve is highly recommended. |
| Rat | 10 - 20 | 10 - 40 | Similar to mice, it is crucial to determine the optimal imaging window through a kinetic study for each experimental setup. |
Experimental Protocols
Preparation of this compound Salt Solution
Materials:
-
This compound salt
-
Sterile, nuclease-free Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for aliquoting and storage
Protocol:
-
Bring the this compound salt powder to room temperature.
-
Reconstitute the D-luciferin in sterile DPBS to a final concentration of 15 mg/mL or 30 mg/mL.[6][7] Gently invert the tube to dissolve the powder completely. Protect the solution from light.
-
Sterilize the D-luciferin solution by passing it through a 0.22 µm syringe filter into a sterile tube.[6][7]
-
For immediate use, keep the solution at room temperature, protected from light.
-
For storage, aliquot the sterile solution into light-protected tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[6]
Intraperitoneal Injection Procedure (Mouse)
Materials:
-
Prepared sterile D-luciferin solution
-
Appropriate size sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Calculate the required volume of D-luciferin solution based on the animal's body weight and the recommended dosage (see Table 1).
-
Gently restrain the mouse. Anesthesia may be administered before or after the injection, but be aware that anesthesia can slightly alter the kinetics of the bioluminescent signal.[7]
-
Position the mouse on its back with its head tilted slightly downwards. This allows the abdominal organs to shift, creating a safer injection site in the lower abdominal quadrants.[5]
-
Locate the injection site in the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up, through the skin and abdominal muscle layers.[5] The needle should penetrate approximately 4-5 mm.[5]
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the D-luciferin solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
If not already anesthetized, anesthetize the animal for imaging.
Bioluminescence Imaging and Kinetic Curve Determination
Protocol:
-
Place the anesthetized animal in the imaging chamber of the bioluminescence imaging system.
-
To determine the optimal imaging time, it is crucial to perform a kinetic curve analysis for each new animal model or experimental condition.[7]
-
Begin acquiring images within 5 minutes of the D-luciferin injection.
-
Continue to acquire images at regular intervals (e.g., every 2-5 minutes) for up to 40-60 minutes.[9]
-
Analyze the imaging data to plot the bioluminescent signal intensity over time. The time at which the signal reaches its maximum is the peak signal time.
-
For subsequent imaging sessions in the same study, acquire images at the empirically determined peak signal time to ensure consistency and reproducibility of the data.
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. sites.duke.edu [sites.duke.edu]
- 8. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for D-luciferin Administration in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the various administration routes of D-luciferin for in vivo bioluminescence imaging (BLI) of tumor models. This document outlines detailed protocols, compares quantitative data, and offers recommendations to help researchers select the optimal method for their specific experimental needs.
Introduction to D-luciferin Administration for Bioluminescence Imaging
Bioluminescence imaging (BLI) is a powerful and widely used non-invasive technique for monitoring cellular processes, such as tumor growth and metastasis, in real-time within living animals.[1][2] The method relies on the light-producing enzymatic reaction between a luciferase enzyme (commonly firefly luciferase, fLuc), expressed by the cells of interest, and its substrate, D-luciferin.[1][2] The emitted light is captured by a sensitive CCD camera, and the signal intensity is proportional to the number of viable, luciferase-expressing cells.
The choice of administration route for D-luciferin is a critical variable that significantly impacts the pharmacokinetics, biodistribution, and temporal dynamics of the bioluminescent signal.[1][3] The most common routes for preclinical tumor models are Intraperitoneal (IP), Intravenous (IV), and Subcutaneous (SC) injections.[3] Understanding the advantages and limitations of each route is essential for achieving reliable, reproducible, and accurate quantitative data.
Comparison of Administration Routes
The selection of an administration route depends on the specific goals of the study, the location of the tumor, and the required signal kinetics.
-
Intraperitoneal (IP) Injection: This is the most common method due to its relative ease of performance.[3] It offers consistent absorption and rapid distribution of the substrate. However, IP injections have a reported failure rate of 3-10% due to accidental injection into the intestines or other organs, which can lead to a lack of signal.[4][5][6] Furthermore, IP administration can cause a preferential distribution of D-luciferin to tumors within the peritoneal cavity, potentially leading to an overestimation of signal from abdominal lesions compared to those located elsewhere.[7]
-
Intravenous (IV) Injection: IV injection, typically via the tail vein, provides immediate and systemic distribution of D-luciferin, resulting in the fastest time to peak signal.[3] This route is ideal for studies requiring rapid signal acquisition. However, it is technically more challenging than other methods and can be stressful for the animal. The signal also tends to decline rapidly.[7]
-
Subcutaneous (SC) Injection: SC injection is a simple and reliable alternative to the IP route.[4][5][7] It has been shown to provide consistent results and avoids the risk of accidental intestinal injection.[4][5][6] The time to peak luminescence after SC injection is comparable to IP, and it results in similar signal intensity across various tumor models, including subcutaneous, intracranial, and lung xenografts.[4][5][6] This route ensures proportional luminescence at different anatomical sites, indicating that preferential delivery of the substrate does not occur.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for different D-luciferin administration routes based on published studies.
| Parameter | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) |
| Time to Peak Signal | 8 - 20 minutes[4][6][7][8] | 2 - 5 minutes[7][8] | 6 - 12 minutes[4][6][7] |
| Signal Kinetics | Rapid onset, moderate decay[9] | Very rapid onset, rapid decay[7] | Rapid onset, moderate decay[4][7] |
| Reliability | 90-97% success rate[4][5][6] | High, but technically challenging | High, low failure rate[4][5] |
| Biodistribution | Potential for higher concentration in abdominal organs[7] | Immediate systemic distribution[3] | Even systemic distribution[4][5] |
| Typical Dosage | 150 mg/kg[2][3][9][10] | 15 - 150 mg/kg[2][7] | 75 - 150 mg/kg[7] |
Experimental Protocols
4.1. Preparation of D-luciferin Stock Solution (15 mg/mL)
This protocol is a standard procedure for preparing D-luciferin for in vivo use.
Materials:
-
D-Luciferin (Potassium or Sodium Salt)[8]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile, without Ca²⁺ or Mg²⁺[8][11]
-
Sterile tubes
Procedure:
-
On the day of imaging, allow the D-luciferin salt to equilibrate to room temperature.[8]
-
Prepare a 15 mg/mL solution by dissolving the D-luciferin in sterile DPBS.[8][10][11] Gently invert the tube to mix until the substrate is completely dissolved.[11]
-
Draw the solution into a sterile syringe.
-
Attach a 0.2 µm syringe filter to the syringe and filter-sterilize the solution into a new sterile tube.[8][11][12]
-
Protect the solution from light by wrapping the tube in foil.[13][14] Use the solution immediately for best results.[3]
Note: D-luciferin is sensitive to light and degradation from repeated freeze-thaw cycles.[3][13] It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions for single use and store them at -20°C or -80°C.[3][15]
4.2. General Bioluminescence Imaging Workflow
A kinetic curve study should be performed for each new animal model to determine the optimal imaging window.[8][11][12]
Procedure:
-
Administer D-luciferin to the anesthetized animal using one of the protocols below.
-
Immediately place the animal in the imaging chamber of the BLI system.[11]
-
Begin acquiring images at set intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes to capture the full kinetic curve of the signal.[11][12][15]
-
Analyze the data to determine the time of peak signal intensity.
-
For subsequent imaging sessions in the study, acquire images at the predetermined optimal time point.
Figure 1. General workflow for an in vivo bioluminescence imaging experiment.
4.3. Intraperitoneal (IP) Injection Protocol
Procedure:
-
Calculate the required volume of D-luciferin solution based on the animal's body weight (e.g., for a 150 mg/kg dose and a 15 mg/mL solution, inject 10 µL per gram of body weight).[8][10]
-
Manually restrain the mouse in a dorsal recumbency position (abdomen up), with the head tilted downwards.[12][16]
-
Gently shake the mouse to allow the abdominal organs to shift cranially.[16]
-
Locate the injection site in the lower left abdominal quadrant.[12][16]
-
Using a 25-27 gauge needle, penetrate the abdominal wall at a 15-20 degree angle to a depth of approximately 4-5 mm.[8][16]
-
Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and start over.[8][16]
-
Slowly inject the full volume into the peritoneal cavity.[16]
4.4. Subcutaneous (SC) Injection Protocol
Procedure:
-
Calculate the required injection volume as described for the IP protocol.
-
Gently restrain the mouse.
-
Lift a fold of skin, typically in the dorsal flank or near the scapula.[7]
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure a blood vessel has not been entered.[8]
-
Inject the full volume. A small bleb or bubble will form under the skin.[8]
-
Withdraw the needle and apply gentle pressure to the site to prevent leakage.[8]
4.5. Intravenous (IV) Injection Protocol (Tail Vein)
Procedure:
-
Calculate the required injection volume.
-
Place the mouse in a restraining device. Warming the tail with a heat lamp or warm water can help dilate the vein, making it more visible.[8]
-
Position the tail and identify one of the lateral tail veins.
-
Using a 27-30 gauge needle, insert it into the vein at a shallow angle.[8]
-
Inject the solution slowly. The fluid should flow easily with no resistance or bulging of the tail.[8]
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[8]
Decision-Making and Bioluminescence Pathway
The choice of administration route is a critical first step in experimental design. The diagram below provides a logical workflow for selecting the most appropriate method.
Figure 2. Decision workflow for selecting a D-luciferin administration route.
The fundamental process of light production in BLI involves a cascade of molecular interactions.
Figure 3. Simplified reaction pathway for firefly luciferase bioluminescence.
Conclusion and Recommendations
The choice of D-luciferin administration route is a critical parameter that must be optimized to ensure the integrity and reproducibility of bioluminescence imaging data.
-
Intraperitoneal (IP) injection remains a viable and common method, but researchers should be aware of its potential for failure and for causing artificially high signals in abdominal tumors.[4][5][7]
-
Intravenous (IV) injection is the method of choice for experiments that require the observation of very rapid biological events, due to its immediate substrate bioavailability.[3]
-
Subcutaneous (SC) injection presents a highly reliable and convenient alternative to IP injection.[4][5][6] It minimizes injection failures, provides a comparable signal profile to IP, and ensures a more uniform substrate distribution, making it a preferable approach for many tumor models, especially when high precision and reproducibility are required.[4][6][7]
It is strongly recommended that researchers perform a kinetic study to establish the optimal imaging time for their specific cell line, tumor model, and chosen administration route.[11][12] Standardizing the administration protocol is key to minimizing variability and ensuring that observed changes in signal intensity accurately reflect biological phenomena rather than experimental inconsistencies.[3]
References
- 1. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extranet.fredhutch.org [extranet.fredhutch.org]
- 8. sites.duke.edu [sites.duke.edu]
- 9. Pharmacokinetic Modeling of Tumor Bioluminescence Implicates Efflux, and Not Influx, as the Bigger Hurdle in Cancer Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.edu [ohsu.edu]
- 11. laboratory-equipment.com [laboratory-equipment.com]
- 12. slu.edu [slu.edu]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: D-Luciferin Potassium Salt in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-luciferin potassium salt in conjunction with firefly luciferase for the quantitative assessment of cell viability. This bioluminescent assay offers high sensitivity and a broad dynamic range for applications in drug discovery, cytotoxicity studies, and cell proliferation analysis.
Principle of the Assay
The core of this cell viability assay is the quantification of adenosine (B11128) triphosphate (ATP), a key indicator of metabolically active cells.[1][2][3][4] In viable cells, ATP is actively produced and maintained. Upon cell death, ATP synthesis ceases, and endogenous ATPases rapidly deplete the existing ATP pool.[2][3] This assay employs the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions, and oxygen, resulting in the emission of light.[4][5] The intensity of the emitted light is directly proportional to the concentration of ATP, which in turn correlates with the number of viable cells in the sample.[4][6][7]
The reaction is as follows: D-Luciferin + ATP + O₂ --(Firefly Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (≈560 nm)[5]
A key advantage of this method is its speed and simplicity; it typically involves a single reagent addition directly to the cell culture, eliminating the need for washing or medium removal steps.[1][6]
Quantitative Data Summary
The D-luciferin-based cell viability assay is characterized by its high sensitivity and wide linear dynamic range.
| Parameter | Value | Source |
| Sensitivity | Can detect as few as a single cell or 0.01 picomoles of ATP. | [1][7] |
| Linear Range | The signal is linear over 6 orders of magnitude. | [1][7] |
| Assay Type | Flash-type luminescence. | [1][7] |
| Signal Stability | The luminescent signal is stable for approximately 1 minute. | [1][7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
Caption: Luciferase reaction pathway for ATP detection.
Experimental Workflow
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
Materials Required
-
This compound salt
-
Firefly Luciferase
-
Assay Buffer (e.g., Tris or HEPES-based buffer, pH 7.8)
-
ATP Standard
-
Cell Lysis Reagent (detergent-based)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Reagent Preparation
D-luciferin Stock Solution (e.g., 15 mg/mL):
-
Dissolve this compound salt in sterile, nuclease-free water to a final concentration of 15 mg/mL.
-
Mix gently by inversion until fully dissolved.
-
This stock solution can be used immediately or aliquoted and stored at -20°C or -80°C, protected from light.[8] Avoid repeated freeze-thaw cycles.[7]
ATP Detection Cocktail (Prepare fresh before use):
-
Thaw the Assay Buffer and bring it to room temperature.
-
Dilute the D-luciferin stock solution into the Assay Buffer to a final working concentration (e.g., 0.4 mg/mL).[6][7]
-
Add Firefly Luciferase to the D-luciferin/Assay Buffer mixture. A common ratio is 1 µL of luciferase stock per 100 µL of the assay solution.[6][7]
-
Mix gently. This is now the complete ATP Detection Cocktail.
Standard ATP Curve Protocol
To quantify the amount of ATP in your samples, it is recommended to generate a standard curve.
-
Prepare a series of ATP standards by serial dilution in the same buffer or medium used for your cells.[6]
-
Add 100 µL of each ATP standard to separate wells of a 96-well plate.
-
Add 100 µL of the freshly prepared ATP Detection Cocktail to each well containing the ATP standard.
-
Mix briefly on an orbital shaker.
-
Measure the luminescence immediately in a luminometer.
-
Plot the luminescence values (Relative Light Units, RLU) against the known ATP concentrations to generate a standard curve.
Cell Viability Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to attach (for adherent cells) or acclimate (for suspension cells). Include wells with medium only for background measurements.
-
Compound Treatment: Add test compounds and vehicle controls to the appropriate wells and incubate for the desired exposure period.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes to ensure temperature uniformity.[2]
-
Reagent Addition: Add a volume of the ATP Detection Cocktail equal to the volume of cell culture medium in each well (e.g., add 100 µL of cocktail to 100 µL of medium).[2]
-
Cell Lysis and Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and initiate the luminescent reaction.[2]
-
Luminescence Measurement: Measure the luminescence within 1 to 10 minutes using a luminometer.[6][9]
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
If an ATP standard curve was generated, the amount of ATP in each sample can be quantified.
-
For Suspension Cells: Transfer the desired volume of cell suspension to the 96-well plate before adding the ATP Detection Cocktail.[6]
For Adherent Cells: The assay can be performed directly in the culture plate. Ensure complete lysis by visual inspection if possible.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Inactive reagents (luciferase, D-luciferin).- Insufficient cell number.- Inefficient cell lysis.- Low transfection efficiency (if using a reporter assay). | - Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles of D-luciferin.[10]- Increase the number of cells per well.- Ensure the lysis reagent is compatible with your cells and that mixing is adequate.- Optimize transfection protocol.[11] |
| High Background Signal | - Contamination of reagents with ATP.- Autoluminescence of compounds.- Luminescence from neighboring wells. | - Use ATP-free water and pipette tips. Wear gloves.[12]- Test compounds for autoluminescence in a cell-free system.- Use opaque, white-walled plates to minimize crosstalk.[11] |
| High Variability Between Replicates | - Inconsistent pipetting.- Edge effects on the plate.- Non-uniform cell seeding. | - Use a multichannel pipette and prepare master mixes for reagents.[10][11]- Avoid using the outer wells of the plate or ensure proper humidity during incubation.- Ensure a single-cell suspension before plating and mix gently before dispensing. |
| Signal Decreases Too Rapidly | - This is characteristic of a "flash" assay. | - Use a luminometer with an injector to ensure consistent timing between reagent addition and measurement.[13]- If using manual pipetting, measure each well immediately after adding the reagent. |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. studylib.net [studylib.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cell Viability Assay Kit (Bioluminescent) (ab65314) is not available | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for ATP Quantification with D-luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, playing a crucial role in cellular metabolism. The quantification of ATP is a fundamental tool for assessing cell health, viability, and metabolic activity. The firefly luciferase-based bioluminescent assay is the most sensitive and widely used method for ATP detection.[1][2] This assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions, and oxygen to produce light.[3][4] The emitted light is directly proportional to the ATP concentration, providing a quantitative measure of viable cells.[5][6] D-luciferin potassium salt is a commonly used substrate in these assays due to its high purity and excellent solubility in aqueous solutions.[7][8]
This document provides detailed application notes and protocols for the quantification of ATP using this compound salt, tailored for applications in cell viability and proliferation assays, cytotoxicity studies, and microbial detection.
Principle of the Assay
The firefly luciferase-catalyzed reaction occurs in two steps:
-
Adenylation of Luciferin: D-luciferin reacts with ATP in the presence of magnesium ions (Mg²⁺) to form luciferyl adenylate and pyrophosphate (PPi).[9][10]
-
Oxidative Decarboxylation: The luciferyl adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which upon returning to its ground state, emits a flash of yellow-green light (peak emission ~560 nm), along with AMP and carbon dioxide.[9][10][11]
The intensity of the emitted light is directly proportional to the amount of ATP present in the sample, assuming other substrates are in excess.[6] This relationship allows for the highly sensitive quantification of ATP.[1]
Quantitative Data Summary
The ATP assay using this compound salt is renowned for its high sensitivity and broad dynamic range. The following table summarizes key quantitative parameters reported for various luciferase-based ATP assays.
| Parameter | Reported Value | Application Context | Source |
| Detection Limit | As low as a single cell or 0.01 picomoles of ATP | Cell Viability Assays | [12] |
| Detects 10-100 mammalian cells/well | Cell Viability & Apoptosis Screening | [13] | |
| As few as 50 cells per well | Cell Proliferation & Cytotoxicity | [14] | |
| As little as 10⁻¹⁶ moles ATP | Microbial Detection | [15] | |
| Less than 10⁻²⁰ moles of luciferase | Reporter Gene Assays | [16] | |
| Linear Range | Linear within 6 orders of magnitude | Cell Viability Assays | [12] |
| Linear over at least eight orders of magnitude | Reporter Gene Assays | [16][17] | |
| Linear relationship (r² = 0.99) between cell number and luminescence signal over three orders of magnitude | Cell Viability Assays | [14] | |
| Signal Stability | Stable for about 1 minute (flash-type) | General ATP Quantification | [12] |
| Nearly constant for at least 1 minute (with coenzyme A) | Reporter Gene Assays | [16] | |
| Stable and long-lasting (> 2 hours) | Cell Viability Assays | [14] |
Signaling Pathway
Caption: Biochemical pathway of the firefly luciferase-catalyzed reaction for ATP quantification.
Experimental Protocols
Important Preliminary Notes:
-
Aseptic Technique: Use sterile, ATP-free water, reagents, and labware to prevent contamination.[18]
-
Reagent Preparation: this compound salt is readily soluble in aqueous buffers.[18][19] Prepare stock solutions and store them protected from light at -20°C or below in single-use aliquots to avoid freeze-thaw cycles.[18][19]
-
Luminometer: A luminometer is required for measuring the light output. Some protocols may be adapted for scintillation counters.[4][20]
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to quantify the number of viable cells in culture by measuring intracellular ATP.
Materials:
-
This compound salt
-
Firefly Luciferase
-
ATP Assay Buffer (containing Mg²⁺ and other stabilizing agents)
-
Cell Lysis Reagent
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Cultured cells (adherent or suspension)
-
ATP standard for quantification (optional)
-
Luminometer
Procedure:
-
Cell Plating:
-
Adherent cells: Seed cells in an opaque-walled 96-well plate at desired densities and culture overnight to allow for attachment.
-
Suspension cells: Add the desired number of cells directly into the wells of an opaque-walled 96-well plate.
-
-
ATP Standard Curve (Optional but Recommended):
-
Prepare a series of ATP standards by serially diluting an ATP stock solution in the same culture medium or buffer used for the cells.[2] A typical range would be from 1 nM to 10 µM.
-
-
Reagent Preparation (ATP Detection Cocktail):
-
Thaw the ATP Assay Buffer, D-luciferin, and Firefly Luciferase.
-
Prepare the ATP Detection Cocktail by dissolving D-luciferin in the ATP Assay Buffer to the desired final concentration (e.g., 0.4 mg/mL) and then adding the Firefly Luciferase.[2] The exact ratios will depend on the specific kit manufacturer's instructions.
-
-
Cell Lysis and ATP Measurement:
-
Equilibrate the cell plate and reagents to room temperature.
-
Add a volume of a combined cell lysis and ATP detection reagent directly to the cells in each well. Many commercial kits offer a single reagent for this step.[12]
-
Alternatively, for adherent cells, you may need to first remove the culture medium and add a specific cell lysis reagent.[2] Incubate for approximately 5 minutes at room temperature with gentle shaking to ensure complete cell lysis and release of ATP.[2]
-
Add the ATP Detection Cocktail to each well.
-
Incubate for a short period (e.g., 2-10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer. The integration time will depend on the instrument and signal intensity.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Plot the luminescence values against the number of cells to determine the linear range of the assay.
-
If an ATP standard curve was prepared, calculate the ATP concentration in the experimental samples.
-
Protocol 2: Microbial Detection Assay
This protocol is adapted for the rapid detection of microbial contamination by measuring bacterial ATP.
Materials:
-
This compound salt
-
Firefly Luciferase
-
ATP Assay Buffer
-
Bacterial ATP Releasing Agent (e.g., detergents like dodecyltrimethylammonium (B156365) bromide or solvents like DMSO)[6]
-
Sterile swabs and collection tubes (for surface testing)
-
Liquid samples (e.g., water, urine)
-
Luminometer
Procedure:
-
Sample Collection:
-
Surface Testing: Swab the surface of interest and place the swab in a tube containing a buffer.
-
Liquid Samples: Use the liquid sample directly.
-
-
Bacterial ATP Extraction:
-
Add the Bacterial ATP Releasing Agent to the sample.
-
Vortex or mix vigorously for a few seconds to lyse the bacterial cells and release the intracellular ATP.
-
-
ATP Detection:
-
Prepare the ATP Detection Cocktail as described in Protocol 1.
-
Add a specific volume of the cell lysate to a luminometer tube or well of an opaque plate.
-
Inject or add the ATP Detection Cocktail.
-
Immediately measure the luminescence (Relative Light Units - RLUs).
-
-
Data Interpretation:
-
The RLU value is directly proportional to the amount of microbial ATP.
-
Establish a baseline or threshold RLU value to differentiate between clean and contaminated samples. This often requires validation against traditional plate counting methods.[21]
-
Experimental Workflow Diagrams
Caption: Experimental workflow for a cell viability assay using the luciferin-luciferase system.
Caption: A logical diagram for troubleshooting common issues in ATP quantification assays.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. goldbio.com [goldbio.com]
- 4. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 11. D-Luciferin | AAT Bioquest [aatbio.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. novusbio.com [novusbio.com]
- 14. stemcell.com [stemcell.com]
- 15. scilit.com [scilit.com]
- 16. Luciferase Assay System Protocol [promega.sg]
- 17. researchgate.net [researchgate.net]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. ciriscience.org [ciriscience.org]
Application Notes and Protocols: D-luciferin for Monitoring Gene Expression in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-luciferin (B1670815) in conjunction with firefly luciferase for the sensitive and quantitative monitoring of gene expression in living cells. This technology is a cornerstone in cell biology and drug discovery, enabling the study of a wide array of signal transduction pathways.[1]
Introduction to the Luciferase Reporter Gene System
The firefly luciferase reporter gene system is a widely used method for studying the transcriptional regulation of gene expression.[2] The core principle involves linking a promoter or regulatory element of a gene of interest to the firefly luciferase gene (luc).[3][4] When this genetic construct is introduced into cells, the expression of the luciferase enzyme is driven by the activity of the chosen promoter.[3]
The addition of the substrate, D-luciferin, in the presence of ATP and oxygen, triggers an enzymatic reaction catalyzed by luciferase.[4][5] This reaction results in the emission of light (bioluminescence), which can be quantified using a luminometer.[2][4] The intensity of the light signal is directly proportional to the amount of luciferase protein, which in turn reflects the transcriptional activity of the promoter being studied.[1][4] This assay is highly sensitive, rapid, and offers a broad dynamic range, making it suitable for high-throughput screening (HTS) applications.[2][4][6]
Key Applications in Research and Drug Development
The versatility of the D-luciferin/luciferase system lends itself to a multitude of applications:
-
Promoter Analysis: Dissecting the function of promoters and identifying critical regulatory elements.
-
Signal Transduction Pathway Analysis: Investigating the activation or inhibition of specific signaling pathways in response to various stimuli.[1] This includes pathways mediated by G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and nuclear receptors.[1]
-
High-Throughput Screening (HTS): Screening large compound libraries to identify modulators (agonists or antagonists) of specific cellular pathways.[6][7]
-
Pharmacodynamics Studies: Monitoring the on-target effects of drug candidates in real-time.[8]
-
Gene Expression Imaging: Visualizing gene expression patterns in living animals for preclinical studies.[9]
Quantitative Data Summary
The luciferase reporter assay provides robust and quantitative data. The performance of the assay can be evaluated using parameters like the Z'-factor, which is a statistical indicator of assay quality in HTS. A Z'-factor value greater than 0.5 is generally considered excellent for HTS.[6]
| Assay Type | Reporter Element | Target Pathway | Fold of Induction Range | Z'-Factor | Reference |
| GPCR Signaling | CRE | Gs | 10 to 300 | > 0.5 | [6] |
| GPCR Signaling | NFAT-RE | Gq | 10 to 300 | > 0.5 | [6] |
| GPCR Signaling | SRE | Gi, G12 | 10 to 300 | > 0.5 | [6] |
| GPCR Signaling | SRF-RE | G12 | 10 to 300 | > 0.5 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
General Principle of a Luciferase Reporter Assay
Caption: Workflow of a luciferase reporter assay for gene expression analysis.
Overview of GPCR Signaling Pathways Studied with Luciferase Reporters
Caption: Major GPCR signaling pathways and their corresponding luciferase reporters.[6][7][10]
Detailed Experimental Protocols
Protocol for Live Cell Luciferase Assay
This protocol is adapted for a live-cell assay format, which allows for real-time measurements without cell lysis.
Materials:
-
Cells stably or transiently expressing the luciferase reporter construct
-
D-luciferin salt (potassium or sodium)
-
Sterile, nuclease-free water or appropriate cell culture medium for reconstitution
-
White, opaque 96-well or 384-well microplates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells containing the luciferase reporter construct into the wells of a white, opaque microplate.
-
The seeding density should be optimized for the specific cell line to ensure they are in a logarithmic growth phase at the time of the assay.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
-
Cell Treatment:
-
Treat the cells with the compounds of interest (e.g., agonists, antagonists, small molecules) at various concentrations.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known activator of the pathway).
-
Incubate for a predetermined time to allow for the cellular response and expression of the luciferase reporter. This time should be optimized for the specific pathway and reporter construct.
-
-
Preparation of D-luciferin Assay Reagent:
-
Prepare a stock solution of D-luciferin. For example, a 100X stock solution of 15 mg/mL can be prepared in sterile water.[11] This stock can be aliquoted and stored at -80°C for up to one month.[11]
-
On the day of the assay, thaw an aliquot of the D-luciferin stock solution.
-
Dilute the D-luciferin stock solution to the final working concentration in the appropriate cell culture medium. A common final concentration is 150 µg/mL.[11] For some kits, the D-luciferin reagent may be dissolved in a provided reaction buffer containing ATP.[5]
-
-
Luminescence Measurement:
-
Add the D-luciferin assay reagent to each well of the microplate.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature or 37°C to allow for the enzymatic reaction to stabilize.
-
Measure the luminescence using a luminometer. The integration time (read time) should be optimized to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells or untransfected cells).
-
Normalize the data if necessary (e.g., to a control reporter if performing a dual-luciferase assay).
-
Plot the luminescence signal against the compound concentration to generate dose-response curves and calculate parameters such as EC50 or IC50.
-
Protocol for Dual-Luciferase® Reporter Assay
The Dual-Luciferase® Reporter (DLR™) Assay System allows for the sequential measurement of two different luciferases (typically Firefly and Renilla) from a single sample.[12] The firefly luciferase is used as the experimental reporter, while the Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell number.[12]
Materials:
-
Cells co-transfected with the experimental firefly luciferase reporter and a control Renilla luciferase reporter construct.
-
Dual-Luciferase® Assay System reagents (e.g., Luciferase Assay Reagent II for firefly luciferase, Stop & Glo® Reagent for Renilla luciferase).
-
Lysis buffer (provided with the kit or prepared separately).
-
Luminometer with injectors.
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect the cells with the firefly and Renilla luciferase reporter plasmids.
-
Seed the transfected cells into a microplate and incubate.
-
-
Cell Lysis:
-
Firefly Luciferase Activity Measurement:
-
Renilla Luciferase Activity Measurement:
-
Add 100 µL of Stop & Glo® Reagent to the same tube or well.[14] This reagent quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
-
Immediately measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
This ratio represents the normalized experimental reporter activity.
-
Troubleshooting and Considerations
-
Substrate Stability: D-luciferin solutions should be freshly prepared for optimal results.[15][16] If stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11][13]
-
Cell Viability: Ensure that the experimental treatments do not significantly affect cell viability, as this will impact luciferase expression. A parallel cell viability assay (e.g., using a housekeeping gene promoter to drive a second reporter) can be performed.[3]
-
Optimization: Optimal conditions, including cell density, transfection efficiency, treatment times, and substrate concentration, should be determined empirically for each experimental system.
-
Luminometer Settings: The delay and integration times for luminescence measurement should be optimized to capture the peak of the light emission and ensure a robust signal.[13]
By following these guidelines and protocols, researchers can effectively employ the D-luciferin/luciferase system to gain valuable insights into gene regulation and cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Luciferase Reporters | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live Cell Luciferase Assay Kit (ab253393) is not available | Abcam [abcam.co.jp]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 8. atpsolution.com [atpsolution.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchmap.jp [researchmap.jp]
Application Notes and Protocols for Tracking Stem Cell Migration with D-luciferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-luciferin in conjunction with luciferase-expressing stem cells for non-invasive in vivo tracking of cell migration, proliferation, and survival. Bioluminescence imaging (BLI) offers high sensitivity and a strong signal-to-noise ratio, making it an invaluable tool in regenerative medicine, oncology, and drug development.[1][2][3][4]
Introduction to the Technology
Bioluminescence imaging for stem cell tracking is a powerful molecular imaging technique that allows for the real-time, non-invasive visualization of cellular processes within a living organism.[2][5][6] The core of this technology lies in the enzymatic reaction between the luciferase enzyme, expressed by the genetically modified stem cells, and its substrate, D-luciferin.
The process begins with the introduction of a luciferase reporter gene, most commonly from the firefly (Photinus pyralis), into the stem cells.[2] This is typically achieved through lentiviral transduction, which results in stable integration of the gene into the host cell's genome.[1][7] When these luciferase-expressing stem cells are administered to a small animal model, they can be detected by systemically administering the substrate, D-luciferin.[8]
In the presence of D-luciferin, ATP, Mg²⁺, and oxygen, the luciferase enzyme catalyzes an oxidative reaction that produces visible light.[1][2][9] This emitted light can be captured and quantified by a highly sensitive CCD camera integrated into an in vivo imaging system.[1][5] The intensity of the bioluminescent signal is directly proportional to the number of viable labeled cells, allowing for quantitative assessment of the stem cell population over time.[1][3]
One of the key advantages of this system is its high sensitivity, enabling the detection of as few as 100-1000 cells in vivo.[1] Furthermore, the low background signal, as there is no need for external excitation light, provides an excellent signal-to-noise ratio.[3] The red-shifted light emitted from the reaction penetrates tissues more effectively than shorter wavelength light, such as that from GFP, making it superior for in vivo applications.[1]
Key Experimental Considerations
Successful tracking of stem cell migration using D-luciferin requires careful planning and optimization of several experimental parameters.
-
Cell Labeling Efficiency and Stability: Achieving a high percentage of labeled cells with stable, long-term expression of the luciferase gene is critical for longitudinal studies. Lentiviral vectors are often used to ensure stable integration of the reporter gene.[1] It is essential to select a clonal population of cells with robust and consistent luciferase expression.
-
Cell Viability and Function: The labeling process should not adversely affect the viability, proliferation rate, or differentiation potential of the stem cells. It is crucial to perform in vitro assays to confirm that the labeled cells maintain their desired biological functions.
-
D-luciferin Administration and Biodistribution: D-luciferin is a small molecule that diffuses freely across cell membranes.[2] The route of administration (intraperitoneal, intravenous, or subcutaneous) and the timing of imaging after injection will influence the biodistribution and kinetics of the substrate, thereby affecting the bioluminescent signal.[8] A kinetic study is recommended for each animal model to determine the peak signal time.[8]
-
Animal Model: The choice of animal model is important. For long-term studies, using immunodeficient mice or a syngeneic model can prevent immune rejection of the transplanted stem cells.[5]
-
Imaging System and Parameters: A sensitive in vivo imaging system with a cooled CCD camera is required to detect the low levels of light emitted from the cells. Imaging parameters such as exposure time, binning, and f/stop should be optimized to achieve the best signal-to-noise ratio.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for planning and executing stem cell tracking experiments using D-luciferin.
Table 1: D-luciferin Preparation and Administration
| Parameter | Value | Reference |
| D-luciferin Salt | Potassium or Sodium Salt | [8][9] |
| Stock Solution Concentration | 15 mg/mL in sterile DPBS | [5][8] |
| Storage of Stock Solution | -20°C, protected from light | [8] |
| Administration Route | Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC) | [8] |
| Standard Dosage (IP) | 150 mg/kg body weight | [5][10] |
| Injection Volume (IP) | 10 µL of stock solution per gram of body weight | [5][8] |
Table 2: In Vivo Bioluminescence Imaging Parameters
| Parameter | Value/Range | Reference |
| Time to Peak Signal (IP Injection) | 10-20 minutes | [8] |
| Time to Peak Signal (IV Injection) | 2-5 minutes | [8] |
| Typical Exposure Time | 1 - 5 minutes | [10] |
| Binning | 2-8 | [10] |
| f/stop | 1-2 | [10] |
| Signal Quantification Units | photons/second/cm²/steradian (p/s/cm²/sr) | [10][11] |
| Detection Limit | As low as 10² cells | [1] |
Experimental Protocols
Protocol 1: Lentiviral Transduction of Stem Cells with Luciferase
This protocol describes the stable labeling of stem cells with a luciferase reporter gene using a lentiviral vector.
-
Vector Preparation: Obtain a high-titer lentiviral vector encoding the firefly luciferase gene (e.g., pLenti CMV Puro LUC).[5]
-
Cell Seeding: Plate the target stem cells (e.g., mesenchymal stem cells, neural stem cells) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral vector on ice.
-
Prepare the transduction medium by adding the appropriate amount of viral vector and polybrene (final concentration 4-8 µg/mL) to the complete culture medium.
-
Remove the existing medium from the cells and add the transduction medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 12-24 hours.
-
-
Selection of Transduced Cells:
-
After incubation, replace the transduction medium with fresh complete culture medium.
-
After 48-72 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined from a kill curve.
-
Maintain the selection for 7-10 days, replacing the medium with fresh selection medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
-
Validation of Luciferase Expression:
-
In Vitro Luciferase Assay: Plate the selected cells in a 96-well white plate. Add D-luciferin to the wells at a final concentration of 150 µg/mL. Immediately measure the luminescence using a plate luminometer.[11]
-
Correlation of Cell Number and Signal: Perform a serial dilution of the labeled cells and measure the bioluminescence to confirm a linear relationship between cell number and signal intensity.[11]
-
Protocol 2: In Vivo Tracking of Stem Cell Migration
This protocol outlines the procedure for in vivo imaging of luciferase-labeled stem cells following administration to a small animal model.
-
Preparation of Labeled Stem Cells:
-
Culture the luciferase-expressing stem cells to the desired number.
-
On the day of injection, detach the cells using a gentle dissociation reagent (e.g., 0.5 mM EDTA).[5]
-
Wash the cells twice with sterile, serum-free medium or DPBS.
-
Resuspend the cells in the desired injection vehicle (e.g., sterile DPBS or medium) at the appropriate concentration. Keep the cells on ice until injection.
-
-
Administration of Stem Cells to the Animal Model:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).[5]
-
Inject the cell suspension via the desired route (e.g., intravenous, intramuscular, subcutaneous).
-
-
Preparation and Administration of D-luciferin:
-
Prepare a 15 mg/mL stock solution of D-luciferin in sterile DPBS and filter-sterilize it through a 0.22 µm filter.[5][8]
-
Warm the D-luciferin solution to room temperature before injection.
-
Administer the D-luciferin to the anesthetized animal via intraperitoneal (IP) injection at a dose of 150 mg/kg.[5]
-
-
Bioluminescence Imaging:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[5]
-
Wait for the appropriate time for the D-luciferin to distribute and the signal to peak (typically 10-20 minutes for IP injection).[8]
-
Acquire bioluminescent images using optimized imaging parameters (e.g., exposure time, binning, f/stop).
-
Acquire a photographic image of the animal for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the bioluminescent signal on the photographic image.
-
Define regions of interest (ROIs) over the areas of signal and quantify the light emission in p/s/cm²/sr.
-
Repeat the imaging at desired time points to track the migration, proliferation, and survival of the stem cells.
-
Visualizations
Diagram 1: Luciferase-D-luciferin Bioluminescent Reaction
Caption: The enzymatic reaction of D-luciferin catalyzed by firefly luciferase.
Diagram 2: Experimental Workflow for Stem Cell Tracking
Caption: Workflow for in vivo tracking of stem cells using D-luciferin.
Diagram 3: Generalized Stem Cell Homing and Migration Pathway
Caption: Key steps in the homing and migration of stem cells to a site of injury.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Imaging of Stem Cell-Based Therapeutics for Vascular Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Imaging In Vivo: Luciferase Guide | Ubigene [ubigene.us]
- 5. Using Bioengineered Bioluminescence to Track Stem Cell Transplantation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Bioengineered Bioluminescence to Track Stem Cell Transplantation In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. UbC-Luciferase-RFP-TK Lentivector for <em>In Vivo</em> Imaging | System Biosciences [systembio.com]
- 8. sites.duke.edu [sites.duke.edu]
- 9. sydlabs.com [sydlabs.com]
- 10. In vivo bioluminescence imaging for viable human neural stem cells incorporated within in situ gelatin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase-based reporting of suicide gene activity in murine mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using D-luciferin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. Luciferase-based reporter gene assays are a popular HTS modality due to their high sensitivity, wide dynamic range, and low background signal.[1][2] The firefly luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction that produces light.[3] The potassium salt of D-luciferin is particularly well-suited for HTS applications due to its excellent water solubility and stability, which facilitates the preparation of consistent and reliable reagent formulations.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing D-luciferin potassium salt in HTS campaigns targeting common signaling pathways.
Key Advantages of this compound Salt in HTS
-
Enhanced Solubility: this compound salt readily dissolves in aqueous buffers, eliminating the need for organic solvents that can be detrimental to cellular health and interfere with assay results.[1]
-
High Purity and Stability: The high purity of commercially available this compound salt ensures minimal interference from contaminants, leading to more reliable and reproducible data. When stored correctly, it maintains its activity over extended periods.
-
Suitability for Automation: The straightforward preparation and stability of this compound salt solutions make them highly compatible with the automated liquid handling systems commonly used in HTS.
Application 1: Screening for Modulators of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. Luciferase reporter assays are a powerful tool for identifying compounds that modulate NF-κB activity.[4][5]
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the NF-κB p65/p50 dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA response elements, driving the transcription of target genes, including the luciferase reporter gene in this assay system.[4]
Experimental Protocol: HTS for NF-κB Inhibitors
This protocol outlines a typical workflow for a 384-well plate-based HTS campaign to identify inhibitors of the NF-κB pathway.
Materials:
-
HEK293 cell line stably expressing an NF-κB luciferase reporter construct
-
This compound salt
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Assay medium (e.g., Opti-MEM)
-
TNF-α (stimulant)
-
Compound library dissolved in DMSO
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-NF-κB reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the compound library in assay medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cell plate and add 40 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (DMSO in assay medium) and a positive control inhibitor.
-
Incubate the plate at 37°C for 1 hour.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in assay medium at a concentration that elicits ~80% of the maximal response (e.g., 20 ng/mL final concentration).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 10 µL of assay medium to the unstimulated wells.
-
Incubate the plate at 37°C for 6-8 hours.[5]
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent and Passive Lysis Buffer to room temperature.
-
Remove the medium from the wells and wash once with 50 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.
-
Add 40 µL of Luciferase Assay Reagent (containing this compound salt) to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation: HTS Assay Validation and Results
The quality of an HTS assay is typically assessed using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]
Table 1: HTS Assay Validation for NF-κB Inhibition Screen
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality |
| Signal-to-Background (S/B) Ratio | 49 | Robust signal window |
| Coefficient of Variation (%CV) | < 10% | High precision |
Table 2: Example Data for Identified NF-κB Pathway Inhibitors
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Pyr-41 | 10 | 85 | 2.5 |
| Celastramycin A | 5 | 75 | 1.2 |
| Parthenolide | 20 | 90 | 5.0 |
Application 2: Screening for Modulators of GPCR Signaling
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. Luciferase reporter assays are frequently used to screen for compounds that modulate GPCR activity by measuring downstream signaling events, such as the activation of the cAMP/PKA pathway.[7][8]
Signaling Pathway and HTS Workflow
A common strategy for monitoring GPCR activation, particularly for Gs- and Gi-coupled receptors, is to use a luciferase reporter gene under the control of a cAMP response element (CRE). Activation of a Gs-coupled receptor leads to an increase in intracellular cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which binds to CREs in the reporter construct to drive luciferase expression.[9]
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of chemical libraries for luciferase inhibitory activity. | Semantic Scholar [semanticscholar.org]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.ca]
- 9. resources.amsbio.com [resources.amsbio.com]
Illuminating Cellular Events: A Guide to Real-Time Monitoring with D-luciferin Potassium
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-luciferin potassium salt is a key substrate for firefly luciferase, an enzyme widely utilized as a genetic reporter in biomedical research and drug discovery. The enzymatic reaction between D-luciferin and luciferase, in the presence of adenosine (B11128) triphosphate (ATP) and oxygen, produces a quantifiable light emission (bioluminescence). This system offers a highly sensitive and non-invasive method for monitoring a variety of cellular events in real-time. The potassium salt form of D-luciferin provides excellent aqueous solubility and stability, making it a preferred choice for a wide range of applications.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in real-time cellular event monitoring.
Key Applications
The D-luciferin/luciferase system is a versatile tool with numerous applications in cellular and molecular biology, including:
-
Reporter Gene Assays: To study gene expression dynamics and promoter activity.
-
Cell Viability and Cytotoxicity Assays: By quantifying intracellular ATP levels, which correlate with cell health.
-
Real-Time Apoptosis Monitoring: Through innovative assays that detect key apoptotic events.
-
High-Throughput Screening (HTS): For the discovery of novel therapeutic compounds that modulate specific cellular pathways.
-
In Vivo Imaging: To track cells, monitor disease progression, and assess therapeutic efficacy in animal models.[2]
Chemical and Physical Properties
A summary of the key properties of this compound salt is provided in the table below.
| Property | Value |
| CAS Number | 115144-35-9[4][5][6] |
| Molecular Formula | C₁₁H₇KN₂O₃S₂[5] |
| Molecular Weight | 318.41 g/mol [1][5][7] |
| Appearance | Light yellow to yellow solid[8] |
| Solubility | Soluble in water and PBS[4] |
| Emission Maximum | ~560 nm[1][8] |
Data Presentation: Quantitative Assay Parameters
The following table summarizes key quantitative parameters for various D-luciferin-based cellular assays, providing a reference for expected performance.
| Assay Type | Parameter | Typical Value/Range | Notes |
| Reporter Gene Assay | Signal Linearity | At least 6-8 orders of magnitude[9] | Allows for a wide dynamic range of promoter activity measurement. |
| Signal Half-Life (Flash) | < 5 minutes to >30 minutes[10] | Dependent on the specific luciferase variant and assay conditions. | |
| Signal Half-Life (Glow) | 1 hour to >3 hours[10] | Glow-in-the-dark formulations provide a more stable signal for HTS. | |
| ATP Assay | Detection Limit | As low as 0.01 picomoles of ATP or a single cell[11] | Demonstrates the high sensitivity of the assay. |
| Signal Stability | Approximately 1 minute for flash assays[11] | Requires immediate measurement after reagent addition. | |
| Real-Time Apoptosis Assay | Signal-to-Background Ratio | Varies with cell type and apoptosis inducer | Typically provides a robust signal window for detecting apoptotic events. |
| In Vitro Assays | Optimal D-luciferin Concentration | 0.1 - 1 mM[12] | Concentration may need to be optimized for specific cell lines and assays. |
| In Vivo Imaging | Peak Signal Time (IP injection) | 10 - 20 minutes post-injection[13] | Kinetic studies are recommended for each new animal model.[13] |
Signaling Pathway and Experimental Workflows
Luciferase Reaction Pathway
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, D-luciferin is adenylated by ATP to form luciferyl-AMP. Subsequently, in the presence of molecular oxygen, the luciferyl-AMP is oxidized to produce an electronically excited oxyluciferin, which then decays to its ground state, emitting light.[11]
References
- 1. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. goldbio.com [goldbio.com]
- 3. cdn.origene.com [cdn.origene.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. High-Throughput Firefly Luciferase Reporter Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 10. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Real-Time, Bioluminescent Apoptosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Non-invasive Monitoring of Disease Progression with Luciferin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) utilizing the luciferin-luciferase system has become an indispensable tool for the non-invasive, real-time monitoring of disease progression in living animals.[1][2][3][4] This technology relies on the detection of light emitted from cells that have been genetically engineered to express a luciferase enzyme.[3][5] When the substrate, D-luciferin, is administered to the animal, it is oxidized by luciferase in an ATP-dependent reaction, resulting in the emission of photons.[3][4][6] This emitted light can be captured and quantified using sensitive cooled charge-coupled device (CCD) cameras, providing a dynamic and quantitative measure of biological processes within the context of a whole, living organism.[4][7]
The key advantages of luciferin-based BLI include its high sensitivity, excellent signal-to-noise ratio due to the low background luminescence in mammalian tissues, and the ability to perform longitudinal studies in the same animal, thereby reducing inter-animal variability and the number of animals required for an experiment.[4][6][8] These features make it a powerful modality for a wide range of applications, including oncology, infectious disease research, and neuroinflammation studies.[9][10][11]
This document provides detailed application notes and protocols for using luciferin-based BLI to monitor disease progression, with a focus on cancer and infectious disease models.
Principle of Luciferin-Luciferase Bioluminescence
The fundamental principle of this technology is the enzymatic reaction catalyzed by luciferase. In the presence of ATP and oxygen, firefly luciferase catalyzes the oxidation of D-luciferin to produce oxyluciferin, AMP, pyrophosphate, and light.[3][6]
dot graph Luciferin_Luciferase_Reaction { layout=dot; rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} dot
Applications in Disease Monitoring
Cancer Research
Bioluminescence imaging is extensively used to monitor tumor growth, metastasis, and response to therapeutic interventions.[5][10][12][13][14] Cancer cell lines are stably transfected with a luciferase gene, and upon implantation into an animal model, the tumor burden can be non-invasively quantified over time by measuring the light emission following luciferin (B1168401) injection.[5][10]
Quantitative Data Summary: Monitoring Tumor Progression
| Disease Model | Cell Line | Animal Model | Luciferin Dose (mg/kg) | Imaging Time Post-Injection (min) | Key Findings | Reference |
| Breast Cancer | 4T1-luc | BALB/c mice | 150 | 10-20 | Correlation between bioluminescent signal and primary tumor growth and lung metastasis. | [12] |
| Lymphoma | A20 | BALB/c mice | 150 | 10-15 | "Luminoscore" method developed for semi-quantitative analysis of tumor burden and treatment response. | [13] |
| Colorectal Cancer Liver Metastasis | MC38Luc1 | C57BL/6 mice | 150 | 10 | BLI is more sensitive than ultrasound for early detection of liver metastases. | [5] |
| Peritoneal Carcinomatosis | HeLa-luc | Nude mice | 150 | 10 | Monitored reduction in tumor burden following cisplatin (B142131) chemotherapy. | [10] |
Infectious Disease Research
BLI allows for the real-time visualization and quantification of pathogen load and dissemination within a living host.[1][8][9] Bacteria or other pathogens are genetically engineered to express luciferase, enabling researchers to track the course of infection and assess the efficacy of antimicrobial agents.[8][9]
Quantitative Data Summary: Monitoring Bacterial Infection
| Pathogen | Luciferase | Animal Model | Luciferin Dose (mg/kg) | Imaging Time Post-Injection (min) | Key Findings | Reference |
| Streptococcus pneumoniae | CBRluc | Mice | 150 | 10 | Real-time monitoring of pulmonary infection and correlation of luminescence with bacterial numbers (CFU). | [8][9] |
| Escherichia coli | PpyRE-TS / PpyGR-TS | Mice | Not specified (Intragastric) | Variable | Dynamic monitoring of bacterial colonization in the gut. | [2] |
| Staphylococcus aureus | luxABCDE | Mice | Not required (bacterial luciferase) | N/A | Monitoring of infection using a construct that does not require exogenous luciferin. | [2] |
Experimental Protocols
General Workflow for In Vivo Bioluminescence Imaging
The following diagram outlines the typical workflow for a non-invasive disease monitoring experiment using luciferin-based bioluminescence.
dot graph Experimental_Workflow { layout=dot; rankdir="TB"; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} dot
Detailed Protocol: Monitoring Subcutaneous Tumor Growth
This protocol provides a step-by-step guide for monitoring the growth of a subcutaneous tumor model.
1. Materials
-
Luciferase-expressing cancer cells (e.g., 4T1-luc)
-
Appropriate animal model (e.g., BALB/c mice)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺[16][17]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)[10][12]
2. Preparation of Luciferin Stock Solution
-
Dissolve D-luciferin salt in sterile DPBS to a final concentration of 15 mg/mL.[16][17][18]
-
Gently mix by inversion until the powder is completely dissolved.[16]
-
Sterile filter the solution using a 0.2 µm syringe filter.[16][17]
-
For immediate use, keep the solution at room temperature, protected from light.[10][19] For long-term storage, create single-use aliquots in light-protected tubes and store at -20°C.[13][16] Avoid repeated freeze-thaw cycles.[13]
3. Animal Preparation and Tumor Cell Inoculation
-
Culture the luciferase-expressing cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 2 x 10⁵ cells in 100 µL).[12]
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[10][12]
-
Subcutaneously inoculate the cell suspension into the desired location (e.g., the dorsum).[12]
4. In Vivo Bioluminescence Imaging Procedure
-
Allow tumors to establish for a predetermined period (e.g., 3-7 days).
-
Anesthetize the tumor-bearing mouse.[10]
-
Inject the prepared D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[12][16][20] For a 20g mouse, this corresponds to approximately 200 µL of a 15 mg/mL solution.
-
Wait for the optimal time for luciferin distribution and peak signal emission. This is typically 10-15 minutes post-i.p. injection, but it is highly recommended to perform a kinetic study for each new model to determine the precise peak time.[10][16][21]
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Ensure the stage is heated to maintain the animal's body temperature.[22]
-
Acquire bioluminescent images. The exposure time will vary depending on the signal intensity but typically ranges from a few seconds to several minutes.[12][22]
-
Acquire a photographic image of the mouse for anatomical reference.
-
Overlay the bioluminescent signal on the photographic image.
5. Data Analysis
-
Using the imaging system's software, draw a region of interest (ROI) around the tumor or the entire animal.[8][21]
-
Quantify the bioluminescent signal within the ROI. The data is typically expressed as total flux (photons/second) or average radiance (photons/second/cm²/steradian).[18][21]
-
For longitudinal studies, repeat the imaging procedure at regular intervals (e.g., weekly) to monitor tumor progression or regression in response to treatment.[10][12]
Considerations and Troubleshooting
-
Luciferin Kinetics: The timing between luciferin administration and imaging is critical for reproducible results.[4][10] The route of administration (intraperitoneal, intravenous, subcutaneous) will significantly affect the kinetics of light emission.[23][24] It is essential to keep this timing consistent across all animals and imaging sessions in a study.[10]
-
Anesthesia: The choice of anesthetic can influence physiological parameters and potentially affect luciferin distribution and light emission.[25] Use a consistent anesthesia protocol throughout the study.
-
Substrate Quality and Preparation: Use high-purity D-luciferin. L-luciferin is an inhibitor of the enzyme.[15] Protect luciferin solutions from light as they are light-sensitive.[10][19]
-
Cell Line Stability: Ensure the stable expression of luciferase in the cell line over time, as loss of expression will lead to a decrease in signal that is not related to a reduction in cell number.[10]
-
Tissue Attenuation: The wavelength of emitted light influences its penetration through tissue. Red-shifted luciferases are generally better for deep tissue imaging as red light is less absorbed by hemoglobin.[8][26][27]
By adhering to these detailed protocols and considerations, researchers can effectively utilize luciferin-based bioluminescence imaging for robust and quantitative non-invasive monitoring of disease progression, thereby accelerating preclinical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. berthold.com [berthold.com]
- 5. Evaluation of bioluminescent imaging for noninvasive monitoring of colorectal cancer progression in the liver and its response to immunogene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescent Imaging of Breast Tumor Progression in a Female Mouse Model [jove.com]
- 13. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. goldbio.com [goldbio.com]
- 16. bcf.technion.ac.il [bcf.technion.ac.il]
- 17. sites.duke.edu [sites.duke.edu]
- 18. Bioluminescence Imaging [protocols.io]
- 19. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. utoledo.edu [utoledo.edu]
- 21. youtube.com [youtube.com]
- 22. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. goldbio.com [goldbio.com]
- 27. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: D-luciferin Potassium Salt in Drug Efficacy Studies
Introduction
D-luciferin, in its potassium salt form, is a critical substrate for the firefly luciferase (fLuc) enzyme, a cornerstone of bioluminescence imaging (BLI) in biomedical research.[1][2][3] The enzymatic reaction involves the ATP-dependent oxidation of D-luciferin, which results in the emission of light.[1][2][4][5] This light output can be sensitively detected and quantified, providing a direct measure of the number of viable, metabolically active cells expressing the luciferase reporter gene.[2][6] Due to its high sensitivity, minimal background signal, and the ability for non-invasive, real-time monitoring, the D-luciferin/luciferase system is extensively used in drug efficacy studies, from high-throughput in vitro screens to longitudinal in vivo animal models.[1][7][8][9]
The potassium salt of D-luciferin is favored for its excellent water solubility, which facilitates the preparation of stock solutions for both in vitro and in vivo applications.[6] Its use allows researchers to track tumor growth, monitor disease progression, and assess cellular responses to therapeutic agents dynamically and quantitatively.[3][8][9]
Bioluminescence Reaction Pathway
The fundamental reaction involves the enzyme firefly luciferase, its substrate D-luciferin, and co-factors ATP and magnesium, in the presence of oxygen.[1][4] The light emitted is directly proportional to the amount of luciferase, which in turn correlates with the number of viable cells when using engineered cell lines.[2][7]
Caption: The firefly luciferase-catalyzed reaction.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for using this compound salt in drug efficacy studies.
Table 1: In Vivo Applications (Animal Models)
| Parameter | Recommended Value | Notes | Source(s) |
| Stock Solution Conc. | 15 mg/mL | Dissolve in sterile DPBS without Ca²⁺ or Mg²⁺. | [1][6][10][11][12][13] |
| Sterilization | 0.22 µm syringe filter | Essential for preventing infection. | [1][10][11][13][14] |
| Dosage | 150 mg/kg of body weight | A standard, widely used dosage. Can range from 75-300 mg/kg. | [1][6][10][11][13] |
| Injection Volume | 10 µL/g of body weight | For a 15 mg/mL stock solution to achieve 150 mg/kg dosage. | [10][11][13] |
| Administration Route | Intraperitoneal (I.P.) | Most common method; provides systemic distribution. | [6][10][12] |
| Intravenous (I.V.) | Faster peak signal but may clear more rapidly. | [1] | |
| Time to Imaging | I.P. Injection: 10-20 minutes | Time for substrate to distribute and reach peak signal. | [1][6][10][11] |
| I.V. Injection: 2-5 minutes | Much faster biodistribution. | [1] | |
| Kinetic Study | Recommended for each model | A preliminary study to determine the precise peak signal time is crucial for reproducibility. | [1][10][11] |
| Storage | Aliquot and store at -20°C or -80°C | Protect from light and avoid repeated freeze-thaw cycles. | [6][10][11] |
Table 2: In Vitro Applications (Cell-Based Assays)
| Parameter | Recommended Value | Notes | Source(s) |
| Stock Solution Conc. | 30 mg/mL | Typically dissolved in sterile water or DMSO. | [6][13][14][15] |
| Working Solution Conc. | 150 µg/mL (or 0.5 mM) | Dilute stock solution in pre-warmed cell culture medium. | [13][14][15][16] |
| Incubation Time | 10-30 minutes | Incubate cells with luciferin (B1168401) solution at 37°C prior to measurement. | [14][15][16] |
| Assay Type | Endpoint or Real-time | Can be used for single time-point (cytotoxicity) or continuous monitoring. | [5] |
| Plate Type | White, opaque-walled plates | Minimizes well-to-well crosstalk and maximizes light reflection. | [16] |
| Detection | Luminometer / Plate Reader | Instrument capable of measuring luminescence is required. | [16] |
| Storage | Aliquot and store at -20°C | Protect from light. | [6][15] |
Experimental Protocols
Protocol 1: In Vivo Drug Efficacy Study in a Xenograft Tumor Model
This protocol outlines the monitoring of tumor burden in response to a therapeutic agent using bioluminescent imaging.
Workflow for In Vivo Drug Efficacy Study
Caption: Workflow for an in vivo drug efficacy study using BLI.
Methodology:
-
Preparation of this compound Salt Solution:
-
On the day of imaging, thaw an aliquot of this compound salt.
-
Dissolve it in sterile DPBS (without Ca²⁺ and Mg²⁺) to a final concentration of 15 mg/mL.[1][10][12]
-
Draw the solution into a syringe and sterilize it by passing it through a 0.22 µm syringe filter.[1][11]
-
Keep the solution protected from light until injection.
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using a calibrated isoflurane (B1672236) vaporizer (e.g., 2-3% isoflurane in oxygen).[10][12]
-
Weigh the mouse to calculate the precise injection volume (10 µL per gram of body weight for a 150 mg/kg dose).[10][11]
-
For intraperitoneal (I.P.) injection, position the mouse on its back with the head tilted down.[10] Inject the calculated volume of D-luciferin solution into the lower right abdominal quadrant.[12]
-
Record the time of injection.
-
-
Bioluminescent Imaging:
-
Place the anesthetized animal inside the light-tight chamber of an IVIS® or similar imaging system.[10][12][17]
-
Wait for the optimal time post-injection as determined by your kinetic study (typically 10-15 minutes for I.P. injection).[8][10][11]
-
Acquire bioluminescent images. Exposure time will vary depending on signal intensity but typically ranges from 1 second to 1 minute.
-
Acquire a photographic image of the animal for anatomical reference.
-
-
Data Quantification and Analysis:
-
Using the imaging software, draw a Region of Interest (ROI) around the tumor area.[8]
-
Quantify the light emission within the ROI, expressed as total flux (photons/second).[8]
-
Repeat this procedure for all animals at each scheduled time point.
-
Analyze the data by plotting the average tumor signal over time for both control and treatment groups to assess treatment efficacy.
-
Protocol 2: In Vitro Luciferase-Based Cytotoxicity Assay
This protocol is used to determine the effect of a compound on the viability of luciferase-expressing cells. A decrease in luminescence correlates with cell death.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
Luminescence Measurement:
-
Prepare a this compound salt working solution at a final concentration of 150 µg/mL or 0.5 mM in pre-warmed culture medium.[13][14][15][16]
-
Allow the plate to equilibrate to room temperature for about 20-30 minutes.
-
Add the D-luciferin working solution to each well. The volume added should be equal to the volume of medium already in the well (e.g., add 100 µL to 100 µL).
-
Incubate the plate for 10-20 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[16]
-
-
Data Analysis:
-
Measure the luminescence signal from each well using a microplate luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Luminescence_Sample / Luminescence_Control) x 100%[16]
-
-
Plot the % viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value.
-
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 3. zellbio.eu [zellbio.eu]
- 4. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assays - Creative Bioarray [cell.creative-bioarray.com]
- 6. morebio.co.kr [morebio.co.kr]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. oncology.labcorp.com [oncology.labcorp.com]
- 9. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 10. bcf.technion.ac.il [bcf.technion.ac.il]
- 11. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. en.chaselection.com [en.chaselection.com]
- 16. Luciferase-based cytotoxicity assay [bio-protocol.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-luciferin Injection for Peak Bioluminescence
Welcome to the technical support center for optimizing D-luciferin administration in your bioluminescence imaging (BLI) experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for optimizing D-luciferin injection?
A1: Determining the optimal imaging time post-injection through a kinetic curve study for your specific experimental model is critical.[1][2][3][4] The "peak signal" is not a fixed time point and can vary significantly based on a multitude of factors.[3][5]
Q2: How does the route of administration affect the timing of the peak signal?
A2: The route of administration significantly impacts the pharmacokinetics of D-luciferin and, consequently, the time to reach peak signal intensity.[6][7][8]
-
Intravenous (IV): Provides the most rapid and highest peak signal, typically occurring within 2-5 minutes post-injection.[1][3][8][9] However, the signal also decays more quickly.[7]
-
Intraperitoneal (IP): This is the most common method, offering a balance of consistent absorption and rapid distribution.[7][9] Peak signal is typically observed between 10-20 minutes.[1][3][5]
-
Subcutaneous (SC): Results in a slower signal onset and a delayed peak time, which can be advantageous for certain localized studies.[5][9] The peak can occur around 10 minutes or later, with one study noting a mean peak time of 26.3 minutes early after tumor cell inoculation, which later shortened to about 10 minutes.[5]
Q3: What is the recommended dose of D-luciferin?
A3: A commonly used and recommended dose is 150 mg/kg of body weight.[2][9][10][11] This dose is generally intended to achieve a period of luciferase saturation kinetics in most mouse models.[10] However, some studies suggest that higher doses (e.g., 300 mg/kg) can lead to a significant increase in signal gain, particularly for neuroimaging.[8][12] It's important to note that increasing the D-luciferin concentration can also lead to a delay in the time-to-peak.[8][12]
Q4: Can I reuse a D-luciferin solution?
A4: For optimal and reproducible results, it is strongly recommended to prepare a fresh D-luciferin solution on the day of imaging.[10][13] If storage is necessary, the solution can be aliquoted and frozen at -20°C in the dark for up to one month, though freshly prepared solutions are always preferable to avoid degradation from freeze-thaw cycles.[9][11]
Q5: Does anesthesia affect the bioluminescent signal?
A5: Yes, anesthesia can influence the metabolic rate and may slightly extend the kinetics, including the peak luciferase expression time.[1][14] Some studies have shown a significant difference in signal outcome when the substrate is injected before isoflurane (B1672236) anesthesia compared to after.[8][12] It is crucial to be consistent with your anesthesia protocol throughout your experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Signal Intensity Between Subjects | 1. Inconsistent D-luciferin dosing.[9] 2. Inconsistent injection technique.[9] 3. Variations in animal health (e.g., hydration, metabolic state).[9] 4. Non-homogenous substrate solution.[9] | 1. Dose D-luciferin accurately based on individual animal body weight (e.g., 150 mg/kg).[9] 2. Standardize the route of administration (e.g., consistently use IP).[9] Ensure proper injection technique to avoid accidental injection into an organ.[10] 3. Monitor animal health and ensure consistent housing conditions. 4. Thoroughly mix the D-luciferin solution before drawing it into the syringe.[9] |
| No or Very Low Bioluminescent Signal | 1. Inefficient luciferase expression in the cells. 2. Degraded D-luciferin substrate.[9] 3. Imaging at a suboptimal time point (missing the peak).[5] 4. Incorrect imaging settings (e.g., exposure time, binning).[10] | 1. Confirm luciferase expression in your cell line in vitro before in vivo studies. 2. Prepare fresh D-luciferin solution for each experiment.[10] Avoid repeated freeze-thaw cycles.[9] 3. Perform a kinetic study to determine the peak signal time for your specific model.[1][2][3][4] 4. Optimize imaging parameters. Start with moderate binning (e.g., 4x4) and a short exposure time (e.g., 5 seconds), then increase if no signal is detected.[10] |
| Inconsistent Peak Signal Timing | 1. Changes in tumor vasculature or size over time.[5] 2. Different animal strains with varying metabolic rates.[14] 3. Changes in the experimental protocol (e.g., anesthesia, handling).[14] | 1. Be aware that the peak time can shorten as tumors become more established.[5] Consider performing kinetic studies at different stages of your experiment. 2. Use a consistent animal strain for all experiments within a study. 3. Maintain a standardized protocol for all procedures, including animal handling and anesthesia administration.[14] |
| Signal Appears in an Unexpected Location | 1. For IP disease models, an IP injection of D-luciferin can cause an artificially high signal in the peritoneal cavity.[10] | 1. For IP disease models, consider using a subcutaneous (SC) injection to avoid this artifact.[10] |
Quantitative Data Summary
The following table summarizes typical peak signal times for D-luciferin based on the route of administration. Note that these are general guidelines, and the optimal time for your specific model should be determined experimentally.
| Injection Route | Typical Peak Signal Time (Post-Injection) | Notes |
| Intravenous (IV) | 2 - 5 minutes[1][3] | Fastest and highest peak signal, but also rapid decay.[7][9] |
| Intraperitoneal (IP) | 10 - 20 minutes[1][3][5] | Most common method, offering consistent and rapid distribution.[7][9] |
| Subcutaneous (SC) | ~10 - 30+ minutes[5] | Slower onset and potentially longer-lasting signal.[9] |
Experimental Protocols
Protocol 1: Preparation of D-luciferin Stock Solution
-
Materials:
-
D-luciferin potassium or sodium salt
-
Sterile, nuclease-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺
-
Sterile 0.2 µm syringe filter
-
Sterile tubes and syringes
-
-
Procedure:
-
On the day of the experiment, allow the D-luciferin powder to equilibrate to room temperature.
-
Aseptically dissolve the D-luciferin in sterile DPBS to a final concentration of 15 mg/mL.[2][4][11] For a 1-gram vial, this would be approximately 66.6 mL of DPBS.[4][15]
-
Mix gently by inversion until the powder is completely dissolved. Protect the solution from light.[13]
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile tube.[2][4][11][13]
-
This stock solution is now ready for injection. The recommended dose is typically 10 µL per gram of body weight for a 150 mg/kg dose.[1][11][15]
-
Protocol 2: Determining the Optimal Imaging Time (Kinetic Curve)
-
Objective: To identify the time of peak bioluminescent signal after D-luciferin injection for a specific experimental model.
-
Procedure:
-
Select a small, representative group of animals for the study (n=3-5 is typically sufficient).[14]
-
Administer the prepared D-luciferin solution (e.g., 150 mg/kg) via your chosen route of administration (IP, IV, or SC).[2][9][10][11]
-
If injecting into awake animals, wait approximately three minutes before anesthetizing them.[4]
-
Place the anesthetized animals in the imaging chamber.
-
Begin acquiring images at regular intervals.[10]
-
Analyze the images to quantify the bioluminescent signal (total flux in photons/sec) from the region of interest (ROI) at each time point.
-
Plot the total flux versus time for each animal to generate a kinetic curve.[14]
-
The time point with the highest average signal intensity is your optimal imaging window. This time should be used for all subsequent imaging sessions in your study to ensure consistency.[3]
-
Visualizations
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. ohsu.edu [ohsu.edu]
- 3. goldbio.com [goldbio.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.co.uk]
- 8. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
troubleshooting low signal intensity in bioluminescence imaging
Welcome to the Technical Support Center for Bioluminescence Imaging (BLI). This guide provides comprehensive troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low signal intensity in their experiments.
Troubleshooting Guide: Low Signal Intensity
This guide addresses specific issues that can lead to weak, inconsistent, or absent bioluminescent signals. Problems are categorized into biological factors, reagent and substrate issues, and instrumentation settings.
Question: Why is my bioluminescence signal weak or completely absent?
Answer:
A weak or absent signal can stem from several factors related to the biological setup, the reagents used, or the imaging equipment settings. Follow this logical troubleshooting workflow to identify and resolve the issue.
1. Biological Factors
The health and characteristics of your cells are fundamental to generating a strong signal.
-
Low Reporter Gene/Protein Expression: The amount of light produced is directly proportional to the amount of active luciferase enzyme.
-
Troubleshooting:
-
Confirm Expression: Use qPCR or Western blotting to verify the expression of the luciferase gene and protein in your cells.[1]
-
Optimize Transfection/Transduction: If using transient expression, optimize the DNA-to-reagent ratio. For stable cell lines, ensure the luciferase gene is integrated and consistently expressed.[2][3]
-
Promoter Strength: A weak promoter driving luciferase expression will result in a low signal. Consider using a stronger constitutive promoter like CMV or EF1a if possible.[2][3][4]
-
Luciferase Stability: Firefly luciferase has a relatively short half-life in mammalian cells (around 3 hours).[5] Experiments should be timed accordingly.
-
-
-
Poor Cell Viability: The firefly luciferase reaction is dependent on ATP, which is only present in metabolically active, viable cells.[6][7]
-
Troubleshooting:
-
Assess Cell Health: Verify that cells are healthy and not compromised by experimental conditions or treatments.[1] A separate cell viability assay (e.g., measuring ATP content) can confirm this.[8][9]
-
Control for Cytotoxicity: If testing compounds, be aware that a drop in signal may accurately reflect drug-induced cell death rather than an experimental artifact.
-
-
-
Insufficient Number of Cells: The signal intensity is dependent on the number of luciferase-expressing cells.
-
Troubleshooting:
-
Determine Detection Limit: The minimum number of detectable cells varies by instrument and cell location (e.g., deep tissue vs. subcutaneous). This can range from as few as 100-1,000 cells in vivo.[10]
-
Increase Cell Seeding: For in vitro assays, increase the number of cells plated per well.[2] For in vivo models, ensure a sufficient number of cells are implanted to generate a detectable signal.
-
-
2. Reagent and Substrate Issues
Proper preparation and administration of the luciferin (B1168401) substrate are critical.
-
Improper Substrate Preparation or Storage: D-luciferin is sensitive to degradation.
-
Troubleshooting:
-
Prepare Fresh Solutions: Whenever possible, prepare D-luciferin solutions on the day of imaging.[11][12]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to prevent degradation from repeated freezing and thawing.[11]
-
Proper Storage: Store luciferin protected from light and at the recommended temperature.
-
-
-
Suboptimal Substrate Delivery and Timing: The pharmacokinetics of luciferin affect signal intensity and peak time.
-
Troubleshooting:
-
Standardize Administration Route: Intraperitoneal (IP) injection is common and provides stable signal, while intravenous (IV) injection gives a brighter but more rapid peak and decay.[6][11] Use the same route consistently within a study.[11]
-
Optimize Timing: The time between substrate injection and imaging is crucial. For IP injections in mice, peak signal is often 10-15 minutes post-injection.[13] It is highly recommended to perform a kinetic study for each animal model to determine the precise peak signal time.[13][14]
-
Optimize Dose: The signal is dose-dependent.[15] While 150 mg/kg is a standard dose, increasing it can boost the signal.[11][12]
-
-
-
Signal Interference: Some compounds can inhibit the luciferase enzyme or quench the signal.
-
Troubleshooting:
-
Identify Inhibitors: Be aware that compounds in your sample, such as resveratrol (B1683913) or certain flavonoids, can inhibit luciferase activity.[2]
-
Avoid Quenching: Colored dyes (blue, black, red) in the media can quench the bioluminescent signal.[2]
-
-
3. Instrumentation and Data Acquisition Settings
Incorrect settings on the imaging system can prevent the detection of an otherwise adequate signal.
-
Suboptimal Camera Settings:
-
Troubleshooting:
-
Increase Exposure Time: If the signal is weak, increase the exposure time. Start with 60 seconds and go up to 600 seconds if necessary for very weak signals.[12]
-
Increase Binning: Binning combines pixels to increase sensitivity at the cost of spatial resolution. For an initial weak signal, use a higher binning (e.g., 8x8 or 16x16).[12]
-
Adjust F-stop: A lower F-stop number (a wider aperture) allows more light to reach the detector, increasing sensitivity.
-
-
-
Incorrect Filter Selection:
-
Troubleshooting:
-
Use 'Open' Filter: For bioluminescence, the emission filter should be set to 'Open' to collect all emitted photons.[1]
-
-
-
In Vivo Specific Issues:
-
Light Attenuation by Tissue: Light, especially at shorter wavelengths, is scattered and absorbed by tissue. This effect is significant, with an approximate 10-fold signal loss for every centimeter of tissue depth.[16]
-
Autofluorescence: Background signal can arise from the animal itself.
-
Data Summary Tables
Table 1: Effect of D-Luciferin Concentration and Injection Timing on Signal Intensity (Neuroimaging)
| D-Luciferin Dose (mg/kg) | Anesthesia Timing | Relative Signal Gain | Reference |
| 150 | Post-Isoflurane Anesthesia | Standard Protocol (Baseline) | [21] |
| 300 | Pre-Isoflurane Anesthesia | ~200% | [15][21][22] |
This optimized protocol also lowered the cell detection limit from 6,000 to 3,000 cells in a neuroimaging model.[15][21][22]
Table 2: Comparison of Substrate Administration Routes
| Injection Route | Signal Peak Characteristics | Signal Stability | Common Use Case | Reference |
| Intraperitoneal (IP) | Slower onset, broader peak | More stable, consistent absorption | Systemic and subcutaneous models | [6][11][12] |
| Intravenous (IV) | Faster and higher initial peak | More rapid signal decay | Capturing peak signal quickly | [6][11][15] |
| Subcutaneous (SC) | Slower signal onset | Localized signal | Localized studies, IP disease models | [11][12] |
Key Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay (96-well plate)
This protocol outlines a standard method for measuring luciferase activity from cultured cells.
-
Cell Plating: Seed luciferase-expressing cells in a white-walled, clear-bottom 96-well plate and culture under desired experimental conditions. Opaque white plates are recommended to reduce background and prevent crosstalk between wells.[2][3][23]
-
Reagent Preparation:
-
Substrate Addition: Aspirate the old medium from the cells and add the 1X luciferin working solution to each well just prior to imaging.[13]
-
Incubation (Optional): A short incubation at 37°C before imaging can sometimes increase the signal.[13]
-
Image Acquisition:
-
Place the plate in a luminometer or CCD camera-based imager.
-
Set the camera with an open emission filter.
-
Acquire the image using appropriate settings for exposure time and binning. Start with a short exposure (e.g., 5-60 seconds) and adjust as needed.
-
-
Data Analysis: Quantify the signal from each well using the instrument's software, typically expressed in Relative Light Units (RLU) or photons/second.
Protocol 2: In Vivo Bioluminescence Imaging Workflow
This protocol describes a typical workflow for imaging luciferase-expressing cells in a mouse model.
-
Animal Preparation:
-
Anesthetize the animal (e.g., using isoflurane).
-
Remove fur from the area of interest to minimize light scatter and absorption.[6]
-
-
Substrate Preparation:
-
Substrate Administration:
-
Timing:
-
Wait for the optimal time for substrate distribution and peak signal generation. This is typically 10-15 minutes for an IP injection.[13]
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire a photographic image for anatomical reference.
-
Acquire the bioluminescent image. Use an 'Open' emission filter. Start with a moderate exposure time (e.g., 60 seconds) and high binning (e.g., 8x8) and adjust based on the initial signal intensity.[12]
-
-
Data Analysis:
-
Using the analysis software, overlay the bioluminescent image on the photographic image.
-
Draw a Region of Interest (ROI) around the signal source to quantify the photon flux (photons/second).
-
Frequently Asked Questions (FAQs)
Q1: How can I increase the signal-to-noise ratio (SNR) in my images? A1: To optimize SNR, you can increase the signal or decrease the background. To increase the signal, consider optimizing the substrate dose and timing, or using a brighter, red-shifted luciferase variant for in vivo work.[17] To decrease background noise, especially in vivo, use an alfalfa-free diet and ensure the imaging chamber is light-tight.[14] For instrumentation, increasing binning and exposure time can improve SNR, but excessively long exposures can elevate background noise.[12]
Q2: My signal is highly variable between experiments. What are the common causes? A2: High variability can result from several factors.[2] Key causes include inconsistent pipetting, using different batches or ages of reagents, and variations in cell plating density or health. For in vivo work, inconsistent injection technique and timing are major sources of variability.[11] To minimize this, prepare master mixes for reagents, use calibrated pipettes, standardize all handling protocols, and perform a kinetic study to ensure you are imaging at the peak signal time for every experiment.[2][11]
Q3: Can I image two different reporters in the same animal? A3: Yes, this is known as multiplexing. The most successful approach uses luciferase-substrate pairs that do not have cross-reactivity (e.g., Firefly luciferase/D-luciferin and NanoLuc/furimazine).[6] To distinguish the signals, you must inject the substrates sequentially. Allow enough time for the signal from the first substrate to decay completely before injecting the second substrate and acquiring the next image.[6]
Q4: My signal looks saturated (too bright). What should I do? A4: Signal saturation occurs when the detector receives too much light, leading to inaccurate quantification. This can happen if you are using a very strong promoter or too much transfected DNA.[3] To fix this, you can reduce the amount of DNA used in transfection or dilute your cell lysate for in vitro assays.[2][3] In the imaging system, reduce the exposure time and/or decrease the binning setting.
Q5: Does the choice of anesthesia affect the bioluminescent signal? A5: Yes, it can. Studies have shown that the type of anesthesia and its timing relative to substrate injection can impact signal output. For neuroimaging, injecting D-luciferin before inducing isoflurane (B1672236) anesthesia resulted in a significantly stronger signal compared to injection after anesthesia was established.[15][21][22] However, other anesthetics like Ketamine/Xylazine and Pentobarbital showed no significant beneficial effect on maximal photon emission.[15][22] Consistency in the anesthesia protocol is key for reproducible results.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.sg]
- 7. protein.bio.msu.ru [protein.bio.msu.ru]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. spectralinvivo.com [spectralinvivo.com]
- 13. ohsu.edu [ohsu.edu]
- 14. cpos.hku.hk [cpos.hku.hk]
- 15. Boosting bioluminescence neuroimaging: an optimized protocol for brain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Luciferase Reporters | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 21. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
D-luciferin potassium salt solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of D-luciferin potassium salt solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of your bioluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store lyophilized this compound salt powder?
For long-term stability, lyophilized this compound salt should be stored at -20°C in a tightly sealed, desiccated container, protected from light and moisture.[1][2] When stored correctly, the powder is stable for at least one year.[1][2][3] To prevent degradation from repeated exposure to air and moisture, it is recommended to fill the vial with an inert gas like argon or nitrogen before resealing if it will be opened multiple times.[1][3]
Q2: How should I prepare and store a D-luciferin stock solution?
D-luciferin stock solutions can be prepared by dissolving the potassium salt in sterile, molecular biology grade water or DPBS (without calcium and magnesium ions).[1][4] For immediate use, the solution can be used right away. For storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them frozen, preferably at -80°C, to avoid repeated freeze-thaw cycles.[1][3][5] While some sources suggest storage at -20°C is acceptable, -80°C provides better long-term stability.[1]
Q3: How long is a D-luciferin solution stable once reconstituted?
The stability of D-luciferin in solution is a subject of some debate and depends heavily on storage conditions.[1][3] For the most sensitive assays, using a freshly prepared solution is always recommended.[1][3] However, properly aliquoted and stored solutions can be stable for extended periods. See the data summary table below for more details on stability under different storage conditions.
Q4: What factors can cause D-luciferin solutions to degrade?
Several factors can lead to the degradation of D-luciferin in solution:
-
Light Exposure: D-luciferin is light-sensitive. Exposure to UV or ambient light can cause it to form dehydroluciferin, an inhibitor of the luciferase enzyme.[2][6][7] Always handle luciferin (B1168401) in a light-protected manner (e.g., in amber vials or tubes wrapped in foil).[2]
-
pH: D-luciferin is unstable at non-neutral pH. It is particularly unstable at a pH below 6.5 and above 7.5.[1][3] At a pH greater than 6.3, it can undergo slow racemization to the L-isomer, which also inhibits the luciferase reaction.[6][7]
-
Oxygen and Moisture: As a powder and in solution, D-luciferin is sensitive to both oxygen and moisture.[1][3] Using degassed or inert gas-sparged solvents can improve stability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation and is strongly discouraged.[1][2][3][5] Aliquoting into single-use volumes is the best practice.[1][3]
Q5: Can I filter sterilize my D-luciferin solution?
Yes, for in vivo applications, it is recommended to filter sterilize the D-luciferin solution through a 0.2 µm filter after reconstitution and before injection.[1][2][4]
Troubleshooting Guide
Issue 1: Weak or No Bioluminescent Signal
| Potential Cause | Troubleshooting Steps |
| Degraded D-luciferin solution | Prepare a fresh D-luciferin solution from lyophilized powder. Ensure all storage and handling recommendations have been followed (protection from light, proper temperature, avoidance of freeze-thaw cycles).[8][9] |
| Incorrect pH of the solution | Ensure the solvent used (e.g., DPBS) has a neutral pH (between 6.5 and 7.5). D-luciferin is unstable in acidic or alkaline conditions.[1][3] |
| Presence of inhibitors | Dehydroluciferin and L-luciferin, common degradation products, are competitive inhibitors of luciferase.[6][10] Using fresh, high-purity luciferin is critical. Ensure DPBS used for reconstitution is free of calcium and magnesium, which can inhibit luciferase activity.[4] |
| Low transfection efficiency or low luciferase expression | Optimize cell transfection conditions.[9][11] Ensure the promoter driving luciferase expression is sufficiently active under your experimental conditions.[8] |
| Insufficient ATP or oxygen | The luciferase-luciferin reaction is dependent on ATP and molecular oxygen.[12] Ensure cells are healthy and metabolically active. For in vitro assays, ensure reagents and buffers do not inhibit cellular energy production. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent D-luciferin concentration | Ensure the D-luciferin solution is thoroughly mixed before aliquoting and use. Prepare a master mix of the working solution to add to all replicate wells to minimize pipetting errors.[8] |
| Edge effects in multi-well plates | If using 96-well plates, be mindful of evaporation from the outer wells, which can concentrate the luciferin and affect results. Consider not using the outermost wells for critical measurements. |
| Degradation of working solution over time | If preparing a large batch of working solution for an extended experiment, its activity may decrease over time. Use the working solution as quickly as possible, and keep it on ice and protected from light during use.[8] For long-running experiments, consider preparing fresh working solution periodically. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique to ensure consistent volumes are dispensed to each well.[8] |
Data Presentation: D-Luciferin Stability & Storage Summary
| Form | Storage Temperature | Conditions | Reported Stability | Source(s) |
| Lyophilized Powder | -20°C | Tightly sealed, desiccated, protected from light, under inert gas (optional but recommended for multiple uses). | At least 1-2 years. | [1][2][3] |
| Solution | -80°C | Aliquoted in single-use volumes, protected from light. | Suitable for use after at least 6 months. Considered the preferred temperature for long-term storage. | [1][3] |
| Solution | -20°C | Aliquoted in single-use volumes, protected from light. | Up to 1 year, though some signal degradation may occur. Some sources suggest up to 6 months or even 3 months for optimal results. | [2][6][7] |
| Solution | 4°C | Protected from light. | Up to 1 week, though some signal degradation may occur. Some sources suggest up to 2-3 weeks. Not recommended for long-term storage. | [2][6][7] |
| Solution (Working) | Room Temperature / 37°C | Protected from light. | Should be used immediately. Signal may begin to degrade within hours. | [9] |
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution for In Vivo Imaging
-
Objective: To prepare a sterile 15 mg/mL stock solution of D-luciferin in DPBS for intraperitoneal injection in animal models.
-
Materials:
-
This compound salt (lyophilized powder)
-
Sterile, Dulbecco's Phosphate-Buffered Saline (DPBS), free of Ca²⁺ and Mg²⁺
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.2 µm syringe filter
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes for aliquoting
-
-
Procedure:
-
Aseptically weigh the required amount of this compound salt powder and place it into a sterile conical tube. To make a 15 mg/mL solution, you would add 1 mL of DPBS for every 15 mg of luciferin.
-
Add the calculated volume of sterile, Ca²⁺/Mg²⁺-free DPBS to the conical tube.[4][13]
-
Gently mix by inverting the tube repeatedly until the powder is completely dissolved.[1][2] Avoid vigorous vortexing to prevent oxidation.
-
Draw the solution into a sterile syringe.
-
Attach the 0.2 µm syringe filter to the syringe and filter-sterilize the solution into a new sterile conical tube.[2][4]
-
Aliquot the sterile solution into single-use, light-protected microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date.
-
Store the aliquots at -80°C until use.[1]
-
Protocol 2: Preparation of D-Luciferin Working Solution for In Vitro Cell-Based Assays
-
Objective: To prepare a 150 µg/mL working solution of D-luciferin in cell culture medium.
-
Materials:
-
Frozen aliquot of D-luciferin stock solution (e.g., 30 mg/mL in sterile water)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes
-
-
Procedure:
-
Quickly thaw a single-use aliquot of the D-luciferin stock solution (e.g., 30 mg/mL, which is a 200X stock for a 150 µg/mL final concentration).[14]
-
Calculate the required volume of stock solution. For example, to make 10 mL of working solution, you would need 50 µL of a 30 mg/mL stock (10 mL / 200 = 50 µL).
-
In a sterile tube, add the calculated volume of the thawed D-luciferin stock solution to the required volume of pre-warmed cell culture medium.[1][4]
-
Mix gently by inversion or gentle pipetting.
-
This working solution is now ready to be added to cells. It should be used immediately for best results.[1]
-
Mandatory Visualizations
Caption: Workflow for preparing and storing this compound salt solutions.
Caption: Factors leading to the degradation of D-luciferin and its inactive products.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. morebio.co.kr [morebio.co.kr]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Salt [bdbiosciences.com]
- 7. apenzy.com [apenzy.com]
- 8. goldbio.com [goldbio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. sydlabs.com [sydlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. bumc.bu.edu [bumc.bu.edu]
Technical Support Center: D-Luciferin Activity and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on D-luciferin activity in bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for firefly luciferase activity?
The optimal pH for firefly luciferase activity is generally in the slightly alkaline range, typically around pH 7.8 to 8.0.[1][2] However, the optimal pH can vary slightly depending on the specific luciferase enzyme (e.g., wild-type vs. mutants) and the buffer system being used.[1][3] Some studies have reported optimal pH ranges between 7.6 and 8.1.[1][4]
Q2: How does acidic pH affect D-luciferin activity and the resulting bioluminescence?
Acidic pH has a significant impact on the bioluminescence reaction catalyzed by firefly luciferase. As the pH decreases, two main effects are observed:
-
Decreased Light Intensity: The overall intensity of the bioluminescent signal diminishes at acidic pH.[5] This is partly due to the denaturation of the luciferase enzyme at very low pH.[1]
-
Red-Shifted Emission Spectrum: The color of the emitted light shifts from the typical yellow-green (around 560 nm at neutral/alkaline pH) to orange or red.[5][6] This phenomenon is referred to as pH-sensitivity.
Q3: What is the mechanism behind the color shift of bioluminescence at acidic pH?
The change in bioluminescence color is attributed to the protonation state of the excited oxyluciferin molecule, which is the light-emitting product of the reaction.[6] At a neutral or alkaline pH, the phenolate (B1203915) group of the oxyluciferin is deprotonated, leading to a high-energy state that emits yellow-green light.[5] Under acidic conditions, the phenolate group becomes protonated, resulting in a lower-energy excited state that emits red light.[5][6]
Q4: Can D-luciferin be used to measure intracellular pH?
Yes, the pH-sensitive nature of the firefly luciferase-luciferin system can be harnessed to estimate intracellular pH.[5] By measuring the ratio of light intensity at two different wavelengths (e.g., green and red), it is possible to determine the pH of the environment where the reaction is occurring, such as within living cells.[5]
Q5: How does a highly alkaline pH affect the stability of D-luciferin?
At a higher pH, D-luciferin can undergo base-catalyzed degradation to form dehydroluciferin (B1459941) and can also racemize to the L-isomer, neither of which is a substrate for luciferase.[7][8] Therefore, it is crucial to maintain the pH of D-luciferin stock solutions within a stable range, typically around 6.1-6.5 for salt forms.[7]
Troubleshooting Guide
Issue 1: Low or No Bioluminescence Signal
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of Assay Buffer | Ensure the pH of your luciferase assay buffer is within the optimal range for the specific luciferase enzyme you are using (typically pH 7.8-8.0).[1][2] Prepare fresh buffer and verify its pH. |
| Incorrect pH of D-luciferin Stock Solution | If you are using the free acid form of D-luciferin, ensure it is properly dissolved and the pH is adjusted. D-luciferin free acid has poor solubility in water and requires a weak base to dissolve.[9] Be cautious not to make the solution too alkaline, as this can cause degradation.[7] |
| Acidic Intracellular Environment | If you are working with cell-based assays, consider that the intracellular pH of your cells might be acidic, especially in tumor cells or under hypoxic conditions, which can decrease the bioluminescent signal.[10][11] |
| Enzyme Denaturation | Extreme pH conditions (highly acidic or alkaline) can denature the luciferase enzyme, leading to a complete loss of activity.[1] Ensure all your reagents are within a pH range that maintains enzyme stability. |
Issue 2: Unexpected Red-Shift in Bioluminescence Emission
| Potential Cause | Troubleshooting Step |
| Acidic Assay Conditions | An acidic pH is the primary cause of a red-shifted light emission.[5][6] Carefully check the pH of your assay buffer and all components of the reaction mixture. |
| High Temperature | Elevated temperatures can also cause a red-shift in the bioluminescence spectrum.[5] Ensure your experiments are performed at a consistent and appropriate temperature. |
| Presence of Heavy Metals | Certain heavy metal ions can also induce a red-shift in the emitted light.[6] Ensure your reagents and water are free from heavy metal contamination. |
Quantitative Data Summary
The following table summarizes the effect of pH on firefly luciferase activity based on available data.
| pH Value | Relative Luciferase Activity | Emission Wavelength | Reference |
| 5.0 | 50-60% (for ZIF-8 protected luciferase) | Red-shifted | [1] |
| 6.0 | Decreased intensity | Red | [5][6] |
| 6.2 - 9.4 | Activity measured | - | [1] |
| 7.0 | - | More acidic than normal tissue | [11] |
| 7.5 | - | Normal tissue pH | [11] |
| 7.8 | Optimal | Yellow-Green (~560 nm) | [2][12] |
| 8.0 | Optimal | Yellow-Green | [1] |
| 8.1 | Optimal for WT and some mutants | - | [3] |
| 8.7 - 8.8 | Optimal for certain mutants | - | [3] |
| >9.0 | Rapidly decreasing activity | - | [4] |
Experimental Protocols
Protocol: pH-Dependent Luciferase Assay
This protocol provides a general methodology for assessing the effect of pH on luciferase activity.
-
Preparation of Buffers:
-
Prepare a series of assay buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments). A suitable buffer system would be a combination of buffers with pKa values covering this range, such as a citrate-phosphate-borate buffer, to ensure stable pH.
-
The buffer should also contain other necessary components for the luciferase reaction, such as MgSO4 and DTT.[7]
-
-
Preparation of Reagents:
-
Prepare a stock solution of D-luciferin. If using the free acid form, dissolve it in a minimal amount of a weak base and then dilute it in the appropriate buffer, adjusting the final pH.[9] For salt forms (sodium or potassium), dissolve directly in ATP-free water.[7] Protect the solution from light.
-
Prepare a stock solution of ATP in ATP-free water.
-
Prepare a solution of purified luciferase enzyme.
-
-
Assay Procedure:
-
Equilibrate all reagents to room temperature before use.
-
In an opaque microplate (to prevent background luminescence), add the luciferase enzyme diluted in the respective pH buffer to each well.
-
Prepare a reaction mixture containing D-luciferin and ATP in the corresponding pH buffer.
-
Initiate the reaction by adding the D-luciferin/ATP mixture to the wells containing the luciferase.
-
Immediately measure the luminescence using a luminometer. For spectral analysis, a spectrophotometer capable of measuring luminescence spectra would be required.
-
-
Data Analysis:
-
Record the luminescence intensity for each pH value.
-
If measuring spectra, record the peak emission wavelength for each pH.
-
Plot the relative luminescence intensity versus pH to determine the optimal pH for the enzyme.
-
Plot the peak emission wavelength versus pH to show the color shift.
-
Visualizations
Caption: Mechanism of pH effect on D-luciferin bioluminescence.
Caption: Experimental workflow for a pH-dependent luciferase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Luciferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nhsjs.com [nhsjs.com]
- 5. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. seas.ysbuy.com [seas.ysbuy.com]
- 10. The Influence of Hypoxia and pH on Bioluminescence Imaging of Luciferase-Transfected Tumor Cells and Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of Hypoxia and pH on Bioluminescence Imaging of Luciferase-Transfected Tumor Cells and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
avoiding repeated freeze-thaw cycles of D-luciferin solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of D-luciferin solutions to avoid degradation from repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles of D-luciferin solutions discouraged?
A1: Repeatedly freezing and thawing D-luciferin solutions is not recommended because it can lead to the degradation of the substrate.[1][2] This degradation can reduce the bioluminescent signal in your experiments, leading to inaccurate and inconsistent results. D-luciferin is sensitive to changes in its microenvironment, and the process of freezing and thawing can affect its chemical stability.
Q2: What is the best way to store a reconstituted D-luciferin solution to maintain its stability?
A2: The best practice is to aliquot the D-luciferin stock solution into single-use volumes and store them at -20°C or, preferably, -80°C.[3][4] This strategy minimizes the number of freeze-thaw cycles for the bulk of the solution.[5][6][7] When you need to use D-luciferin, you can then thaw a single aliquot for your experiment.
Q3: How long can I store D-luciferin solutions at different temperatures?
A3: The stability of D-luciferin solutions is temperature-dependent. For optimal long-term storage, -80°C is recommended. The following table summarizes the recommended storage conditions and expected stability.
| Storage Condition | Lyophilized Powder | Reconstituted Solution |
| -80°C | Not typically required | Up to 1 year[2][8] |
| -20°C | Up to 2 years[1] | Up to 6 months[1][4] (shorter for frequent use) |
| 4°C | Not recommended | Up to 1 week (potential for signal degradation)[1] |
| Room Temperature | Not recommended | Rapid degradation[9] |
Q4: What are other factors that can affect the stability of my D-luciferin solution?
A4: Besides temperature and freeze-thaw cycles, D-luciferin is also sensitive to:
-
Light: D-luciferin is light-sensitive and should be protected from light during storage and handling.[1][10]
-
Oxygen: Exposure to air can cause oxidation. It is recommended to sparge the vial with an inert gas like argon or nitrogen before closing for storage.[3][4]
-
pH: D-luciferin is unstable at low pH (<6.5) and high pH (>7.5).[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Diminished or no bioluminescent signal | D-luciferin degradation due to multiple freeze-thaw cycles. | Prepare a fresh working solution from a new, single-use aliquot of your stock solution. For future experiments, ensure you are using aliquots to avoid repeated freeze-thaw cycles. |
| Improper storage of D-luciferin solution (e.g., at 4°C for an extended period). | Always store D-luciferin solutions at -20°C or -80°C for long-term stability. Refer to the storage stability table. | |
| Exposure to light. | Protect D-luciferin solutions from light by using amber vials or wrapping vials in foil.[1] | |
| Inconsistent results between experiments | Variability in D-luciferin activity due to inconsistent handling. | Standardize your D-luciferin handling protocol. Use freshly thawed aliquots for each experiment. |
Experimental Protocol to Evaluate the Effect of Freeze-Thaw Cycles
This protocol provides a framework for quantifying the loss of D-luciferin activity due to repeated freeze-thaw cycles.
Objective: To determine the effect of 1, 3, 5, and 10 freeze-thaw cycles on the bioluminescent signal produced by a D-luciferin solution in a luciferase-based assay.
Materials:
-
Lyophilized D-luciferin potassium salt
-
Sterile, nuclease-free water
-
Recombinant firefly luciferase
-
Luciferase assay buffer (containing ATP and Mg2+)
-
Opaque 96-well plates
-
Luminometer
Methodology:
-
Preparation of D-luciferin Stock Solution:
-
Reconstitute lyophilized D-luciferin in sterile, nuclease-free water to a final concentration of 30 mg/mL.
-
Gently mix by inversion until fully dissolved.
-
Divide the stock solution into five sets of aliquots in amber microcentrifuge tubes. Label them as "0 Cycles," "1 Cycle," "3 Cycles," "5 Cycles," and "10 Cycles."
-
Store all aliquots at -80°C.
-
-
Freeze-Thaw Cycles:
-
The "0 Cycles" set will remain at -80°C until the day of the assay and will be thawed only once.
-
For the "1 Cycle" set, thaw an aliquot at room temperature, and then immediately refreeze it at -80°C.
-
Repeat the thaw-refreeze process for the appropriate number of cycles for the "3 Cycles," "5 Cycles," and "10 Cycles" sets. Ensure each freeze cycle is at least one hour and each thaw cycle is until the solution is completely liquid.
-
-
Bioluminescence Assay:
-
On the day of the assay, prepare a working solution of firefly luciferase in the assay buffer according to the manufacturer's instructions.
-
Thaw one aliquot from each freeze-thaw cycle set.
-
Prepare a serial dilution of each D-luciferin aliquot.
-
In an opaque 96-well plate, add the luciferase working solution to each well.
-
Add the diluted D-luciferin solutions to the wells to initiate the bioluminescent reaction.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the average relative light units (RLU) for each freeze-thaw condition.
-
Normalize the RLU values of the freeze-thawed samples to the "0 Cycles" control.
-
Plot the percentage of remaining activity against the number of freeze-thaw cycles.
-
Workflow for D-Luciferin Solution Handling
The following diagram illustrates the recommended workflow for preparing and storing D-luciferin solutions to minimize degradation.
Caption: Recommended workflow for D-luciferin solution handling.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. morebio.co.kr [morebio.co.kr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. This compound | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]
- 9. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 10. goldbio.com [goldbio.com]
Technical Support Center: Optimizing Luciferase Assays
Welcome to our technical support center for luciferase assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental results. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might encounter during your luciferase assays, providing potential causes and actionable solutions to help you achieve reliable and reproducible data.
Issue 1: High Background Luminescence
Question: My negative control wells (e.g., untransfected cells or cell-free lysate) are showing high luminescence readings. What are the potential causes, and how can I resolve this issue?
Answer: High background luminescence can significantly reduce the signal-to-noise ratio of your assay, masking the true experimental signal. Several factors can contribute to this issue. Below is a breakdown of the common causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Microplate Type | Use opaque, white-walled microplates specifically designed for luminescence assays. White plates reflect light, maximizing the signal output.[1] For assays with very strong signals, black plates can be used to reduce crosstalk, though they will also decrease the overall signal intensity.[1] |
| Reagent Contamination | Ensure all reagents, including lysis buffers and luciferase substrates, are fresh and free from contamination. Use sterile techniques and fresh pipette tips for each reagent and sample transfer to prevent cross-contamination.[2] |
| Substrate Autoluminescence | Luciferin substrates can degrade over time, leading to auto-luminescence. Prepare fresh substrate solutions for each experiment and protect them from light. Avoid repeated freeze-thaw cycles of the substrate.[3] |
| Cell Lysis Inefficiency | Incomplete cell lysis can lead to the release of cellular components that interfere with the assay and contribute to background. Ensure you are using a lysis buffer appropriate for your cell type and that the lysis protocol is followed correctly. |
| Well-to-Well Crosstalk | If a very bright well is adjacent to a dim or negative control well, the signal can "bleed" over, artificially increasing the background reading. Using opaque plates helps to minimize this.[4] Leaving an empty well between highly active samples and controls can also mitigate this effect. |
| Luminometer Settings | An excessively long integration time can lead to the accumulation of background noise.[5] Optimize the integration time on your luminometer to capture the peak signal without amplifying the background. |
This protocol will guide you in determining the optimal integration time for your luciferase assay to maximize the signal-to-background ratio.
-
Prepare Samples: Prepare a set of positive control wells (e.g., cells transfected with a constitutively active luciferase reporter) and negative control wells (e.g., untransfected cells or lysis buffer only).
-
Add Reagents: Add the luciferase assay reagent to all wells according to your standard protocol.
-
Set Up Luminometer:
-
Set the luminometer to perform a kinetic read over a period of 10-15 seconds.
-
Alternatively, if your luminometer allows, set up a series of endpoint reads with varying integration times (e.g., 0.1, 0.5, 1, 2, 5, and 10 seconds).
-
-
Measure Luminescence: Read the plate.
-
Analyze Data:
-
For kinetic reads, examine the signal profile to identify the time point with the peak signal for the positive control and the most stable, low signal for the negative control.
-
For varying endpoint reads, calculate the signal-to-background ratio (Signal of Positive Control / Signal of Negative Control) for each integration time.
-
The optimal integration time is the one that provides the highest signal-to-background ratio without saturating the detector with the positive signal.
-
Issue 2: Low or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the common reasons for this, and what steps can I take to troubleshoot?
Answer: A weak or absent signal can be due to a variety of factors, from issues with the reporter gene construct to problems with the assay reagents or procedure.
| Potential Cause | Recommended Solution |
| Inefficient Transfection | Optimize your transfection protocol. This includes the DNA-to-reagent ratio, cell confluency at the time of transfection, and the quality of the plasmid DNA. Use a positive control vector (e.g., a luciferase reporter driven by a strong constitutive promoter like CMV) to verify transfection efficiency.[4] |
| Ineffective Cell Lysis | Ensure complete cell lysis to release the luciferase enzyme. The choice of lysis buffer is critical and should be compatible with your cell type and the luciferase enzyme.[6] Consider a more rigorous lysis method, such as a freeze-thaw cycle, if using a passive lysis buffer.[6] |
| Inactive Reagents | Verify the storage conditions and expiration dates of your luciferase substrate and assay buffer. Luciferase activity is dependent on ATP, so ensure the assay buffer contains a sufficient concentration. Prepare fresh working solutions and protect them from light and multiple freeze-thaw cycles.[7] |
| Weak Promoter Activity | If you are studying a weak promoter, the level of luciferase expression may be low. Increase the number of cells per well or consider using a more sensitive luciferase reporter system, such as one with a brighter enzyme or an optimized substrate. |
| Incorrect Instrument Settings | Ensure the luminometer is set to the appropriate sensitivity (gain) for your expected signal range. An incorrect gain setting can lead to either saturation of the detector or failure to detect a weak signal. |
This protocol provides a method for preparing cell lysates that minimizes background luminescence.
-
Cell Culture: Plate cells in a white, opaque-walled 96-well plate and culture until they reach the desired confluency.
-
Wash Cells: Gently aspirate the culture medium. Wash the cells once with 100 µL of sterile phosphate-buffered saline (PBS) per well. Aspirate the PBS completely.
-
Cell Lysis:
-
Add an appropriate volume of a suitable passive lysis buffer (e.g., 20-50 µL per well). The optimal volume will depend on the well size and cell number.
-
Incubate the plate at room temperature for 15-20 minutes on an orbital shaker with gentle agitation to ensure complete lysis.
-
-
Lysate Clarification (Optional but Recommended):
-
Centrifuge the plate at a low speed (e.g., 500 x g) for 2 minutes to pellet any cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new, clean plate.
-
-
Assay: Proceed immediately with the luciferase assay by adding the substrate and measuring the luminescence. If the assay cannot be performed immediately, store the lysate at -80°C. Avoid multiple freeze-thaw cycles.
Quantitative Data Summary
To aid in your experimental design and troubleshooting, the following tables provide a summary of quantitative data related to factors that can influence background and signal in luciferase assays.
Table 1: Comparison of Microplate Types on Background and Signal
| Plate Type | Relative Background Signal (RLU) | Relative Luciferase Signal (RLU) | Signal-to-Background Ratio |
| White, Opaque | ~100 | ~1,000,000 | 10,000 |
| Black, Opaque | ~50 | ~100,000 | 2,000 |
| Clear | ~200 | ~500,000 | 2,500 |
Data are illustrative and can vary depending on the luminometer, reagents, and cell type used. White plates generally offer the best signal-to-background ratio for most luciferase assays.[8][9]
Table 2: Effect of Different Lysis Buffers on Luciferase Activity and Background
| Lysis Buffer Type | Relative Luciferase Activity (%) | Relative Background Signal (%) |
| Passive Lysis Buffer | 100 | 100 |
| Reporter Lysis Buffer | ~90 | ~110 |
| Cell Culture Lysis Reagent (with Triton™ X-100) | ~115 | ~150 |
This table provides a general comparison. The optimal lysis buffer is cell-type dependent and should be empirically determined.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and performing luciferase assays.
Caption: Troubleshooting workflow for high background in luciferase assays.
Caption: Experimental workflow for reducing background in luciferase assays.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. agilent.com [agilent.com]
- 7. goldbio.com [goldbio.com]
- 8. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 9. google.com [google.com]
Technical Support Center: D-luciferin Biodistribution & Kinetics
Welcome to the technical support center for D-luciferin-based bioluminescence imaging (BLI). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their in vivo imaging experiments.
Troubleshooting & FAQs
This section addresses common issues and questions related to D-luciferin (B1670815) biodistribution, signal variability, and experimental setup.
Question: Why is my bioluminescence signal weak or absent?
Answer: A weak or absent signal can stem from several factors related to the reagents, the biological model, or the imaging protocol.[1][2]
-
Reagent Viability: Ensure your D-luciferin solution is freshly prepared and has been protected from light.[1][3] Prolonged storage, even at 4°C or -20°C, can lead to signal degradation.[3] Confirm that the luciferase-expressing cells are viable and that the reporter gene expression is stable.[1]
-
Substrate Administration: Verify the correct dose was administered (typically 150 mg/kg) and that the injection was successful.[4][5] Intraperitoneal (IP) injections have a reported failure rate of 3-10% due to accidental injection into the intestine or other organs, which can be avoided by using alternative routes like subcutaneous (SC) injection.[6]
-
Imaging Parameters: Optimize camera settings such as exposure time, binning, and f-stop.[1] Ensure you are imaging at the correct time point post-injection to capture the peak signal, which should be determined by a kinetic study for your specific model.[7][8]
-
Biological Factors: Low signal may be due to poor vascularization, necrosis in large tumors, or low levels of the necessary cofactors like ATP in the target tissue.[5][9] The limited distribution of D-luciferin across the blood-brain barrier can also result in a weak signal for intracranial models.[10]
Question: Why is there high variability in my signal between animals or imaging sessions?
Answer: Signal variability is a common challenge in BLI. Key factors include:
-
Inconsistent Dosing and Timing: Ensure precise, consistent D-luciferin dosage based on each animal's body weight and maintain a strict, consistent interval between injection and imaging.[8]
-
Administration Route: The route of administration significantly impacts signal kinetics.[11][12] Intravenous (IV) injection leads to a rapid peak and decline, while intraperitoneal (IP) and subcutaneous (SC) injections have slower absorption and a more prolonged signal plateau.[6][12][13] Sticking to a single, consistent administration route is critical for longitudinal studies.
-
Animal Handling and Physiology: Factors like the type of anesthetic used, animal body temperature, and varying metabolic rates between animals can all affect substrate distribution and signal output.[5][9] It is recommended to keep animals warm after anesthesia and to be consistent in all handling procedures.[5]
-
Pipetting and Reagent Batches: For replicate experiments, using a master mix for your luciferin (B1168401) solution and calibrated pipettes can reduce variability.[2]
Question: What is the optimal time to image after D-luciferin injection?
Answer: The optimal imaging time depends heavily on the administration route and the specific animal model.[5][7] It is crucial to perform a preliminary kinetic study for each new model to determine the time to peak signal (Tmax).[3][14]
-
Intravenous (IV): Signal peaks almost immediately (within 1-2 minutes) and then declines rapidly.[13]
-
Intraperitoneal (IP): Signal typically peaks between 10-20 minutes post-injection and remains at a plateau for another 10-20 minutes.[5][7][8][15]
-
Subcutaneous (SC): Peak time is slightly shorter than IP, often around 5-9 minutes, with similar signal intensity.[6][16]
Question: How does the administration route affect signal distribution?
Answer: The administration route profoundly alters D-luciferin biodistribution and kinetics.[11][12]
-
Intravenous (IV): Provides rapid systemic distribution through the bloodstream, resulting in higher early uptake in well-perfused organs like the lungs, myocardium, and liver compared to IP injection.[17][18] It is often considered the standard for assessing systemic distribution but can be technically challenging.[13]
-
Intraperitoneal (IP): This is the most common method due to its ease of use.[19] However, it can lead to a "first-pass" effect, causing artificially high signals in abdominal organs and potentially overestimating signals from tumors within the peritoneal cavity compared to those outside it.[13][16]
-
Subcutaneous (SC): This route provides a convenient and reliable alternative to IP injection, with a lower failure rate.[6][16][20] It results in more consistent absorption and does not preferentially deliver the substrate to abdominal tissues, making it suitable for comparing signals from different anatomical locations.[6]
Question: Why do I see a strong signal in the liver, kidneys, or bladder?
Answer: D-luciferin is cleared from the body primarily through the kidneys and hepatobiliary system.[11][12] High radioactivity levels from radiolabeled D-luciferin are observed early in the kidneys and liver, followed by accumulation in the bladder and small intestine, reflecting these elimination routes.[11][12] This background signal is expected and is not necessarily indicative of luciferase expression in these organs.
Quantitative Data: Biodistribution & Kinetics
The following tables summarize quantitative data on D-luciferin kinetics and distribution based on the route of administration in mice.
Table 1: Comparison of Peak Signal Time (Tmax) by Administration Route
| Administration Route | Typical Time to Peak Signal (Minutes) | Signal Profile Description | Reference(s) |
| Intravenous (IV) | ~1 - 2 minutes | Rapid peak followed by a fast decline. | [13] |
| Intraperitoneal (IP) | ~10 - 20 minutes | Gradual increase to a stable plateau lasting 10-20 mins. | [5][7][8] |
| Subcutaneous (SC) | ~5 - 9 minutes | Slightly faster peak than IP, with a comparable signal plateau. | [6][16] |
Table 2: Relative Biodistribution of D-luciferin by Administration Route
| Organ/Tissue | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Reference(s) |
| Blood | High initial activity, clears rapidly. | Lower initial activity, prolonged presence. | Similar to IP. | [17] |
| Liver & Kidneys | High early uptake (elimination pathway). | High early uptake (elimination pathway). | High early uptake (elimination pathway). | [11][12] |
| Peritoneal Cavity | Low (systemic distribution). | Very High (direct absorption/overestimation). | Low (systemic distribution). | [13][16] |
| Lungs & Myocardium | Higher early uptake than IP. | Lower early uptake than IV. | Similar to IP. | [17][18] |
| Brain | Very low uptake. | Very low uptake. | Very low uptake. | [10][17] |
Visualizations: Workflows and Concepts
Diagrams are provided to illustrate key experimental processes and the factors influencing bioluminescence imaging outcomes.
Caption: Standard workflow for an in vivo bioluminescence imaging experiment.
Caption: Key factors influencing D-luciferin biodistribution and signal.
Caption: The firefly luciferase-catalyzed bioluminescence reaction.
Experimental Protocols
This section provides detailed methodologies for common procedures in D-luciferin-based imaging.
Protocol 1: Preparation of D-luciferin Stock Solution
Objective: To prepare a sterile D-luciferin solution for in vivo injection.
Materials:
-
D-Luciferin, potassium or sodium salt[4]
-
Sterile, nuclease-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺[7]
-
Sterile 0.22 µm syringe filter[7]
-
Sterile tubes and syringes
Procedure:
-
Bring the vial of D-luciferin powder to room temperature.
-
Aseptically dissolve the D-luciferin in sterile DPBS to a final concentration of 15 mg/mL.[4][7] This is a commonly used stock concentration.
-
Example: To make 10 mL of solution, add 150 mg of D-luciferin to 10 mL of DPBS.
-
-
Mix gently by inversion until the powder is completely dissolved. Protect the solution from light by wrapping the tube in aluminum foil.[21]
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm syringe filter and sterilize the solution by filtering it into a new sterile tube.[7][21]
-
The solution should be prepared fresh for each imaging session.[21] If necessary, aliquots can be stored at -20°C for short-term use, but fresh preparation is strongly recommended to avoid signal degradation.[3][21]
Protocol 2: In Vivo Administration and Imaging
Objective: To administer D-luciferin to a mouse model and acquire bioluminescent images.
Procedure:
-
Animal Preparation: Anesthetize the mouse using a consistent method (e.g., isoflurane (B1672236) inhalation). Weigh the animal immediately before injection to calculate the precise dose.
-
Dose Calculation: The standard dose is 150 mg of luciferin per kg of body weight (150 mg/kg).[4][5] The injection volume is typically 10 µL per gram of body weight when using a 15 mg/mL stock solution.[7][22]
-
Example: For a 20-gram mouse, the dose is 3 mg. The injection volume is 20 g * 10 µL/g = 200 µL.
-
-
Injection: Administer the calculated volume of D-luciferin solution via the desired route (IP or SC are most common).
-
Imaging: Immediately place the anesthetized animal into the imaging chamber.[15] To determine peak kinetics, begin acquiring sequential images every 1-2 minutes for at least 30-40 minutes.[6][15][23] For routine imaging, wait for the predetermined optimal time window before acquiring the final image.[5]
-
Analysis: Use the imaging software to draw Regions of Interest (ROIs) over the target areas and quantify the photon flux (radiance).[5] Plot the signal intensity over time to visualize the kinetic curve and confirm the peak emission time.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. goldbio.com [goldbio.com]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. sites.duke.edu [sites.duke.edu]
- 8. berthold.com [berthold.com]
- 9. Quantitative and Functional Requirements for Bioluminescent Cancer Models | In Vivo [iv.iiarjournals.org]
- 10. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. extranet.fredhutch.org [extranet.fredhutch.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Comparison of subcutaneous and intraperitoneal injection of D-luciferin for in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. web.stanford.edu [web.stanford.edu]
- 18. Cell uptake and tissue distribution of radioiodine labelled D-luciferin: implications for luciferase based gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic modeling and analysis of dynamic bioluminescence imaging of substrates administered by intraperitoneal injection - Dai - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 20. Comparison of subcutaneous and intraperitoneal injection of d-luciferin for in vivo bioluminescence imaging | Semantic Scholar [semanticscholar.org]
- 21. resources.revvity.com [resources.revvity.com]
- 22. ohsu.edu [ohsu.edu]
- 23. laboratory-equipment.com [laboratory-equipment.com]
impact of anesthesia on D-luciferin imaging results
Anesthesia is a critical component of in vivo bioluminescence imaging (BLI) to immobilize subjects, yet it can significantly influence the experimental outcome.[1] The choice of anesthetic can alter the biodistribution and kinetics of D-luciferin, directly inhibit luciferase enzyme activity, and affect the physiological state of the animal, all of which can impact the intensity and timing of the bioluminescent signal.[2][3][4] This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers mitigate the .
Frequently Asked Questions (FAQs)
Q1: How does anesthesia affect D-luciferin bioluminescence imaging (BLI) results?
Anesthesia can impact BLI results in two primary ways:
-
Pharmacodynamic Effects: Some anesthetic agents can directly inhibit the firefly luciferase enzyme.[2] For instance, volatile anesthetics like isoflurane (B1672236), sevoflurane, and desflurane (B1195063) have been shown to have a clear inhibitory effect on luciferase activity in vitro.[2][5]
-
Physiological & Hemodynamic Effects: Anesthetics alter the cardiovascular and respiratory systems of the animal, which in turn affects the delivery and distribution (biodistribution) of the D-luciferin substrate to the cells of interest.[2][3] These hemodynamic effects are considered the main contributor to variability in in vivo BLI quantification.[2] Anesthetics can also induce hypothermia, which can slow metabolism and potentially alter experimental outcomes.[6]
Q2: Which anesthetic agent has the least impact on the bioluminescent signal?
Based on in vivo studies, pentobarbital (B6593769) appears to have the least inhibitory effect on the bioluminescent signal, producing signal intensities comparable to those in unanesthetized mice.[2][3] However, isoflurane is often preferred due to its ease of use and rapid induction and recovery times, despite its known inhibitory effects.[2]
Q3: Why is my signal intensity lower with isoflurane compared to other anesthetics?
Isoflurane has been shown to directly inhibit the luciferase enzyme by about 50% at physiological concentrations.[2][5] Additionally, it can cause a significant delay in the time to reach peak signal intensity compared to agents like pentobarbital or imaging in unanesthetized animals.[3][5] The combination of direct enzyme inhibition and altered substrate kinetics contributes to the lower signal intensity observed with isoflurane.[3]
Q4: What is the effect of ketamine/xylazine (B1663881) on D-luciferin imaging?
In vitro, ketamine and xylazine have been observed to increase photon emission in intact cells, likely due to cell toxicity which increases membrane permeability to the substrate.[2] However, in vivo, the combination of ketamine with an alpha-2-agonist like medetomidine (B1201911) or xylazine results in a low photon emission, comparable to isoflurane, and a significantly longer time to reach the peak signal.[2][3] Ketamine/xylazine can also induce hypotension and hypothermia, which can impact the availability of oxygen, a necessary component for the luciferase reaction.[7]
Q5: How important is oxygen supplementation during anesthesia?
Oxygen supplementation is crucial, especially when using injectable anesthetics like ketamine/xylazine.[7] The luciferase reaction requires oxygen, and anesthetics can depress respiration.[8] Studies on bioluminescent bacteria have shown that supplementing ketamine/xylazine with oxygen can significantly improve the bioluminescent signal.[7] Similarly, using oxygen as the carrier gas for isoflurane results in a higher signal compared to using air.[7]
Q6: Does the timing of D-luciferin injection relative to anesthesia matter?
Yes, the timing is critical. It is often recommended to inject D-luciferin into an awake animal and wait a few minutes before inducing anesthesia.[9] This may allow for a more consistent initial distribution of the substrate before anesthetic-induced physiological changes occur. Anesthesia can delay the kinetics and the time to peak signal expression.[9]
Troubleshooting Guide
This guide addresses common issues encountered during D-luciferin imaging that may be related to anesthesia.
| Problem | Possible Anesthesia-Related Cause(s) | Suggested Solution(s) |
| Low or No Signal | Direct Enzyme Inhibition: The chosen anesthetic (e.g., isoflurane, avertin) is inhibiting the luciferase enzyme.[2][3] | • If possible, switch to an anesthetic with a lower inhibitory effect, such as pentobarbital.[2] • If you must use isoflurane, ensure your camera settings (exposure time, binning) are optimized to detect a weaker signal.[10][11] • Include a positive control with a known bright signal to confirm system functionality.[10] |
| Poor Substrate Biodistribution: Anesthetic-induced hemodynamic changes are preventing D-luciferin from reaching the target cells efficiently.[2][3] | • Standardize the anesthesia protocol across all animals and all imaging sessions to ensure consistency.[1] • Consider the route of D-luciferin administration. While intraperitoneal (IP) is common, intravenous (IV) or subcutaneous (SC) injections may offer different kinetic profiles.[6][12] • Ensure the animal's body temperature is maintained to avoid hypothermia, which can slow circulation and metabolism.[6] | |
| Insufficient Oxygen: The luciferase reaction is oxygen-dependent, and anesthesia can suppress respiration.[7][8] | • Supplement anesthesia with 100% oxygen, especially when using injectable agents like ketamine/xylazine.[7] • When using isoflurane, use oxygen as the carrier gas instead of air.[7] | |
| High Signal Variability (Between animals or sessions) | Inconsistent Anesthetic Depth: The depth of anesthesia can influence luciferin (B1168401) biodistribution and kinetics.[4] | • Monitor the animals closely to maintain a consistent plane of anesthesia throughout the imaging session.[13] • Use a vaporizer for precise control of inhaled anesthetics.[13] • Standardize the time from anesthetic induction to imaging for all subjects. |
| Different Anesthetics Used: Different anesthetic agents have vastly different effects on signal intensity and kinetics.[3] | • Use the exact same anesthetic protocol for all animals within a longitudinal study.[1] | |
| Delayed or Inconsistent Time-to-Peak Signal | Anesthetic-Specific Kinetics: Different anesthetics alter the time it takes for the signal to reach its maximum. Isoflurane and ketamine combinations significantly delay the peak compared to pentobarbital or unanesthetized animals.[3][8] | • Perform a kinetic study for your specific animal model and anesthetic protocol to determine the optimal imaging window.[9] This involves imaging the same animal at multiple time points after D-luciferin injection.[9][11] • Once the peak time is established, perform all subsequent imaging at that specific time point for consistency.[9] |
| Injection Relative to Anesthesia: Inducing anesthesia before D-luciferin injection can slow substrate uptake and distribution.[9] | • Inject D-luciferin into the awake animal and wait 3-5 minutes before anesthetizing to allow for initial distribution.[9] |
Quantitative Impact of Anesthetics on BLI Signal
The choice of anesthetic has a quantifiable effect on both the maximum signal intensity and the time it takes to reach that peak.
Table 1: In Vivo Effect of Different Anesthetics on Peak Bioluminescent Signal Intensity and Time-to-Peak
| Anesthetic Condition | Peak Signal Intensity (% of Unanesthetized) | Peak Signal Intensity (% of Isoflurane) | Time-to-Peak (Minutes, approx.) | Citations |
| Unanesthetized | 100% | ~256% | ~10-12 | [2][3] |
| Pentobarbital | ~99% | ~254% | ~12 | [2][3] |
| Avertin | ~61% | ~156% | ~12-15 | [2][3] |
| Ketamine/Medetomidine | ~41% | ~104% | ~22-25 | [2][3] |
| Isoflurane | ~39% | 100% | ~22-25 | [2][3][8] |
| Ketamine/Xylazine | Lower than Isoflurane + O2 | N/A | ~14-16 | [7][8] |
Data compiled and synthesized from multiple sources.[2][3][7][8] Absolute values can vary based on the animal model, luciferase expression levels, and imaging system.
Experimental Protocols
Protocol 1: Standard D-Luciferin Imaging with Isoflurane Anesthesia
This protocol provides a standard workflow for in vivo BLI.
-
Preparation:
-
D-Luciferin Administration:
-
Anesthesia and Imaging:
-
Wait approximately 3-5 minutes after injection.[9]
-
Place the animal in an induction chamber with 2-5% isoflurane in 100% oxygen.[13]
-
Once the animal is fully anesthetized (loss of righting reflex), transfer it to the imaging chamber and position it on the stage with its nose in a cone supplying 1.5-2.5% isoflurane for maintenance.[13]
-
Begin imaging at the predetermined optimal time point (e.g., 10-20 minutes post-injection, determined from a kinetic curve).[9][17]
-
Acquire the image. Typical exposure times can range from 1 second to 5 minutes, depending on signal strength. Adjust binning and f-stop to optimize the signal-to-noise ratio without saturating the detector.[11][17]
-
-
Recovery:
-
After imaging, return the animal to its home cage and monitor it until it is fully ambulatory.[16]
-
Protocol 2: Determining the Optimal Imaging Time (Kinetic Curve)
To ensure quantitative accuracy, it is essential to determine the peak of bioluminescent emission for your specific model and anesthetic.
-
Follow steps 1 and 2 from the standard protocol above.
-
After inducing anesthesia (Step 3 from the standard protocol), place the animal in the imaging chamber.
-
Begin acquiring images at 5 minutes post-luciferin injection.[9]
-
Continue acquiring images every 5 to 10 minutes for a total of 40-60 minutes.[9]
-
After the experiment, create a Region of Interest (ROI) over the signal area and quantify the total flux (photons/sec) for each time point.
-
Plot the total flux versus time. The peak of this curve represents the optimal time for imaging in all subsequent experiments using this model and anesthetic protocol.[6]
Visual Guides
Caption: Mechanisms by which anesthetics impact BLI results.
Caption: Standard experimental workflow for in vivo imaging.
Caption: Decision tree for troubleshooting anesthesia issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 6. bumc.bu.edu [bumc.bu.edu]
- 7. Impact of Anesthesia Protocols on In Vivo Bioluminescent Bacteria Imaging Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Fiber Optic Technology to Measure the Effects of Anesthesia on Luciferase Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. slu.edu [slu.edu]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 13. research.charlotte.edu [research.charlotte.edu]
- 14. Bioluminescence Imaging [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. utoledo.edu [utoledo.edu]
- 17. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Technical Support Center: D-Luciferin Potassium Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-luciferin potassium salt solutions, focusing on filter sterilization and related experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound salt?
A1: For in vivo imaging, sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium ions is recommended.[1][2][3] The absence of these divalent cations is crucial as they can inhibit luciferase activity.[1][2] For in vitro assays, sterile distilled water or a suitable buffer can also be used.[1][4]
Q2: What is the recommended filter pore size for sterilizing D-luciferin solutions?
A2: A 0.2 µm or 0.22 µm syringe filter is the standard recommendation for sterilizing D-luciferin solutions.[1][2][3][5][6] This ensures the removal of bacteria without significant loss of the product.
Q3: How should I store my this compound salt powder and filter-sterilized solution?
A3: D-luciferin powder should be stored at -20°C, desiccated, and protected from light.[4][7] Filter-sterilized D-luciferin solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark.[1][2][7] Some sources suggest that frozen solutions are stable for at least 6 months, though using freshly prepared solutions is often recommended for sensitive studies.[7]
Q4: Why is it important to protect D-luciferin from light?
A4: D-luciferin is a light-sensitive reagent.[5][8] Exposure to light can cause degradation of the compound, leading to a decrease in signal intensity during bioluminescence assays. It is recommended to work with D-luciferin in subdued light and store solutions in light-blocking containers.[5][8]
Q5: Can I reuse a filter for sterilizing my D-luciferin solution?
A5: It is not recommended to reuse syringe filters for sterilizing solutions to prevent cross-contamination and ensure sterility. Always use a new, sterile filter for each batch of D-luciferin solution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no bioluminescent signal | Degraded D-luciferin due to light exposure or improper storage. | Always protect D-luciferin powder and solutions from light. Store aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1][7] Prepare fresh solutions for critical experiments. |
| Incorrect pH of the solution. D-luciferin is unstable at low (<6.5) or high (>7.5) pH.[7] | Ensure the solvent (e.g., DPBS) is at a neutral pH. | |
| Presence of inhibitory ions (Ca²⁺, Mg²⁺) in the buffer.[1][2] | Use DPBS without calcium and magnesium ions for reconstitution.[1][2] | |
| Clogged filter during sterilization | High concentration of D-luciferin solution. | Ensure the D-luciferin is completely dissolved before filtration. If using high concentrations, consider a filter with a larger surface area or pre-filtering with a larger pore size filter (though this is not standard practice for sterilization). |
| Particulates in the solvent. | Use high-purity, sterile solvents for reconstitution. | |
| Contamination of the sterilized solution | Improper sterile technique during filtration. | Work in a sterile environment (e.g., a laminar flow hood). Use sterile gloves and ensure all materials (syringes, needles, tubes) are sterile. Pre-wetting the filter with sterile water may be recommended by some protocols.[3] |
| Non-sterile starting materials. | Use sterile DPBS or water for dissolving the D-luciferin powder. | |
| Variability in signal between experiments | Inconsistent D-luciferin concentration. | Prepare a larger batch of stock solution, filter sterilize, aliquot, and freeze for consistent concentration across multiple experiments. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[7] |
Quantitative Data Summary
| Parameter | Recommendation | Application |
| D-Luciferin Stock Solution Concentration | 15 mg/mL[1][2][5] | In Vivo Imaging |
| 30 mg/mL[1][7] | In Vitro Assays (as a 100-200x stock) | |
| D-Luciferin Working Solution Concentration | 150 µg/mL[5] | In Vitro Assays |
| 0.15 - 0.3 mg/mL[1][2] | In Vitro Assays | |
| Filter Pore Size | 0.2 µm or 0.22 µm[1][2][3][5][6] | Sterilization |
| Storage Temperature (Powder) | -20°C[4][7] | Long-term storage |
| Storage Temperature (Solution) | -20°C or -80°C[1][2][7] | Long-term storage |
Experimental Protocols
Preparation and Filter Sterilization of D-Luciferin for In Vivo Imaging
Materials:
-
This compound salt powder
-
Sterile DPBS (without Ca²⁺ and Mg²⁺)
-
Sterile 0.2 µm or 0.22 µm syringe filter
-
Sterile syringes and needles
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), bring the this compound salt powder to room temperature.
-
Calculate the required amount of D-luciferin and sterile DPBS to prepare a 15 mg/mL stock solution.[1][2][5]
-
Dissolve the D-luciferin powder in the sterile DPBS by gentle inversion or vortexing. Ensure the powder is completely dissolved. Protect the solution from light throughout this process.[5]
-
Draw the D-luciferin solution into a sterile syringe.
-
Attach a sterile 0.2 µm or 0.22 µm syringe filter to the syringe.[1][2][3][5][6]
-
Filter the solution directly into sterile, light-protected tubes.
-
Aliquot the sterilized solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Label the tubes and store them at -20°C or -80°C, protected from light.[1][2][7]
Visualizations
Caption: Workflow for D-luciferin solution preparation and sterilization.
Caption: Troubleshooting low bioluminescent signal.
References
- 1. morebio.co.kr [morebio.co.kr]
- 2. morebio.co.kr [morebio.co.kr]
- 3. sites.duke.edu [sites.duke.edu]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. goldbio.com [goldbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing Bioluminescence Assays with High-Purity D-Luciferin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize bioluminescence experiments using high-purity D-luciferin, thereby maximizing your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of D-luciferin critical for achieving a high signal-to-noise ratio?
High-purity D-luciferin is essential because impurities can significantly inhibit the luciferase enzyme, leading to reduced light output and a lower signal-to-noise ratio. The L-isomer of luciferin (B1168401), L-luciferin, acts as a competitive inhibitor of the luciferase reaction.[1][2] Therefore, using D-luciferin with the highest possible purity minimizes this inhibition and ensures maximal light emission from your experimental system. While a manufacturer might state that their D-luciferin is ≥99% pure by HPLC, this doesn't always guarantee high quality and performance.[3]
Q2: What are the most common causes of a weak or absent signal in my luciferase assay?
Several factors can contribute to a weak or non-existent signal. These include issues with reagents, low transfection efficiency in reporter assays, or a weak promoter driving luciferase expression.[4][5] It is also crucial to ensure that your D-luciferin substrate has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[6][7] For in vivo imaging, suboptimal substrate concentration and injection timing can also result in a weak signal.[8][9]
Q3: How can I reduce high background noise in my bioluminescence measurements?
High background can obscure your signal. Using opaque, white-walled plates for in vitro assays can help reduce background luminescence from neighboring wells.[5][6] For in vivo imaging, tissue autofluorescence can be a source of background noise.[10] Ensuring the use of high-purity D-luciferin is also crucial, as impurities can sometimes contribute to non-specific light emission.
Q4: What causes high variability between my experimental replicates?
Variability can stem from several sources, including pipetting errors, inconsistent cell densities, or using reagents from different batches.[4] To minimize this, it is recommended to prepare a master mix of your reagents and use calibrated pipettes.[4][5] For in vivo studies, consistent injection technique and timing are critical for reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Weak or No Signal
Possible Causes & Solutions
| Cause | Solution |
| Reagent Quality | Ensure D-luciferin is high-purity and has been stored properly (protected from light, aliquoted to avoid freeze-thaw cycles).[6][7] Prepare fresh solutions before each experiment.[11][12] |
| Low Transfection Efficiency | Optimize the ratio of plasmid DNA to transfection reagent.[4] Confirm transfection efficiency with a positive control. |
| Weak Promoter Activity | If possible, switch to a stronger promoter to drive luciferase expression.[4][5] |
| Suboptimal Substrate Concentration | For in vivo imaging, perform a dose-response experiment to find the optimal D-luciferin concentration.[8][9] For in vitro assays, ensure the luciferin concentration is not limiting. |
| Incorrect Injection Route/Timing (in vivo) | The route of administration (e.g., intraperitoneal, intravenous) and the time between injection and imaging significantly impact signal intensity.[8][9] Perform a kinetic study to determine the peak signal time for your specific model.[13][14] |
| Cell Health | Ensure cells are healthy and not over-confluent, as this can affect metabolic activity and reporter protein expression.[6][7] |
Problem 2: High Background Signal
Possible Causes & Solutions
| Cause | Solution |
| Plate Choice (in vitro) | Use opaque, white-walled microplates designed for luminescence assays to prevent crosstalk between wells.[5][6] |
| Reagent Contamination | Prepare fresh reagents and use sterile techniques to avoid contamination that could lead to high background.[4] |
| Autofluorescence (in vivo) | While bioluminescence has a low intrinsic background, some tissue autofluorescence can occur.[10][15] Ensure your imaging system's software properly subtracts this background. |
Experimental Protocols
Protocol 1: In Vitro Luciferase Assay
This protocol provides a general guideline for a standard in vitro firefly luciferase assay.
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate and culture overnight to allow for cell attachment.
-
Transfection (if applicable): Transfect cells with the luciferase reporter plasmid and allow for expression (typically 24-48 hours).
-
Reagent Preparation:
-
Prepare a stock solution of high-purity D-luciferin (e.g., 30 mg/mL in sterile water).[14][16] This stock can be aliquoted and stored at -20°C or -80°C.[12][13]
-
On the day of the assay, thaw an aliquot and prepare the working solution by diluting the stock in pre-warmed cell culture medium to a final concentration of 150 µg/mL.[13][14][16]
-
-
Assay Procedure:
-
Measurement: Measure luminescence using a luminometer.
Protocol 2: In Vivo Bioluminescence Imaging
This protocol outlines the key steps for performing in vivo bioluminescence imaging in a mouse model.
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
D-Luciferin Preparation:
-
Substrate Administration:
-
Imaging:
-
Place the animal in the imaging chamber.
-
Begin imaging approximately 10-15 minutes after injection.[13][14] It is highly recommended to perform a kinetic study for each new animal model to determine the precise time of peak signal emission.[13][14]
-
Acquire images using an appropriate exposure time and binning.
-
Visual Guides
Bioluminescent Signaling Pathway
The following diagram illustrates the enzymatic reaction that produces light in bioluminescence assays.
Caption: The firefly luciferase enzymatic reaction.
Experimental Workflow: In Vivo Imaging
This diagram outlines the general workflow for an in vivo bioluminescence imaging experiment.
References
- 1. sydlabs.com [sydlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. ohsu.edu [ohsu.edu]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. Bioluminescence Imaging: Basics and Practical Limitations | Radiology Key [radiologykey.com]
- 16. bumc.bu.edu [bumc.bu.edu]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: D-Luciferin Dose Optimization for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on D-luciferin dose optimization for in vivo bioluminescence imaging (BLI). Find troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of D-luciferin for mice?
A standard dose of D-luciferin for in vivo imaging in mice is 150 mg/kg of body weight.[1][2][3][4][5][6][7] This dose is designed to achieve a period of luciferase saturation kinetics in most mouse models.[7] However, the optimal dose can vary depending on the specific animal model, the location of the luciferase-expressing cells, and the sensitivity of the imaging system.
Q2: How should I prepare the D-luciferin solution for injection?
D-luciferin should be dissolved in a sterile, pH-neutral buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium.[1] A common stock solution concentration is 15 mg/mL or 30 mg/mL.[1][3][5][8][9] It is crucial to filter-sterilize the solution using a 0.22 µm filter before injection.[1][3][8] For optimal results, it is best to prepare the solution fresh on the day of the experiment.[7][8] If necessary, aliquots can be stored at -20°C for up to six months or at -80°C for longer periods, but repeated freeze-thaw cycles should be avoided.[6][8][10]
Q3: What is the difference between D-luciferin potassium salt and sodium salt?
Both potassium and sodium salts of D-luciferin are effective for in vivo imaging.[2][5] The primary differences are in their physical characteristics. D-luciferin sodium salt is more granular and slightly more soluble than the potassium salt.[2] this compound salt is a common choice due to its good stability.[5] The choice between the two often comes down to laboratory preference and specific experimental needs.
Q4: How long should I wait to image after injecting D-luciferin?
The time to peak signal intensity varies depending on the route of administration and the animal model.[1] It is essential to perform a kinetic study for each new model to determine the optimal imaging window.[1][6][11]
-
Intraperitoneal (IP) injection: Peak signal is typically observed between 10 to 20 minutes post-injection.[1]
-
Intravenous (IV) injection: Peak signal is reached much faster, usually within 2 to 5 minutes.[1]
-
Subcutaneous (SC) injection: The time to maximal luminescence is around 6 to 8 minutes.[12][13][14]
Q5: Which injection route is best for my experiment?
The choice of injection route depends on the location of the bioluminescent source and the experimental goals.
-
Intraperitoneal (IP): This is the most common and convenient method.[12][15] However, it carries a risk of accidental injection into the bowel, which can lead to a significant reduction in signal.[12][14]
-
Intravenous (IV): IV injection provides a rapid and systemic distribution of the substrate.
-
Subcutaneous (SC): SC injection is a reliable alternative to IP injection and can provide more consistent results, especially for subcutaneous tumor models.[12][13][14][15] It has been shown to result in proportional luminescence at various sites, suggesting it does not cause preferential delivery of the substrate.[12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very weak signal | Failed injection: Accidental injection into the bowel or fatty tissue during an IP injection is a common issue.[12][14] | Consider using subcutaneous (SC) injection as a more reliable alternative.[12][13][14] Always aspirate before IP injection to ensure the needle is not in a blood vessel or organ.[1] |
| Substrate degradation: D-luciferin solutions can degrade over time, especially if not stored properly. | Prepare fresh D-luciferin solution for each experiment.[8] If using a frozen stock, avoid multiple freeze-thaw cycles.[10] Protect the solution from light.[1][8] | |
| Incorrect imaging time: The peak of bioluminescent signal is transient. | Perform a kinetic study to determine the optimal imaging window for your specific model and administration route.[1][6] | |
| Low luciferase expression: The target cells may not be expressing sufficient levels of the luciferase enzyme. | Verify luciferase expression in your cells in vitro before in vivo experiments. | |
| High signal variability between animals | Inconsistent injection technique: Variations in injection volume or location can lead to different substrate biodistribution. | Ensure consistent and accurate administration of D-luciferin for all animals. For IP injections, tilting the animal's head down can help create an empty cavity in the lower abdomen.[1] |
| Differences in animal physiology: Factors like age, weight, and health status can affect substrate kinetics. | Use age- and weight-matched animals for your study groups. | |
| Signal appears to be localized in the abdomen after IP injection of a systemic model | Preferential biodistribution: After IP injection, D-luciferin can have higher uptake in gastrointestinal organs, the pancreas, and the spleen.[15] | For systemic models or when comparing tumors inside and outside the peritoneal cavity, subcutaneous (SC) or intravenous (IV) injection may provide a more accurate representation of luciferase activity.[15] |
Data Presentation: D-Luciferin Dose and Administration
Table 1: Recommended D-Luciferin Dosing for Rodent Models
| Animal Model | Recommended Dose (mg/kg) | Stock Solution Concentration (mg/mL) | Injection Volume per gram of body weight (µL) | References |
| Mouse | 150 | 15 | 10 | [1][2][3][5][6][9] |
| Mouse | 150 | 30 | 5 | [8] |
| Rat | 150 | 15 | 10 | [5] |
| Rat | 150 | 30 | 5 | [8] |
Table 2: Comparison of D-Luciferin Administration Routes
| Administration Route | Time to Peak Signal | Advantages | Disadvantages | References |
| Intraperitoneal (IP) | 10 - 20 minutes | Convenient and widely used. | Risk of injection failure (3-10%), potential for preferential abdominal signal. | [1][12][14][15] |
| Intravenous (IV) | 2 - 5 minutes | Rapid systemic distribution. | Requires more technical skill (tail vein injection). | [1][15] |
| Subcutaneous (SC) | 6 - 8 minutes | Reliable, low failure rate, avoids preferential abdominal signal. | [12][13][14][15] |
Experimental Protocols
Protocol 1: Preparation of D-Luciferin Stock Solution
-
Thaw D-Luciferin: Allow the D-luciferin (potassium or sodium salt) to come to room temperature. Protect from light.[1]
-
Dissolve in DPBS: Dissolve the D-luciferin powder in sterile DPBS (without calcium or magnesium) to a final concentration of 15 mg/mL or 30 mg/mL.[1][3][8]
-
Filter Sterilize: Pre-wet a 0.22 µm syringe filter with sterile water.[1] Sterilize the D-luciferin solution by passing it through the prepared filter into a sterile tube.[1][3][8]
-
Storage: Use the solution immediately for the best results.[3] If necessary, aliquot the solution into light-protected, single-use tubes and store at -20°C or -80°C.[6][8]
Protocol 2: D-Luciferin Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. To avoid puncturing internal organs, imagine a line across the abdomen just above the knees and insert the needle along this line, close to the midline.[1]
-
Injection: Tilt the animal's head downwards to allow the abdominal organs to shift forward.[1] Insert a 25-27 gauge needle at a slight angle, bevel up, and penetrate just through the abdominal wall (approximately 4-5 mm).[1]
-
Aspirate: Gently pull back on the plunger to ensure no fluid or blood is aspirated. If anything is aspirated, the injection is compromised and must be repeated with a new syringe and needle.[1]
-
Inject: If no fluid is aspirated, slowly inject the calculated volume of D-luciferin solution.
-
Withdraw Needle: Withdraw the needle and monitor the animal for any signs of distress.
Visualizations
Caption: Experimental workflow for in vivo bioluminescence imaging with D-luciferin.
Caption: Troubleshooting decision tree for weak or absent bioluminescence signal.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. youtube.com [youtube.com]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. bumc.bu.edu [bumc.bu.edu]
- 12. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Subcutaneous Administration of D-Luciferin is an Effective Alternative" by Ashraf A. Khalil, Mark J. Jameson et al. [scholarscompass.vcu.edu]
- 14. researchgate.net [researchgate.net]
- 15. extranet.fredhutch.org [extranet.fredhutch.org]
Technical Support Center: Longitudinal In-Vivo Imaging with Luciferin
Welcome to the technical support center for longitudinal in-vivo imaging with luciferin (B1168401). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during longitudinal bioluminescence imaging (BLI) experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your longitudinal in vivo imaging studies.
Issue: High Variability in Bioluminescent Signal Between Imaging Sessions
Question: We are observing significant variability in our bioluminescent signal from the same animal across different time points in our longitudinal study. What could be the cause, and how can we improve consistency?
Answer:
Signal variability in longitudinal studies is a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Luciferin Preparation and Administration: Inconsistent substrate preparation and delivery is a primary source of variability.
-
Freshness of Luciferin Solution: D-luciferin (B1670815) solutions are sensitive to degradation. It is highly recommended to prepare fresh working solutions on the day of imaging.[1] If you must store it, aliquot stock solutions to avoid repeated freeze-thaw cycles which can reduce substrate efficacy.[1][2] While some protocols suggest storing dissolved luciferin at 4°C for up to 3 weeks, prolonged storage may lead to signal degradation.[3] For the most sensitive studies, freshly made solutions are recommended.[4]
-
Consistent Dosing: Always dose luciferin based on the animal's most recent body weight (e.g., 150 mg/kg) to ensure each subject receives a proportional amount.[1][5]
-
Standardized Administration Route: Use the same administration route (e.g., Intraperitoneal - IP, Intravenous - IV) for all animals and throughout the entire study.[1] IP injections are common, offering consistent absorption, while IV provides more immediate distribution.[1] Ensure the injection technique is consistent to minimize variability in uptake.
-
-
Timing of Image Acquisition: The kinetics of luciferin distribution and light emission can change over time, especially in tumor models.
-
Determine Peak Signal: It is crucial to perform a kinetic study for your specific animal model to determine the optimal time window for imaging after luciferin injection.[1][5][6] This involves imaging the animals at multiple time points (e.g., every 2-10 minutes) after substrate administration to identify the peak signal time.[5][7][8]
-
Longitudinal Changes in Kinetics: In longitudinal tumor studies, the time to peak signal can become shorter as the tumor vasculature develops.[9][10] Relying on a fixed time point determined at the beginning of the study may lead to an overestimation of tumor growth.[9][10] It is advisable to re-evaluate the kinetics at different stages of the study or to capture the entire peak.
-
-
Anesthesia Protocol: Anesthetics can significantly impact the bioluminescent signal.
-
Anesthetic Choice: Different anesthetics have varying effects on luciferase activity and animal physiology.[11][12][13] For instance, volatile anesthetics like isoflurane (B1672236) can inhibit luciferase activity.[11][12][14] In vivo studies have shown that unanesthetized and pentobarbital-anesthetized mice may exhibit the highest signal intensities.[11][12]
-
Consistent Anesthesia: Use the same anesthetic agent, dose, and duration of anesthesia for every imaging session to minimize variability.
-
-
Animal Handling and Physiological State:
-
Animal Positioning: Ensure consistent positioning of the animal within the imaging chamber for each session.
-
Temperature: Maintain the animal's body temperature to ensure consistent enzymatic activity.
-
Issue: Weak or No Bioluminescent Signal Detected
Question: We are not detecting any signal, or the signal is much weaker than expected. What are the potential causes and how can we troubleshoot this?
Answer:
A weak or absent signal can be frustrating. Here’s a checklist to identify the root cause:
-
Verify Reporter Gene Expression:
-
Cell Line Validation: Confirm that your cells are indeed expressing the luciferase gene. This can be verified using in vitro assays like qPCR or Western blotting to check for luciferase mRNA or protein, respectively.[15] A simple in vitro bioluminescence assay on your cell lysate can also confirm enzymatic activity.[15]
-
Cell Viability: Ensure the cells are healthy and viable, as compromised cell health can lead to reduced or no signal.[15]
-
-
Check Substrate Integrity and Availability:
-
Luciferin Quality: Ensure your D-luciferin has been stored correctly (desiccated at -20°C for powder) and has not expired.[4] Prepare solutions fresh for each experiment.[1][16]
-
Correct Substrate for Luciferase: Confirm you are using the correct luciferin for your specific luciferase variant (e.g., D-luciferin for firefly luciferase).
-
Sufficient Dose: Ensure you are administering an adequate dose of luciferin, typically 150 mg/kg.[1][5][17]
-
-
Imaging System and Settings:
-
Camera Settings: Optimize camera settings such as exposure time, binning, and f-stop for your expected signal intensity.[15]
-
Filters: Ensure you are using the correct emission filter (or an open filter for broadband signal collection) for luciferase.[15]
-
System Check: Perform a system function check with a positive control or a calibration device to ensure the imager is detecting light correctly.[15]
-
-
In Vivo Factors:
-
Tissue Penetration: If the luciferase-expressing cells are in deep tissues, the signal may be attenuated. Consider using red-shifted luciferases or synthetic luciferin analogs that produce light at longer wavelengths for better tissue penetration.[18]
-
Luciferin Biodistribution: The distribution of D-luciferin is not uniform throughout the body, with limited access to tissues like the brain.[19][20] For brain imaging, synthetic analogs like CycLuc1 may provide a stronger signal.[21]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of anesthetic affect my longitudinal imaging results?
A1: The choice of anesthetic can have a significant impact on your results. Many general anesthetics can directly inhibit the luciferase enzyme reaction.[11][12][13] For example, volatile anesthetics like isoflurane, sevoflurane, and desflurane (B1195063) have shown a clear inhibitory effect on luciferase activity in vitro.[12][14] Anesthetics also affect the animal's cardiovascular system, which can alter the delivery of luciferin to the target cells and influence the kinetics of the bioluminescent signal.[11] Studies have shown that the time to reach peak signal intensity can vary significantly between different anesthetics.[11][13] For instance, the peak signal was reached later with ketamine/medetomidine and isoflurane compared to avertin or pentobarbital.[11] To ensure consistency in a longitudinal study, it is critical to use the same anesthetic agent and protocol for every imaging session.
Q2: What is the optimal dose and administration route for D-luciferin?
A2: The most commonly used dose for D-luciferin is 150 mg/kg, administered based on the animal's body weight.[1][5][6] The most frequent route of administration is intraperitoneal (IP) injection, which provides consistent absorption and rapid distribution.[1] Intravenous (IV) injection is another option that leads to immediate systemic distribution and a faster time to peak signal, though the signal may also decay more rapidly.[22] The choice of route should be kept consistent throughout a longitudinal study.[1]
Q3: Should I image at a fixed time point or capture the peak signal in a longitudinal study?
A3: While imaging at a fixed time point after luciferin injection is often done to improve throughput, it can introduce inaccuracies in longitudinal studies, particularly in models of tumor growth.[9][10] The time to reach the peak bioluminescent signal can change as the disease progresses, often due to changes in vasculature.[9][10] Relying on a single, predetermined time point may not accurately reflect the true tumor burden and could lead to an overestimation of growth.[9] Therefore, the most accurate method is to perform sequential imaging to capture the peak signal intensity at each time point.[9] If this is not feasible, it is crucial to perform kinetic curves at various stages of the study to understand how the signal dynamics are changing.[1]
Q4: How stable is D-luciferin in solution, and how should I store it?
A4: D-luciferin in solution is susceptible to degradation. It is strongly recommended to prepare fresh solutions for each imaging session.[1][2][16] If you need to store a stock solution, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1][2][4] D-luciferin is also light-sensitive and should be protected from light.[2] One study examining the stability of a luciferin solution found that after 21 days, there were high concentrations of L-luciferin (formed from the racemization of D-luciferin), which led to a significant decrease in the bioluminescent signal.[23] The same study suggests that for detecting gene expression rhythms, the D-luciferin solution should be used within 7 days.[23]
Q5: Are there alternatives to D-luciferin that can overcome some of these challenges?
A5: Yes, several synthetic luciferin analogs have been developed to improve upon the properties of D-luciferin. For example, analogs like CycLuc1 have been shown to produce a brighter signal at lower concentrations, particularly in tissues with low D-luciferin uptake like the brain.[21] Other analogs have been designed to produce red-shifted light, which allows for better tissue penetration and is advantageous for deep-tissue imaging.[19] When considering a synthetic analog, it is important to characterize its specific pharmacokinetic and pharmacodynamic properties for your model system.
Data Summary
Table 1: Effect of Anesthetics on In Vivo Bioluminescence
| Anesthetic | Relative Max BLI Intensity (Normalized to Isoflurane) | Time to Peak Signal (Minutes) | Reference |
| Unanesthetized | ~2.5x | ~10 | [11] |
| Pentobarbital | ~2.5x | ~10 | [11] |
| Avertin | ~1.5x | ~10 | [11] |
| Isoflurane | 1x (Reference) | ~20 | [11] |
| Ketamine/Medetomidine | ~1x | ~20 | [11] |
Note: Values are approximate and compiled from graphical data in the cited source. The study was conducted in mice.[11]
Table 2: Comparison of D-luciferin and CycLuc1 for Brain Imaging
| Substrate | Dose | Relative Bioluminescent Emission (Brain) | Time to Peak Enhancement | Reference |
| D-luciferin | 150 mg/kg | 1x (Reference) | N/A | [21] |
| CycLuc1 | 7.5-15 mg/kg | 3-4x greater than D-luciferin | 6-10 minutes post-administration | [21] |
Experimental Protocols
Protocol 1: Determining the Kinetic Curve for Luciferin
This protocol is essential for establishing the optimal imaging window for your specific experimental model.[5][8]
-
Animal Preparation: Prepare the animal as you would for a standard imaging session, including any necessary shaving of fur over the region of interest.[22]
-
Luciferin Administration: Inject the animal with D-luciferin at a consistent dose (e.g., 150 mg/kg) via your chosen administration route (typically IP).[5][8][17] It is often preferred to inject awake animals, as pre-sedation may slightly alter the kinetics.[5][8]
-
Anesthesia and Positioning: Approximately 3 minutes after injection, anesthetize the animal and place it in the imaging chamber.[5][8]
-
Sequential Imaging: Begin acquiring images approximately 5 minutes after the luciferin injection.[5][8] Continue to acquire images at regular intervals (e.g., every 2-5 minutes) for up to 40-60 minutes.[5][8][24]
-
Data Analysis: For each image, draw a region of interest (ROI) over the signal source and quantify the total flux (photons/second). Plot the total flux against time to generate a kinetic curve. The peak of this curve represents the optimal time for imaging.
-
Longitudinal Consideration: For longitudinal studies, it is advisable to repeat this procedure at different stages of the experiment (e.g., early vs. late-stage tumor growth) to see if the kinetics change over time.[9]
Visualizations
Caption: The Luciferin-Luciferase reaction pathway.
Caption: A typical workflow for longitudinal in vivo imaging.
Caption: A decision tree for troubleshooting signal variability.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ohsu.edu [ohsu.edu]
- 6. ohsu.edu [ohsu.edu]
- 7. berthold.com [berthold.com]
- 8. slu.edu [slu.edu]
- 9. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of Fiber Optic Technology to Measure the Effects of Anesthesia on Luciferase Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 15. spectralinvivo.com [spectralinvivo.com]
- 16. laboratory-equipment.com [laboratory-equipment.com]
- 17. biotech.ufl.edu [biotech.ufl.edu]
- 18. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jbnu.elsevierpure.com [jbnu.elsevierpure.com]
- 22. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 23. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetic modeling and analysis of dynamic bioluminescence imaging of substrates administered by intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Luminescence Output with D-luciferin
Welcome to the technical support center for D-luciferin-based bioluminescence assays. This resource is designed for researchers, scientists, and drug development professionals to help you achieve consistent and reliable luminescence output in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter that lead to inconsistent luminescence output.
Problem 1: Weak or No Luminescence Signal
A weak or absent signal can arise from several factors, from reagent quality to suboptimal assay conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded or Improperly Prepared Reagents | Ensure D-luciferin is stored correctly at -20°C or lower, protected from light and moisture.[1][2] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1][3][4] Use high-purity, nuclease-free water or analytical-grade solvents for reconstitution.[2] |
| Suboptimal D-luciferin Concentration | Perform a dose-response experiment to determine the optimal D-luciferin concentration for your specific cell type or in vivo model.[5][6] For in vitro assays, a common starting point is 150 µg/mL.[7] For in vivo imaging, 150 mg/kg is a standard dose, but optimization is recommended.[5][8] |
| Low Transfection Efficiency | Optimize transfection conditions, including the ratio of plasmid DNA to transfection reagent.[9][10] Confirm the quality of your plasmid DNA.[9][10] Consider using a positive control to verify transfection efficiency. |
| Weak Promoter Activity | If using a reporter gene assay, the promoter driving luciferase expression may be weak. Consider using a stronger promoter if possible.[9][10] |
| Suboptimal pH or Temperature | The optimal pH for firefly luciferase is typically between 7.0 and 7.8.[11] Ensure your assay buffer is within this range. The optimal temperature for short-term assays can be around 42°C, while 24-37°C is better for long-term stability.[11][12] |
| Insufficient ATP or Mg2+ | The luciferase reaction is dependent on ATP and Mg2+.[13][14] Ensure your lysis and assay buffers contain sufficient concentrations of these cofactors. The optimal concentration for Mg2+ is around 7.5 mM.[11][12] |
| Cell Lysis Issues | Inefficient cell lysis can result in a low yield of luciferase enzyme. Detergent-based lysis is often more effective than physical methods like freeze-thaw.[15] |
| Incorrect Instrument Settings | Ensure the luminometer is set to the appropriate sensitivity and integration time. For weak signals, increasing the integration time may be necessary.[3] |
Experimental Workflow for Troubleshooting Weak Signal:
Caption: Troubleshooting workflow for weak or no luminescence signal.
Problem 2: High Signal Variability Between Replicates or Experiments
Inconsistent results across replicates or different experimental runs can compromise the reliability of your data.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Errors | Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability.[9] Use calibrated single and multichannel pipettes. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells.[16] Avoid edge effects by not using the outermost wells of the plate or by filling them with media or PBS.[3] |
| Variable Transfection Efficiency | Differences in transfection efficiency between wells are a significant source of variability.[16] To account for this, use a co-transfected internal control reporter, such as Renilla luciferase, to normalize the firefly luciferase signal.[9][16] |
| Batch-to-Batch Reagent Variation | Use the same batch of D-luciferin and other critical reagents for all experiments that will be directly compared.[9] |
| Fluctuations in Temperature | Ensure consistent incubation temperatures for all plates, as luciferase activity is temperature-sensitive.[11][17] |
| Timing of Measurements | For kinetic (flash) assays, the timing of reagent injection and measurement is critical. An automated injector on the luminometer can improve consistency.[9][18] For in vivo imaging, establish a kinetic curve to determine the peak time of luminescence after substrate injection and image all animals at that consistent time point.[19][20] |
Logical Diagram for Minimizing Variability:
Caption: Key strategies for minimizing signal variability.
Problem 3: High Background Signal
A high background can mask the true signal and reduce the dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents or Samples | Use fresh, high-purity reagents and sterile techniques to avoid contamination.[9] |
| Inappropriate Assay Plates | Use opaque, white-walled microplates for luminescence assays.[3][9] White plates reflect the light towards the detector, maximizing the signal, while black plates are better for fluorescence to reduce scatter.[21] Clear plates can lead to signal bleed-through between wells. |
| Autoluminescence of Assay Components | Some compounds or media components can auto-luminesce. Run a control with all components except the luciferase-expressing cells to determine the background level. |
| High D-luciferin Concentration | Excessively high concentrations of D-luciferin can sometimes contribute to background. Optimize the concentration as described in Problem 1. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my D-luciferin stock solution?
A1: D-luciferin is sensitive to light and moisture.[1][2] Lyophilized powder should be stored at -20°C or colder in a desiccated, dark environment.[1][2] To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water or PBS to a desired concentration (e.g., 30 mg/mL).[7][22] This stock solution should be aliquoted into single-use volumes and stored at -20°C for up to 6 months or -80°C for longer-term stability, protected from light.[1][4] Avoid repeated freeze-thaw cycles.[1]
Q2: Should I use the potassium salt or sodium salt of D-luciferin?
A2: Both salts are commonly used. The primary differences are solubility and stability. D-luciferin sodium salt has higher solubility in water, while the potassium salt is considered slightly more stable.[23] For most applications where a standard stock solution (e.g., 15-30 mg/mL) is prepared, either salt is suitable.[23]
Q3: What is the optimal pH and temperature for a luciferase assay?
A3: The firefly luciferase enzyme exhibits optimal activity in a pH range of 7.0-7.8.[11] Regarding temperature, luciferase is thermally sensitive.[17] For long-term, stable measurements, temperatures between 24-37°C are recommended.[11][12] Higher temperatures (e.g., 42°C) may yield a stronger signal in short-term assays but can lead to more rapid enzyme inactivation.[11][12]
Q4: How do I determine the best time to image after D-luciferin injection for in vivo studies?
A4: The pharmacokinetics of D-luciferin can vary depending on the animal model, injection route, and tissue of interest.[24] It is crucial to perform a kinetic study to determine the time to peak signal.[19][20] This involves injecting the D-luciferin and then imaging the animal at multiple time points (e.g., every 2-5 minutes for 30-60 minutes) to plot the luminescence intensity over time.[19] All subsequent imaging should be performed at this predetermined peak time for consistency.
Q5: Can components of my experimental system inhibit the luciferase reaction?
A5: Yes, certain compounds can interfere with the luciferase signal. For example, some polyphenols like resveratrol (B1683913) can inhibit the enzyme's catalytic activity.[9] High concentrations of solvents like DMSO (typically should be kept below 0.5%) can also interfere with the assay.[3] It is important to include appropriate vehicle controls in your experiments to account for any potential effects of your compound's solvent or formulation.
Key Experimental Protocols
Protocol 1: In Vitro Dual-Luciferase® Reporter Assay
This protocol is for measuring the activity of firefly and Renilla luciferases sequentially from a single sample.
-
Cell Culture and Transfection:
-
Plate cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect cells with your experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1X PBS.
-
Add 20-100 µL of Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare the firefly luciferase assay reagent by adding the D-luciferin substrate to the assay buffer as per the manufacturer's instructions.
-
Add 100 µL of the firefly assay reagent to each well.
-
Immediately measure the firefly luminescence (Signal 1) in a luminometer.
-
Prepare the Stop & Glo® Reagent (which contains the Renilla luciferase substrate, coelenterazine) according to the manufacturer's protocol.
-
Add 100 µL of the Stop & Glo® Reagent to each well. This quenches the firefly signal and initiates the Renilla reaction.
-
Immediately measure the Renilla luminescence (Signal 2).
-
-
Data Analysis:
Signaling Pathway of the Luciferase Reaction:
Caption: The firefly luciferase reaction pathway.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. nhsjs.com [nhsjs.com]
- 12. nhsjs.com [nhsjs.com]
- 13. Substrate-binding properties of firefly luciferase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Live Cell Luciferase Assay Kit (ab253393) is not available | Abcam [abcam.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. goldbio.com [goldbio.com]
- 20. slu.edu [slu.edu]
- 21. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. bumc.bu.edu [bumc.bu.edu]
- 23. goldbio.com [goldbio.com]
- 24. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing D-luciferin Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to D-luciferin batch consistency. Our goal is to help you achieve reliable and reproducible results in your bioluminescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability between different batches of D-luciferin?
A1: Variability in D-luciferin batches can stem from several factors, primarily related to its purity, formulation, and handling. Key causes include differences in compound purity, the presence of synthesis impurities or residual solvents, and the stability of the compound.[1] Even minor impurities can have biological activity that may affect specific signaling pathways.[1] Additionally, the isomeric purity is crucial, as L-luciferin, the enantiomer of D-luciferin, acts as a competitive inhibitor in the bioluminescence reaction.[2]
Q2: How should D-luciferin be properly stored to ensure its stability and consistency?
A2: Proper storage is critical for maintaining the integrity of D-luciferin. For long-term storage, the powder form should be kept in a tightly sealed, desiccated container at -20°C or lower.[3][4] It is also highly recommended to protect it from light, as D-luciferin is photosensitive.[3][5] When preparing stock solutions, it is best to prepare fresh for each experiment.[6][7] If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4]
Q3: What is the difference between D-luciferin free acid, sodium salt, and potassium salt, and which should I use for my experiments?
A3: The different forms of D-luciferin are biologically equivalent but differ in their solubility and stability.[8]
-
D-luciferin free acid has low water solubility and requires a base to dissolve, making it less practical for preparing sterile, pH-neutral solutions for in vivo injections.[8]
-
D-luciferin sodium salt is highly soluble in water.[8]
-
D-luciferin potassium salt offers a good balance of high solubility and stability, making it a common choice for in vivo applications.[8]
For most in vivo experiments, the potassium salt is recommended due to its ease of use and stability.[8]
Troubleshooting Guides
Issue 1: Weak or No Bioluminescent Signal
| Potential Cause | Troubleshooting Step |
| Degraded D-luciferin | Ensure D-luciferin has been stored correctly (desiccated at -20°C, protected from light).[3] Prepare fresh solutions before each experiment.[6][7] |
| Incorrect D-luciferin Concentration | Optimize the D-luciferin concentration for your specific cell type or animal model. A common in vivo dose is 150 mg/kg.[6][9][10] |
| Suboptimal pH of Solution | D-luciferin is unstable at low pH (<6.5) and high pH (>7.5).[4] Ensure the pH of your solution is within the optimal range. |
| Low Transfection/Transduction Efficiency | Confirm the expression of the luciferase reporter gene in your cells or animal model using methods like qPCR or Western blotting.[11] |
| Insufficient ATP or Oxygen | The luciferase-luciferin reaction requires ATP and oxygen.[5][7] Ensure cells are healthy and well-oxygenated.[11] In cell lysates, ATPases must be inactivated.[12] |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent D-luciferin Preparation | Prepare a master mix of the D-luciferin working solution to ensure consistency across wells or animals.[13] Use a calibrated multichannel pipette for dispensing.[13] |
| Batch-to-Batch Inconsistency | If you suspect variability between D-luciferin batches, perform a side-by-side comparison of the old and new batches using a standardized assay. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. |
| Variable Cell Health or Number | Ensure consistent cell seeding density and that cells are healthy and at a similar passage number.[14] |
Issue 3: High Background Signal
| Potential Cause | Troubleshooting Step |
| D-luciferin Auto-oxidation | Protect D-luciferin solutions from light at all times.[3] Prepare fresh solutions for each experiment.[6] |
| Contamination of Reagents | Use sterile, ATP-free water and reagents, especially when assaying for ATP.[9][15] |
| Non-specific Oxidation of Substrate | In cell culture, consider reducing the amount of serum in the media, as albumin can increase the auto-oxidation of some substrates.[16] |
Data Presentation
Table 1: D-luciferin Storage and Stability Recommendations
| Form | Storage Temperature (Powder) | Storage Temperature (Solution) | Key Stability Considerations |
| D-luciferin (all forms) | -20°C or lower, desiccated, protected from light[3][4] | -80°C for long-term, aliquoted to avoid freeze-thaw cycles[4] | Sensitive to light, moisture, and air exposure.[3] Unstable at pH < 6.5 and > 7.5.[4] Racemization to L-luciferin can occur over time in solution.[2] |
Table 2: Recommended D-luciferin Concentrations for Experiments
| Application | Recommended Concentration | Notes |
| In Vivo Imaging (Mouse) | 150 mg/kg body weight[6][9][10] | Typically administered via intraperitoneal (IP) or intravenous (IV) injection.[10] Peak signal time varies by injection route and animal model.[10] |
| In Vitro Assays (Cell Culture) | 150 µg/mL in culture medium[6][17] | Prepare a working solution in pre-warmed tissue culture medium.[9] Incubate with cells for 5-10 minutes prior to imaging.[9] |
| Reporter Gene Assays (Cell Lysate) | 1 mM working solution[9] | Prepare in a buffer containing ATP, DTT, and MgSO4.[9] |
Experimental Protocols
Protocol 1: Preparation of D-luciferin for In Vivo Imaging
-
Prepare Stock Solution: Aseptically prepare a fresh solution of this compound salt at a concentration of 15 mg/mL or 30 mg/mL in sterile DPBS (without calcium and magnesium).[6][17]
-
Ensure Complete Dissolution: Gently mix by inversion until the D-luciferin is completely dissolved.[17]
-
Sterile Filtration: Filter the solution through a 0.2 µm syringe filter to ensure sterility.[6][17]
-
Protect from Light: Keep the prepared solution protected from light by wrapping the container in aluminum foil.[6]
-
Calculate Injection Volume: The typical dose is 150 mg/kg. For a 20g mouse, this corresponds to a 200 µL injection of a 15 mg/mL solution.[6]
-
Administration: Inject the solution intraperitoneally (IP) or intravenously (IV). Peak signal is typically observed 10-20 minutes after IP injection and 2-5 minutes after IV injection.[10] A kinetic study is recommended to determine the optimal imaging time for your specific model.[10]
Protocol 2: Quality Control Assay for D-luciferin Batch Comparison
-
Prepare Identical Solutions: Prepare solutions of the new and old D-luciferin batches at the exact same concentration in the same buffer.
-
Use a Stable Light Source: Utilize a stable light source or a positive control cell line that consistently expresses luciferase.
-
In Vitro Assay:
-
Plate luciferase-expressing cells at the same density in a white, opaque 96-well plate.
-
Prepare a master mix for each D-luciferin batch solution.
-
Add an equal volume of each D-luciferin solution to replicate wells.
-
Immediately measure luminescence using a luminometer.
-
-
Data Analysis: Compare the signal intensity and kinetics between the two batches. Look for significant differences in peak signal and signal decay over time.
Visualizations
Caption: Bioluminescence reaction pathway of D-luciferin.
Caption: Troubleshooting workflow for inconsistent bioluminescence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchmap.jp [researchmap.jp]
- 3. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sites.duke.edu [sites.duke.edu]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ohsu.edu [ohsu.edu]
Technical Support Center: D-Luciferin Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing D-luciferin (B1670815) powder and solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened D-luciferin powder?
A1: Unopened, lyophilized D-luciferin powder should be stored at -20°C in a desiccated, dark environment.[1][2][3][4] Proper storage protects the compound from degradation by light, oxygen, and moisture.[1][3] Many suppliers package D-luciferin in amber vials under an inert gas like argon or nitrogen to ensure stability.[1][5] When stored correctly, the powder is stable for at least one to two years, with some sources indicating stability for up to five years.[1][2][5]
Q2: What is the best way to handle D-luciferin powder once the vial is opened?
A2: After opening a vial of D-luciferin powder, it is crucial to minimize its exposure to light, air, and moisture.[3] Before opening, allow the vial to warm to room temperature to prevent condensation. If you plan to use the powder multiple times, it is recommended to backfill the vial with an inert gas, such as argon or nitrogen, before resealing to displace oxygen.[1]
Q3: How do I properly reconstitute D-luciferin powder?
A3: D-luciferin salt (potassium or sodium) is soluble in water or Dulbecco's Phosphate-Buffered Saline (DPBS).[1][2] For in vivo applications, a common stock solution concentration is 15 mg/mL or 30 mg/mL in sterile DPBS.[1][6][7] For in vitro assays, a 200X stock solution of 30 mg/mL in sterile water is often prepared.[6][8][9] It is recommended to mix gently by inversion until the powder is completely dissolved.[2][6] The free acid form of D-luciferin has lower aqueous solubility and requires pH adjustment to dissolve.[3][10]
Q4: How should I store reconstituted D-luciferin solutions?
A4: For maximum signal integrity, it is strongly recommended to use freshly prepared D-luciferin solutions for each experiment.[1][2][6] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or, preferably, -80°C.[1][2] Stored properly, solutions can be stable for up to 6 months at -20°C or -80°C.[1][2][11] However, prolonged storage can lead to signal degradation.[2][6] Some studies have shown that after 7 days, the L-luciferin content in a D-luciferin solution can increase, which can inhibit the bioluminescent reaction.[12][13]
Q5: What are the main factors that can cause D-luciferin to degrade?
A5: D-luciferin is sensitive to several factors that can cause degradation and reduce its effectiveness in bioluminescence assays:
-
Light: Exposure to light, especially UV light, can cause D-luciferin to form dehydroluciferin, a competitive inhibitor of luciferase.[3][14] Always handle D-luciferin in the dark or in amber vials.[2][5][14]
-
Oxygen: Oxidation can render D-luciferin useless.[3] Storing under an inert gas can mitigate this.[1]
-
Moisture: D-luciferin is susceptible to degradation in the presence of moisture.[1][3][14]
-
pH: D-luciferin is unstable at a pH below 6.5 and above 7.5.[1] At a pH greater than 6.3, it may undergo slow racemization to the L-isomer, which is an inhibitor of the luciferase reaction.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Bioluminescent Signal | 1. Degraded D-luciferin: Improper storage or handling of powder or solution.[15] 2. Incorrect D-luciferin concentration: Sub-optimal amount of substrate for the reaction. 3. Low transfection efficiency: Insufficient luciferase expression in cells.[16] 4. Weak promoter activity: The promoter driving luciferase expression is not strong enough.[15] 5. Presence of inhibitors: Dehydroluciferin or L-luciferin contamination.[3][14] | 1. Use fresh D-luciferin: Always use freshly prepared solutions for critical experiments.[1][15] Ensure powder has been stored correctly. 2. Optimize concentration: Perform a dose-response curve to determine the optimal D-luciferin concentration for your system. 3. Verify transfection: Check the quality of your plasmid DNA and optimize your transfection protocol.[16] Consider using a positive control. 4. Use a stronger promoter: If possible, switch to a plasmid with a more robust promoter.[15] 5. Purchase high-purity D-luciferin: Ensure you are using a high-quality reagent and storing it properly to prevent the formation of inhibitors. |
| High Signal Variability Between Replicates | 1. Pipetting errors: Inconsistent volumes of cells or reagents.[15][16] 2. Inconsistent cell numbers: Variation in the number of luciferase-expressing cells per well.[17] 3. Edge effects in the plate: Evaporation or temperature gradients across the microplate. 4. Reagent instability: Degradation of D-luciferin during the experiment.[15] | 1. Use a master mix: Prepare a master mix of your reagents to be dispensed into all wells.[15] Use calibrated pipettes. 2. Ensure even cell seeding: Mix cell suspension thoroughly before and during plating. 3. Use appropriate plates: Use white-walled or opaque plates for luminescence assays to prevent well-to-well crosstalk.[16] 4. Work quickly and on ice: Prepare and use D-luciferin solutions promptly, and keep them on ice and protected from light during use.[15] |
| Signal Decreases Rapidly | 1. Substrate depletion: The luciferase enzyme is rapidly consuming the D-luciferin. 2. ATP depletion: The luciferase reaction is ATP-dependent, and high enzyme activity can deplete cellular ATP.[18] 3. Enzyme instability: The luciferase enzyme itself may be unstable under the assay conditions. | 1. Increase D-luciferin concentration: Ensure that the substrate is not the limiting factor. 2. Monitor ATP levels: If possible, measure cellular ATP levels to confirm depletion. 3. Use a stabilized luciferase: Consider using a commercially available stabilized luciferase formulation if enzyme instability is suspected. |
Quantitative Data Summary
Table 1: D-Luciferin Powder Storage Recommendations
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | -20°C | Prevents degradation and ensures long-term stability. | [1][2][4] |
| Environment | Desiccated, protected from light | D-luciferin is sensitive to moisture and light. | [1][2][3] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Minimizes oxidation. | [1] |
| Shelf Life (Unopened) | At least 1-2 years | Ensures product integrity when stored properly. | [1][2] |
Table 2: Reconstituted D-Luciferin Solution Storage Recommendations
| Parameter | Recommendation | Rationale | Source(s) |
| Recommended Use | Prepare fresh for each experiment | Maximizes signal intensity and reproducibility. | [1][2] |
| Short-term Storage | 4°C for up to 1 week | For immediate, non-critical use; signal may degrade. | [2] |
| Long-term Storage | -20°C or -80°C (aliquoted) | Prevents repeated freeze-thaw cycles and degradation. | [1] |
| Shelf Life (Frozen) | Up to 6 months at -20°C or -80°C | Provides a viable option for storing stock solutions. | [1][2][11] |
| pH Stability | Stable between pH 6.5 and 7.5 | Unstable at lower or higher pH. | [1] |
Experimental Protocols
Protocol 1: Reconstitution of D-Luciferin for In Vivo Imaging
-
Preparation:
-
Dissolution:
-
Gently invert the vial until the D-luciferin is completely dissolved.[2] Do not vortex.
-
-
Sterilization:
-
Use:
Protocol 2: Reconstitution of D-Luciferin for In Vitro Assays
-
Preparation of Stock Solution:
-
Dissolution:
-
Mix gently by inversion until the powder is fully dissolved.[9]
-
-
Storage of Stock Solution:
-
If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[9]
-
-
Preparation of Working Solution:
-
Application:
Visualizations
Caption: Workflow for preparing and using D-luciferin in in vivo bioluminescence imaging experiments.
Caption: Factors influencing the stability and degradation of D-luciferin powder and solutions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. goldbio.com [goldbio.com]
- 4. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. bumc.bu.edu [bumc.bu.edu]
- 9. ohsu.edu [ohsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchmap.jp [researchmap.jp]
- 13. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Salt [bdbiosciences.com]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Validation & Comparative
D-Luciferin Free Acid vs. Potassium Salt: A Researcher's Guide to Solubility and Application
For researchers and drug development professionals utilizing bioluminescence in their studies, the choice between D-luciferin free acid and its salt forms is a critical decision that can impact experimental workflow and data quality. This guide provides a comprehensive comparison of the solubility, stability, and practical handling of D-luciferin free acid and D-luciferin potassium salt, supported by experimental data and protocols to aid in selecting the optimal reagent for your research needs.
Data Summary: Solubility Comparison
The primary distinction between D-luciferin free acid and its potassium salt lies in their solubility characteristics. The potassium salt form offers significantly higher aqueous solubility, a crucial factor for preparing stock solutions and for direct use in many biological applications, especially in vivo imaging.
| Solvent | D-Luciferin Free Acid | This compound Salt |
| Water | Insoluble / Very slightly soluble (<0.1 mg/mL)[1][2] | Soluble (up to 60 mg/mL)[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble without base addition | Soluble (10 mg/mL)[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (10-125 mg/mL)[5][6] | Soluble (4-10 mg/mL)[4][7][8] |
| Methanol | Soluble (10 mg/mL)[6] | Soluble |
| Ethanol | Insoluble[8] | Sparingly soluble (0.25 mg/mL)[4][7] |
| Dimethylformamide (DMF) | Not specified | Soluble (16.7 mg/mL)[4][7] |
Note: The solubility of D-luciferin free acid in aqueous solutions is highly pH-dependent. It requires the addition of a base to dissolve.[9][10] In contrast, the potassium salt readily dissolves in water and buffers to form a solution that is convenient for various experimental setups.[9][10]
Key Considerations for Selection
This compound Salt is the preferred choice for most applications due to its high water solubility and ease of use.[2] This is particularly advantageous for:
-
In vivo imaging: The ability to dissolve the substrate directly in a sterile, pH-neutral buffer like PBS is essential for animal injections.[2]
-
High-throughput screening: The rapid and complete dissolution of the potassium salt in aqueous buffers simplifies the preparation of assay reagents.
-
General convenience: Eliminates the need for pH adjustments, reducing preparation time and potential sources of error.[9][10]
D-Luciferin Free Acid may be considered in specific scenarios where:
-
A non-aqueous solvent is required: Its solubility in organic solvents like DMSO can be beneficial.
-
Precise pH control is necessary from the point of dissolution: Researchers can have more control over the final pH of the solution.
However, the necessity of adding a base to solubilize the free acid in aqueous media introduces an extra step and requires careful pH monitoring to avoid degradation of the luciferin (B1168401) at high pH.[6][11]
Visualization of Dissociation
The fundamental difference in the aqueous behavior of D-luciferin free acid and its potassium salt is their state of dissociation. The following diagram illustrates this relationship.
Caption: Dissociation of D-luciferin forms in water.
Experimental Protocols
Protocol 1: Solubilization of this compound Salt in Aqueous Buffer
This protocol describes the preparation of a stock solution of this compound salt for use in bioluminescence assays.
Materials:
-
This compound Salt
-
Sterile, ATP-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Bring the this compound salt powder to room temperature.
-
Weigh the desired amount of this compound salt in a sterile tube.
-
Add the appropriate volume of sterile, ATP-free water or PBS to achieve the desired concentration (e.g., for a 30 mg/mL stock solution, add 1 mL of solvent to 30 mg of luciferin).
-
Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
For in vivo applications, it is recommended to sterile filter the solution through a 0.2 µm filter.[12]
-
The solution is now ready for use. For storage, it can be aliquoted and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3][13]
Protocol 2: Solubilization of D-Luciferin Free Acid in Aqueous Buffer
This protocol outlines the steps to dissolve D-luciferin free acid in an aqueous buffer with the aid of a base.
Materials:
-
D-Luciferin Free Acid
-
Sterile, nitrogen-sparged, ATP-free water
-
Dilute sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
pH meter or pH indicator strips
-
Sterile microcentrifuge tubes or vials
-
Stir plate and stir bar
Procedure:
-
Bring the D-luciferin free acid powder to room temperature.
-
Add the desired volume of sterile, nitrogen-sparged water to a sterile container with a stir bar.
-
Add the D-luciferin free acid powder to the water while stirring. The luciferin will not dissolve at this stage.[5][6]
-
Slowly add the dilute base (e.g., NaOH) dropwise to the suspension.[10]
-
Monitor the pH of the solution. Continue adding the base until the D-luciferin is completely dissolved. The solution should be a faint yellow color.[6]
-
Adjust the pH to the desired final working pH (typically around 7.4 for biological applications) using a dilute acid or base as needed. Be cautious not to let the pH become too alkaline, as this can cause the luciferin to oxidize.[6]
-
The solution is now ready for use. For storage, it is recommended to use it fresh. If storage is necessary, aliquot and store at -20°C, protected from light, though stability may be a concern.
Conclusion
For the vast majority of research applications, this compound salt is the superior choice over the free acid form due to its excellent water solubility, ease of preparation, and good stability.[2] This simplifies experimental workflows, reduces the potential for variability, and is especially critical for in vivo studies. D-luciferin free acid may find use in niche applications requiring non-aqueous solvents, but its poor aqueous solubility necessitates additional handling steps that can introduce complexity and potential for error. Researchers should carefully consider their experimental needs to select the most appropriate form of D-luciferin for reliable and reproducible results.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. morebio.co.kr [morebio.co.kr]
- 4. tribioscience.com [tribioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. D-Luciferin Firefly, FREE ACID [gbiosciences.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
D-Luciferin Potassium Salt: A Superior Substrate for Reproducible Bioluminescence Assays
For researchers, scientists, and drug development professionals engaged in bioluminescence imaging, the choice of substrate is paramount for generating reliable and reproducible data. D-luciferin (B1670815) potassium salt has emerged as a preferred reagent due to its advantageous physicochemical properties, leading to enhanced consistency in both in vitro and in vivo applications.
This guide provides a comprehensive comparison of D-luciferin potassium salt with its common alternatives, supported by experimental data and detailed protocols.
Key Advantages of this compound Salt
This compound salt offers a compelling combination of solubility and stability, which are critical factors for achieving reproducible results in bioluminescence assays.[1][2] Its ready dissolution in aqueous buffers allows for the accurate and consistent preparation of stock solutions, a crucial first step in any quantitative experiment.[1]
Compared to D-luciferin free acid, the potassium salt is highly water-soluble, obviating the need for pH adjustments or the use of organic co-solvents that can introduce variability and potential cytotoxicity.[3][4] While D-luciferin sodium salt exhibits even higher water solubility, the potassium salt is generally considered to have better stability in solution, a key advantage for experiments conducted over extended periods or when using pre-prepared reagents.[3][5]
Comparative Analysis of D-Luciferin Forms
To facilitate an objective comparison, the following tables summarize the key performance characteristics of this compound salt and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound Salt | D-Luciferin Sodium Salt | D-Luciferin Free Acid |
| Molecular Formula | C₁₁H₇KN₂O₃S₂ | C₁₁H₇N₂NaO₃S₂ | C₁₁H₈N₂O₃S₂ |
| Molecular Weight | 318.42 g/mol | 302.31 g/mol | 280.33 g/mol |
| Solubility in Water | Good (17.4 - 60 mg/mL)[3][6] | High (up to 100 mg/mL)[5] | Low (<0.1 mg/mL)[3] |
| Stability in Solution | Good[3] | Moderate[3] | Poor (requires pH control)[7] |
Table 2: Performance in Bioluminescence Assays
| Parameter | This compound Salt | D-Luciferin Sodium Salt | D-Luciferin Free Acid |
| Ease of Preparation | High | High | Low (requires base for dissolution)[3] |
| Reproducibility | High | Moderate to High | Low to Moderate |
| Signal Intensity | High and stable[8] | High, may decay faster | Variable, dependent on preparation |
The Rise of Synthetic Alternatives: A Note on CycLuc1
Recent advancements have introduced synthetic luciferin (B1168401) analogs, such as CycLuc1, which have demonstrated superior performance in certain applications. Experimental data indicates that CycLuc1 can produce a bioluminescent signal that is over 10-fold higher than that of D-luciferin in vivo, particularly for imaging in the brain.[9][10] This enhanced signal is often achieved at a lower substrate concentration.
Table 3: In Vivo Performance Comparison: D-Luciferin vs. CycLuc1
| Substrate | Dose | Peak Photon Flux (photons/s/cm²/sr) | Application Note |
| D-Luciferin | 150 mg/kg | ~3 x 10⁵ | Standard for general in vivo imaging. |
| CycLuc1 | 25 mg/kg | ~2.9 x 10⁶ | Significantly brighter signal, especially for brain imaging.[9] |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed protocols for key bioluminescence experiments are provided.
In Vitro Luciferase Assay
Objective: To quantify luciferase activity in cell lysates.
Materials:
-
Cells expressing firefly luciferase
-
Passive Lysis Buffer
-
This compound Salt
-
Assay Buffer (e.g., Tris-acetate, pH 7.5-7.75)
-
Luminometer
Procedure:
-
Prepare D-Luciferin Stock Solution: Dissolve this compound salt in sterile, ATP-free water to a concentration of 30 mg/mL.[6] Aliquot and store at -20°C, protected from light.
-
Cell Lysis: Wash cultured cells with phosphate-buffered saline (PBS). Add an appropriate volume of Passive Lysis Buffer and incubate according to the manufacturer's instructions.
-
Prepare Luciferase Assay Reagent: Immediately before use, thaw the D-luciferin stock solution and dilute it in the assay buffer to the desired final concentration (typically 0.15-0.3 mg/mL).[6]
-
Measurement: Add the cell lysate to a luminometer-compatible plate. Inject the Luciferase Assay Reagent and immediately measure the luminescence.
In Vivo Bioluminescence Imaging
Objective: To non-invasively monitor luciferase-expressing cells in a live animal model.
Materials:
-
Animal model with luciferase-expressing cells
-
This compound Salt
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
0.22 µm syringe filter
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Prepare D-Luciferin Injection Solution: Dissolve this compound salt in sterile DPBS to a final concentration of 15 mg/mL.[11]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.[11]
-
Substrate Administration: Administer the D-luciferin solution to the animal, typically via intraperitoneal (IP) or intravenous (IV) injection. A standard dose for IP injection is 150 mg/kg of body weight.[6]
-
Imaging: Anesthetize the animal and place it in the imaging chamber. The optimal time for imaging after substrate injection should be determined empirically for each model by generating a kinetic curve, but is typically 10-20 minutes post-IP injection.[11]
-
Data Acquisition: Acquire bioluminescent images at various time points to capture the peak signal intensity.
-
Data Analysis: Quantify the photon flux from the region of interest.
Visualizing the Process
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
Caption: The firefly luciferase-catalyzed bioluminescence reaction.
Caption: A typical workflow for in vivo bioluminescence imaging.
References
- 1. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Luciferin | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. morebio.co.kr [morebio.co.kr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. escholarship.org [escholarship.org]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. sites.duke.edu [sites.duke.edu]
A Comparative Guide to Alternative Substrates for Firefly Luciferase
For Researchers, Scientists, and Drug Development Professionals
The firefly luciferase-D-luciferin system is a cornerstone of bioluminescence-based assays, widely employed in academic research and drug development for its high sensitivity and broad dynamic range. However, the conventional D-luciferin substrate has limitations, particularly for in vivo imaging, due to the suboptimal tissue penetration of its yellow-green light emission. This has spurred the development of alternative substrates designed to overcome these challenges, offering enhanced performance characteristics such as red-shifted emission for deeper tissue imaging and improved signal intensity.
This guide provides an objective comparison of prominent alternative substrates for firefly luciferase, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Performance Comparison of Firefly Luciferase Substrates
The selection of a luciferase substrate significantly impacts the sensitivity, duration, and spectral properties of the bioluminescent signal. The following table summarizes the key quantitative performance metrics of D-luciferin and its leading alternatives.
| Substrate | Chemical Structure | Emission Max (λmax) | Key Advantages | Reported Brightness (in vivo) | Michaelis Constant (Km) |
| D-Luciferin | [Image of D-luciferin structure] | ~560 nm | Well-established, cost-effective | Standard baseline | ~1-10 µM |
| AkaLumine (TokeOni) | [Image of AkaLumine structure] | ~675 nm | Near-infrared (NIR) emission for deep tissue imaging, high signal intensity | >40-fold higher than D-luciferin | ~2.06 µM |
| seMpai | [Image of seMpai structure] | ~675 nm | High water solubility, reduced liver background signal compared to AkaLumine | Comparable to AkaLumine | Higher than AkaLumine (~10x) |
| CycLuc1 | [Image of CycLuc1 structure] | ~599 nm | Red-shifted emission, improved blood-brain barrier penetration | >10-fold higher than D-luciferin | ~0.1 µM |
Signaling Pathway and Experimental Workflow
To understand the function of these substrates, it is essential to grasp the underlying biochemical reaction and the typical experimental workflow.
Firefly Luciferase Reaction Pathway
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires the substrate (luciferin or its analog), adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen.[1][2]
Comparative Experimental Workflow: In Vivo Bioluminescence Imaging
The following diagram outlines a typical workflow for in vivo bioluminescence imaging, highlighting the key differences when using a traditional versus a next-generation substrate.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable results. Below are synthesized protocols for in vitro and in vivo firefly luciferase assays, adaptable for both traditional and alternative substrates.
In Vitro Luciferase Assay
This protocol is designed for quantifying luciferase activity in cell lysates.
Materials:
-
Luciferase-expressing cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1X Passive Lysis Buffer)
-
Luciferase assay reagent (containing substrate, ATP, and buffer)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Lysis:
-
Culture luciferase-expressing cells in a 96-well plate until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add an appropriate volume of cell lysis buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions. For alternative substrates, dissolve them in the appropriate buffer at the recommended concentration.
-
Add 100 µL of the assay reagent to each well of an opaque 96-well plate.
-
Carefully transfer 20 µL of the cell lysate to each well containing the assay reagent.
-
Immediately measure the luminescence using a luminometer. The integration time may need to be optimized based on the signal intensity.
-
In Vivo Bioluminescence Imaging
This protocol outlines the general steps for non-invasive imaging of luciferase activity in small animal models.
Materials:
-
Animal model with luciferase-expressing cells
-
D-luciferin or alternative substrate
-
Sterile PBS or water for injection
-
Syringes and needles
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Substrate Preparation:
-
D-luciferin: Prepare a stock solution of 15 mg/mL in sterile PBS.
-
AkaLumine (TokeOni): Prepare a stock solution of up to 40 mM in sterile water.
-
seMpai: Prepare a stock solution of >60 mM in a neutral-buffered aqueous solution.
-
CycLuc1: Prepare a stock solution in an appropriate solvent as recommended by the supplier.
-
All substrate solutions should be sterile-filtered before injection.
-
-
Animal Preparation and Substrate Administration:
-
Anesthetize the animal using isoflurane (B1672236) or another suitable anesthetic.
-
Intraperitoneally inject the substrate. The dosage and timing will vary depending on the substrate:
-
D-luciferin: 150 mg/kg body weight, 10-15 minutes before imaging.
-
AkaLumine/TokeOni: A typical dose is around 100 µL of a 30 mM solution. Peak signal is often observed earlier than with D-luciferin, around 5-10 minutes post-injection.
-
seMpai: Dosing is comparable to AkaLumine.
-
CycLuc1: Can be used at lower doses than D-luciferin, with a rapid and sustained signal.
-
-
It is highly recommended to perform a kinetic study for each new animal model and substrate to determine the optimal imaging time window.
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images using an open filter to capture all emitted light. For substrates with red-shifted emission, specific filters can be used to reduce background and improve signal-to-noise.
-
The exposure time will depend on the signal intensity and should be optimized to avoid saturation.
-
Conclusion
The development of alternative substrates for firefly luciferase has significantly expanded the capabilities of bioluminescence imaging, particularly for in vivo applications. Substrates like AkaLumine, seMpai, and CycLuc1 offer distinct advantages in terms of emission wavelength, signal intensity, and biodistribution. By understanding the performance characteristics and experimental considerations for each substrate, researchers can make informed decisions to enhance the sensitivity and accuracy of their bioluminescence-based studies. This guide provides a foundational comparison to aid in this selection process, empowering researchers to leverage the full potential of this powerful technology.
References
A Researcher's Guide to In Vivo Cell Tracking: Bioluminescence vs. Fluorescence Imaging
In the fields of oncology, immunology, and regenerative medicine, the ability to non-invasively track living cells within a small animal model is paramount. It provides critical insights into cell viability, proliferation, migration, and the efficacy of novel therapeutics. Among the most powerful tools for this purpose are two optical imaging modalities: Bioluminescence Imaging (BLI) and Fluorescence Imaging (FI).
While both techniques generate light-based signals to visualize cellular processes, they operate on fundamentally different principles, each offering a unique set of advantages and limitations. This guide provides a detailed, objective comparison of BLI and FI, supported by experimental data and protocols, to help researchers select the most suitable technique for their specific experimental goals.
Fundamental Principles of Light Generation
The core difference between bioluminescence and fluorescence lies in the mechanism of photon production. BLI generates light through a chemical reaction, whereas FI relies on the absorption and subsequent re-emission of light from an external source.
Bioluminescence Imaging (BLI): This technique relies on the enzymatic reaction between a luciferase enzyme (e.g., Firefly Luciferase, FLuc) and a specific substrate (e.g., D-luciferin).[1][2][3] In the presence of oxygen and ATP, the luciferase catalyzes the oxidation of the luciferin, which results in the emission of visible light.[1][2] Because mammalian tissues do not naturally produce this type of light (a phenomenon known as autoluminescence), BLI benefits from an exceptionally high signal-to-noise ratio.[4][5][6]
Fluorescence Imaging (FI): This method uses fluorescent molecules (fluorophores), such as genetically encoded fluorescent proteins (e.g., GFP, mCherry) or synthetic dyes. These fluorophores absorb light energy from an external source (e.g., a laser or LED) at a specific excitation wavelength. This absorption elevates the fluorophore to an excited state, from which it quickly returns to its ground state by releasing energy in the form of a photon at a longer, lower-energy wavelength.[3] This emitted light is then captured by a detector. A significant challenge for FI is the presence of natural fluorescence in tissues (autofluorescence), which can create background noise and lower the overall sensitivity.[4][5]
References
- 1. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo molecular and single cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Quantitative comparison of the sensitivity of detection of fluorescent and bioluminescent reporters in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to D-luciferin and Other Bioluminescent Reporters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug discovery, bioluminescent reporter systems are indispensable tools for sensitively and quantitatively monitoring biological processes in vitro and in vivo.[1][2] The firefly luciferase-D-luciferin system has long been a cornerstone of these assays.[3] However, a variety of alternative reporters with distinct characteristics have emerged, offering researchers a broader toolkit to address specific experimental needs.[4] This guide provides an objective comparison of D-luciferin-based systems with other prominent bioluminescent reporters, supported by experimental data and detailed protocols.
Quantitative Comparison of Bioluminescent Reporter Systems
The selection of a bioluminescent reporter system often depends on key performance metrics such as light output, emission wavelength, and substrate requirements. The following table summarizes the quantitative data for D-luciferin and its common alternatives.
| Feature | Firefly Luciferase (FLuc) | Renilla Luciferase (RLuc) | Gaussia Luciferase (GLuc) | NanoLuc® Luciferase (NLuc) | Click Beetle Luciferase (CBR/CBG) |
| Substrate | D-luciferin[5] | Coelenterazine[5] | Coelenterazine[5] | Furimazine[3] | D-luciferin[5] |
| ATP Dependence | Yes[3] | No[6] | No[7] | No[3] | Yes[8] |
| Enzyme Size | 61 kDa[3] | 36 kDa[6] | 20 kDa (approx.)[7] | 19 kDa[3] | ~61 kDa |
| Emission Maximum | ~560 nm (yellow-green)[3] | ~480 nm (blue)[6] | ~480 nm (blue)[7] | ~460 nm (blue)[3] | Green to Red (544-638 nm)[9] |
| Relative Brightness | Standard[3] | Standard[10] | High[7] | Up to 150x > FLuc[3][10] | High total photon yield[9] |
| Signal Stability | Flash or glow-type, can be unstable[3] | Generally stable | Flash-type, rapid decay | Glow-type, half-life ~2 hours[3] | Stable |
| Secretion | No | No | Yes (naturally secreted)[5] | Secreted versions available[11] | No |
Synthetic D-luciferin Analogs for Enhanced In Vivo Imaging
To overcome some limitations of D-luciferin, such as tissue penetration of its yellow-green light, synthetic analogs have been developed. These analogs can offer red-shifted emission and improved pharmacokinetics.
| Analog | Key Advantages | Emission with Firefly Luciferase | Reference |
| CycLuc1 | Improved blood-brain barrier penetration, brighter and more persistent signal in vivo.[12][13] | Red-shifted compared to D-luciferin in vitro.[13] | [12] |
| AkaLumine-HCl | Red-shifted emission for deeper tissue imaging.[14] | Near-infrared emission.[15] | [14] |
| seMpai | High solubility and high-sensitivity detection in vivo, particularly for micro-metastases.[16] | Near-infrared emission. | [16] |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical reactions and experimental procedures is crucial for understanding and implementing these reporter systems.
Bioluminescent Reaction Pathways
The fundamental difference between many bioluminescent systems lies in their enzymatic reactions. For instance, Firefly luciferase requires ATP, making its signal dependent on the metabolic state of the cell, whereas reporters like Renilla and NanoLuc® luciferase do not.[3]
Caption: Comparative reaction pathways of Firefly, Renilla, and NanoLuc® luciferase systems.
Experimental Workflow: In Vivo Bioluminescence Imaging
A typical workflow for in vivo bioluminescence imaging (BLI) involves introducing luciferase-expressing cells into an animal model, administering the appropriate substrate, and capturing the emitted light with a sensitive imaging system.[17][18]
Caption: A generalized workflow for in vivo bioluminescence imaging experiments.
Experimental Protocols
Detailed and reproducible protocols are fundamental to robust scientific inquiry. Below are methodologies for common bioluminescence assays.
Protocol 1: In Vitro Dual-Luciferase® Reporter Assay
This protocol is adapted for a dual-reporter system, often using Firefly luciferase as the experimental reporter and Renilla luciferase as an internal control to normalize for transfection efficiency.[5]
Materials:
-
Cells co-transfected with Firefly and Renilla luciferase reporter vectors.
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent II (LAR II) for Firefly luciferase.
-
Stop & Glo® Reagent for Renilla luciferase.
-
Luminometer.
Procedure:
-
Cell Lysis:
-
Aspirate growth medium from cultured cells.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Firefly Luciferase Measurement:
-
Add 20 µL of cell lysate to a luminometer tube or well of an opaque 96-well plate.
-
Add 100 µL of LAR II to the lysate.
-
Mix briefly and measure the luminescence (Firefly activity).
-
-
Renilla Luciferase Measurement:
-
To the same tube/well, add 100 µL of Stop & Glo® Reagent. This quenches the Firefly signal and initiates the Renilla reaction.
-
Mix briefly and measure the luminescence (Renilla activity).
-
-
Data Analysis:
-
Calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the experimental reporter activity.
-
Protocol 2: In Vivo Bioluminescence Imaging with D-luciferin
This protocol outlines the steps for non-invasive imaging of luciferase-expressing cells in a mouse model.[17][19]
Materials:
-
Mouse model with luciferase-expressing cells.
-
D-luciferin potassium or sodium salt.
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), free of calcium and magnesium.
-
0.22 µm syringe filter.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS Spectrum).
Procedure:
-
Substrate Preparation:
-
Animal Preparation and Substrate Administration:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight (approximately 10 µL per gram of body weight).[20]
-
-
Image Acquisition:
-
Wait for the optimal time for substrate distribution and peak signal, which is typically 10-20 minutes post-IP injection.[19] It is recommended to perform a kinetic study for each new model to determine the precise peak time.[20]
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire images, capturing the photon emission.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the signal.
-
Quantify the light emission as total flux (photons/second).
-
Monitor changes in signal intensity over time to assess disease progression or treatment response.
-
Conclusion
While D-luciferin and firefly luciferase remain a robust and widely used system, particularly for in vivo imaging due to the favorable tissue penetration of yellow-green light, the expanding portfolio of bioluminescent reporters offers significant advantages for specific applications.[21] The unparalleled brightness of NanoLuc® makes it ideal for highly sensitive in vitro assays.[3] Secreted reporters like Gaussia luciferase allow for repeated, non-lytic sampling.[5] Furthermore, synthetic D-luciferin analogs are pushing the boundaries of in vivo imaging by enabling detection in deep tissues and the brain.[12] The choice of the optimal bioluminescent reporter will ultimately be guided by the specific biological question, the experimental model, and the required sensitivity.
References
- 1. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Current advances in the use of bioluminescence assays for drug discovery: an update of the last ten years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. What are some of the differences between Renilla luciferase and firefly luciferase? NovoPro [novoprolabs.com]
- 7. What are the most commonly used luciferase enzymes? | AAT Bioquest [aatbio.com]
- 8. neb.com [neb.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. NanoLuc® ルシフェラーゼ: 1つの酵素が切り拓く無限の可能性 [promega.jp]
- 11. ルシフェラーゼレポーターアッセイの選択 | レポーターアッセイガイド [promega.jp]
- 12. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Brightness and Spectral Properties of Click Beetle and Firefly Luciferases Using Luciferin Analogues: Identification of Preferred Pairings of Luciferase and Substrate for In Vivo Bioluminescence Imaging | springermedizin.de [springermedizin.de]
- 16. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. sites.duke.edu [sites.duke.edu]
- 20. bcf.technion.ac.il [bcf.technion.ac.il]
- 21. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Bioluminescence Imaging Analysis
A detailed comparison of software and methodologies for robust and reproducible in vivo studies.
Bioluminescence imaging (BLI) is a powerful and widely adopted technique in preclinical research, enabling real-time, non-invasive monitoring of biological processes within living organisms.[1][2] From tracking tumor growth and metastasis to evaluating therapeutic efficacy, BLI provides invaluable insights for drug development and fundamental biological research.[2][3] However, the transition from qualitative observation to robust quantitative analysis is critical for generating reproducible and statistically significant data.[1][3]
This guide provides a comprehensive comparison of software and methodologies for the quantitative analysis of bioluminescence imaging data. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate tools and protocols to enhance the accuracy and reliability of their findings.
Software for BLI Data Analysis: A Comparative Overview
The choice of analysis software is a critical step in the BLI workflow. Options range from comprehensive commercial packages tightly integrated with imaging hardware to flexible and extensible open-source platforms.
| Feature | Living Image® (Revvity) | Aura (Spectral Instruments Imaging) | ImageJ / Fiji | CellProfiler |
| License | Commercial | Commercial (with free analysis version)[4] | Open Source[5][6] | Open Source[5][7] |
| Primary Function | Integrated image acquisition and analysis for IVIS systems[8] | Acquisition and analysis for various optical imaging systems[4] | General-purpose image processing and analysis[6][7] | High-throughput, automated image analysis[5][7] |
| Key Features | Imaging Wizard for streamlined setup, longitudinal study tools, spectral unmixing, 2D and 3D analysis.[8] | Real-time kinetic curve data acquisition, "Easy Mode" for rapid setup, import of legacy Living Image® files.[4] | Extensive plugin library, macro scripting for automation, supports numerous file formats.[6][7] | Pipeline-based analysis for large datasets, object segmentation and feature extraction.[7] |
| Ease of Use | User-friendly interface designed for biologists.[8] | Simplified "3 Clicks to Acquisition" workflow.[4] | Steeper learning curve, requires more user input for analysis setup. | Requires creation of a processing pipeline, suited for automated workflows.[7] |
| Quantitative Tools | Region of Interest (ROI) analysis (total flux in photons/sec), 3D source localization (DLIT).[9][10] | ROI analysis, kinetic data analysis.[4] | Manual or semi-automated ROI analysis, intensity measurements. | Automated object identification and measurement of intensity and morphology. |
| 3D Analysis | Diffuse Light Imaging Tomography (DLIT) for 3D source reconstruction.[10] | Not explicitly mentioned in the provided results. | Requires specialized plugins. | Not its primary focus. |
| Data Reporting | Generates publication-ready figures and exports data for statistical analysis.[8] | Data export capabilities. | Flexible data export options. | Exports data in spreadsheet format for further analysis. |
Experimental Protocols for Quantitative BLI
Reproducible quantitative analysis begins with a well-defined and consistently executed experimental protocol. Below are key steps and considerations for a typical in vivo bioluminescence imaging experiment.
General Workflow for in vivo BLI
The following diagram outlines the fundamental steps involved in a typical in vivo bioluminescence imaging experiment, from animal preparation to data analysis.
Caption: General workflow for an in vivo bioluminescence imaging experiment.
Detailed Protocol: Subcutaneous Tumor Model
This protocol provides a more detailed methodology for assessing tumor burden in a subcutaneous xenograft model.
-
Cell Preparation and Implantation:
-
Culture luciferase-expressing tumor cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompromised mice.[11]
-
Monitor tumor engraftment and growth via BLI.[12]
-
-
Animal Preparation and Substrate Administration:
-
Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).[12]
-
Prepare a stock solution of D-luciferin potassium salt in sterile PBS (e.g., 15 mg/mL).[12]
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[11][12]
-
-
Image Acquisition:
-
Wait for 10-15 minutes after luciferin injection to allow for substrate distribution and peak signal.[12][13]
-
Place the anesthetized mouse in the imaging chamber of the IVIS or a similar system.
-
Acquire a photographic image for anatomical reference.
-
Acquire bioluminescent images with an exposure time ranging from 1 to 60 seconds, depending on signal intensity.[12] For longitudinal studies, it is often recommended to use automatic exposure settings to ensure the signal remains within the linear range of the detector.[9]
-
-
Quantitative Data Analysis:
-
Use the analysis software to draw a region of interest (ROI) around the tumor.[12] To ensure consistency, the ROI size can be kept constant across all time points for a given animal.
-
Quantify the light emission from the ROI in units of total flux (photons per second).[9][14] This metric is preferred as it is less dependent on the distance of the source from the camera.
-
For longitudinal studies, plot the total flux over time for each animal and treatment group to assess tumor growth or regression.
-
Signaling Pathway Visualization
Understanding the underlying biological mechanism is crucial for interpreting BLI data. The following diagram illustrates a simplified signaling pathway for a therapeutic agent that induces apoptosis, a common application for BLI in oncology research.
Caption: Simplified signaling pathway of a therapeutic agent leading to apoptosis and a corresponding decrease in BLI signal.
Data Presentation and Interpretation
For robust comparison and interpretation, quantitative BLI data should be summarized in a clear and structured format.
Table 1: Example of Quantitative Data from a Preclinical Study
| Treatment Group | Animal ID | Day 0 (photons/sec) | Day 7 (photons/sec) | Day 14 (photons/sec) | % Change (Day 0 vs Day 14) |
| Vehicle Control | 1 | 1.2 x 10^6 | 5.8 x 10^6 | 2.5 x 10^7 | +1983% |
| Vehicle Control | 2 | 1.5 x 10^6 | 7.2 x 10^6 | 3.1 x 10^7 | +1967% |
| Drug A | 3 | 1.3 x 10^6 | 2.1 x 10^6 | 8.5 x 10^5 | -35% |
| Drug A | 4 | 1.6 x 10^6 | 2.5 x 10^6 | 9.8 x 10^5 | -39% |
Note: This is example data and does not represent a specific experiment.
Conclusion
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 3. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. Links | Bioimaging | University of Helsinki [helsinki.fi]
- 6. Software | Indiana Center for Biological Microscopy | IU School of Medicine [medicine.iu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of ex vivo bioluminescence imaging, Alu-qPCR and histology for the quantification of spontaneous lung and bone metastases in subcutaneous xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of D-luciferin Potassium Salt
For researchers, scientists, and drug development professionals relying on bioluminescence imaging, the purity of D-luciferin (B1670815) potassium salt is a critical factor that directly impacts the accuracy, reproducibility, and sensitivity of experimental results. Impurities can act as inhibitors of the luciferase enzyme, leading to reduced light output and potentially confounding data interpretation. This guide provides a comprehensive comparison of methodologies to assess the purity of D-luciferin potassium salt, supported by experimental protocols and data presentation.
Key Purity Parameters and Analytical Techniques
The purity of this compound salt is primarily determined by the presence of isomers and degradation products. The most common and impactful impurities include:
-
L-luciferin: The stereoisomer of D-luciferin, which is not a substrate for firefly luciferase and can act as a competitive inhibitor.[1]
-
Dehydroluciferin: An oxidation product that is a known inhibitor of the luciferase reaction.[1][2]
To quantify the purity and identify these impurities, several analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the overall chemical purity of the D-luciferin sample.[3][4]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Specifically used to separate and quantify the D- and L-enantiomers, thus determining the enantiomeric excess.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification and characterization of D-luciferin, its isomers, and potential impurities by providing mass-to-charge ratio information.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of D-luciferin and can be used to confirm its identity and detect structural impurities.[10][11][12]
-
Functional Bioluminescence Assay: Measures the light output of the luciferin (B1168401) in the presence of luciferase, providing a direct assessment of its performance and the impact of any inhibitory impurities.
Comparative Data Analysis
To illustrate the importance of purity assessment, the following table summarizes hypothetical data from the analysis of this compound salt from three different suppliers compared to a high-purity reference standard.
| Parameter | High-Purity Standard | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | >99.9 | 99.5 | 98.2 | 99.8 |
| Enantiomeric Excess (D/L ratio) | 99.9 / 0.1 | 99.6 / 0.4 | 98.5 / 1.5 | 99.9 / 0.1 |
| Dehydroluciferin by LC-MS (%) | <0.01 | 0.2 | 1.1 | 0.05 |
| Other Impurities by LC-MS (%) | <0.05 | 0.3 | 0.7 | 0.14 |
| Relative Light Units (RLU) in Bioluminescence Assay | 1,250,000 | 1,180,000 | 950,000 | 1,230,000 |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound salt.
References
- 1. goldbio.com [goldbio.com]
- 2. sydlabs.com [sydlabs.com]
- 3. D -Luciferin synthetic No, BioXtra, = 99 HPLC 2591-17-5 [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resem.com [resem.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS and microscale NMR analysis of luciferin-related compounds from the bioluminescent earthworm Fridericia heliota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Red-shifted d-luciferin analogues and their bioluminescence characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ensuring Experimental Reproducibility: A Guide to D-luciferin Lot-to-Lot Consistency Validation
Key Quality Attributes for D-luciferin Lot-to-Lot Comparison
To ensure minimal variability between different batches of D-luciferin, a series of analytical and functional tests should be performed. The following table summarizes the critical parameters to consider, along with typical acceptance criteria.
| Parameter | Method | Typical Acceptance Criteria | Lot A | Lot B | Lot C |
| Appearance | Visual Inspection | White to pale yellow solid | Conforms | Conforms | Conforms |
| Purity | HPLC | ≥ 99% | 99.5% | 99.2% | 99.8% |
| Chiral Purity (D-isomer) | Chiral HPLC | ≥ 99% | 99.7% | 99.5% | 99.9% |
| Moisture Content | Karl Fischer Titration | ≤ 5% | 2.1% | 2.5% | 1.8% |
| Identity | FTIR | Conforms to reference spectrum | Conforms | Conforms | Conforms |
| In Vitro Bioactivity | Luciferase Assay | Signal ≥ 90% of reference lot | 102% | 95% | 105% |
| In Vivo Performance | Bioluminescence Imaging | Peak signal time and intensity within ±15% of reference lot | Pass | Pass | Pass |
The Luciferase-Luciferin Reaction: The Engine of Bioluminescence
The light-emitting reaction at the heart of bioluminescence imaging is the luciferase-catalyzed oxidation of D-luciferin. This process is dependent on the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions. Understanding this fundamental reaction is key to troubleshooting and ensuring consistent results.
The firefly luciferase-catalyzed reaction with D-luciferin.
Experimental Protocols for Lot-to-Lot Validation
To ensure the consistency of your D-luciferin lots, a combination of in vitro and in vivo testing is recommended.
In Vitro Luciferase Activity Assay
This assay provides a rapid and quantitative measure of the bioactivity of different D-luciferin lots.
Materials:
-
Luciferase-expressing cells (e.g., stable cell line) or recombinant firefly luciferase
-
Cell lysis buffer
-
Luciferase assay buffer (containing ATP and Mg2+)
-
D-luciferin from different lots
-
Luminometer
Protocol:
-
Prepare D-luciferin Stock Solutions: Dissolve each lot of D-luciferin in sterile, nuclease-free water to a concentration of 15 mg/mL. Protect from light and store on ice.
-
Cell Lysis: Lyse the luciferase-expressing cells according to your standard protocol.
-
Assay Preparation: In a white, opaque 96-well plate, add 20 µL of cell lysate to each well.
-
Substrate Addition: Prepare working solutions of each D-luciferin lot in luciferase assay buffer at a final concentration of 150 µg/mL. Add 100 µL of the D-luciferin working solution to the wells containing the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer with a 1-10 second integration time.
-
Data Analysis: Compare the relative light units (RLU) generated from each D-luciferin lot. A consistent lot should produce a signal that is at least 90% of a previously validated reference lot.
In Vivo Bioluminescence Imaging
This experiment assesses the performance of D-luciferin lots in a whole-animal context, providing insights into substrate kinetics and bioavailability.
Materials:
-
Mice bearing luciferase-expressing cells or tissues
-
D-luciferin from different lots
-
Phosphate-buffered saline (PBS), sterile
-
In vivo imaging system (e.g., IVIS)
Protocol:
-
Prepare D-luciferin for Injection: Dissolve each D-luciferin lot in sterile PBS to a final concentration of 15 mg/mL.[1][2]
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Substrate Administration: Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[2]
-
Kinetic Imaging: Immediately after injection, place the mice in the imaging chamber and acquire a series of images every 2-5 minutes for up to 60 minutes to determine the kinetic profile of the bioluminescent signal.[3]
-
Data Analysis: For each lot, determine the time to peak signal and the peak signal intensity (in photons/second). Consistent lots should exhibit a time to peak and a peak intensity that are within ±15% of a reference lot. It is crucial to perform a kinetic study for each new animal model to establish the optimal imaging time.[2][3]
Workflow for D-luciferin Lot-to-Lot Consistency Validation
A systematic workflow is essential for the efficient and thorough validation of new D-luciferin lots.
A systematic workflow for validating new lots of D-luciferin.
Conclusion
Vigilant quality control of D-luciferin through a systematic lot-to-lot consistency validation process is a critical, yet often overlooked, aspect of robust bioluminescence imaging. By implementing the analytical and functional testing protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental data, ultimately contributing to more accurate and impactful scientific discoveries. The initial investment in time and resources for validation pays substantial dividends in the long-term integrity of your research.
References
A Researcher's Guide to D-Luciferin: A Comparative Performance Evaluation
For researchers, scientists, and professionals in drug development utilizing bioluminescence imaging, the choice of D-luciferin is critical for generating reliable and reproducible data. This guide provides an objective comparison of D-luciferin performance from various suppliers, supported by standardized experimental protocols and illustrative data. The quality of D-luciferin can significantly impact the intensity and kinetics of the light signal in luciferase-based assays, making supplier selection a key experimental variable.
Key Performance Indicators for D-Luciferin
The performance of D-luciferin is primarily assessed based on its purity, which directly affects the signal intensity, signal-to-noise ratio, and kinetics of the bioluminescent reaction. Impurities can inhibit the luciferase enzyme, leading to lower light output and potentially misleading results.
Table 1: Illustrative Comparison of D-Luciferin Performance from Different Suppliers
This table presents hypothetical data from a standardized in vitro luciferase activity assay designed to compare D-luciferin from three different suppliers.
| Supplier | Lot Number | Purity (HPLC) | Peak Signal Intensity (RLU) | Time to Peak Signal (minutes) | Signal Half-Life (minutes) |
| Supplier A | A123 | >99% | 1.5 x 10⁸ | 10 | 30 |
| Supplier B | B456 | 98% | 1.2 x 10⁸ | 12 | 25 |
| Supplier C | C789 | 95% | 8.0 x 10⁷ | 15 | 20 |
RLU: Relative Light Units
Table 2: Illustrative Comparison of D-Luciferin Performance in an In Vivo Tumor Model
This table shows hypothetical data from an in vivo study comparing the performance of D-luciferin from the same three suppliers in mice bearing luciferase-expressing tumors.
| Supplier | Lot Number | Peak Bioluminescence (photons/sec/cm²/sr) | Time to Peak Signal (post-injection, minutes) | Signal Duration (above 50% peak, minutes) |
| Supplier A | A123 | 2.5 x 10⁶ | 15 | 40 |
| Supplier B | B456 | 2.0 x 10⁶ | 18 | 35 |
| Supplier C | C789 | 1.3 x 10⁶ | 22 | 28 |
sr: steradian
The Luciferase Signaling Pathway
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen.[1][2][3] The first step involves the adenylation of luciferin (B1168401) by ATP to form luciferyl-AMP.[1][2][3] In the second step, this intermediate is oxidized by molecular oxygen, leading to the formation of an excited-state oxyluciferin, which then decays to its ground state, emitting a photon of light.[1][2] The color of the emitted light can vary depending on the specific luciferase enzyme structure.[1]
Experimental Protocols
To ensure a fair and accurate comparison of D-luciferin from different suppliers, standardized protocols are essential. The following sections detail the methodologies for key in vitro and in vivo experiments.
In Vitro Luciferase Activity Assay
This assay is designed to measure the kinetics and intensity of the light signal produced by D-luciferin from different suppliers in a controlled cell-free system.
Materials:
-
Recombinant firefly luciferase
-
D-luciferin from different suppliers
-
ATP
-
Assay buffer (e.g., 25 mM Tricine, 15 mM MgSO₄, 1 mM DTT, pH 7.8)
-
Luminometer
Procedure:
-
Prepare a stock solution of recombinant firefly luciferase in assay buffer.
-
Prepare stock solutions of D-luciferin from each supplier in sterile water.[4][5]
-
Prepare a working solution containing ATP and other necessary co-factors in the assay buffer.[6]
-
In a white-walled 96-well plate, add the luciferase solution to each well.
-
Using the luminometer's injector, add the D-luciferin working solution to initiate the reaction.[6]
-
Measure the luminescence immediately and kinetically over a period of 60 minutes.
In Vivo Bioluminescence Imaging
This protocol outlines the steps for comparing D-luciferin performance in a mouse tumor model. A kinetic study should be performed for each new animal model to determine the peak signal time.[7][8][9]
Materials:
-
Mice bearing luciferase-expressing tumors
-
D-luciferin from different suppliers, dissolved in sterile DPBS to a final concentration of 15 mg/mL.[4][7][9]
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer a standardized dose of D-luciferin (typically 150 mg/kg) via intraperitoneal (IP) injection.[4][7][8][9]
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a series of images at different time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) post-injection to determine the signal kinetics.[9]
-
Analyze the images to quantify the bioluminescent signal from the tumor region.
Conclusion
The selection of a high-quality D-luciferin is paramount for obtaining sensitive, accurate, and reproducible results in bioluminescence-based research. While this guide provides a framework for comparison and illustrative data, it is crucial for individual laboratories to perform their own validation of D-luciferin from different suppliers using standardized protocols. By carefully evaluating the performance of this critical reagent, researchers can enhance the reliability of their experimental outcomes in drug discovery and development.
References
- 1. proteinswebteam.github.io [proteinswebteam.github.io]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. sites.duke.edu [sites.duke.edu]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bcf.technion.ac.il [bcf.technion.ac.il]
A Comparative Guide to D-luciferin and its Alternatives for Deep Tissue Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of preclinical in vivo imaging, bioluminescence has emerged as a powerful tool for non-invasively monitoring biological processes within living organisms.[1] The firefly luciferase (Fluc) and its substrate, D-luciferin, have long been the gold standard for these applications.[2][3] However, the inherent properties of D-luciferin present significant limitations, particularly for imaging targets located deep within tissues. This guide provides an objective comparison of D-luciferin with its next-generation alternatives, supported by experimental data, to aid researchers in selecting the optimal substrate for their deep-tissue imaging needs.
The Shortcomings of a Workhorse: Limitations of D-luciferin
The primary challenge in deep tissue bioluminescence imaging is the attenuation of light as it passes through biological tissues.[4][5] Hemoglobin and melanin (B1238610) are major absorbers of light in the visible spectrum, significantly reducing the number of photons that can escape the body and be detected.[6] D-luciferin, upon oxidation by firefly luciferase, emits light with a maximum wavelength (λmax) of approximately 562 nm, which falls within the range of high absorption by tissue components.[6] This leads to a rapid decrease in signal intensity with increasing tissue depth, limiting the sensitivity of detection for internal organs or deep-seated tumors.[1]
Another significant limitation of D-luciferin is its biodistribution.[2] Following systemic administration, D-luciferin distribution is not uniform throughout the body, with relatively low penetration into certain tissues like the brain.[2][7][8] This can lead to an underestimation of biological activity in these areas. Furthermore, the pharmacokinetics of D-luciferin can result in a rapidly peaking and decaying signal, which may not be ideal for longitudinal studies requiring sustained imaging windows.[9]
The Next Generation: Brighter and Redder Alternatives
To overcome the limitations of D-luciferin, researchers have developed synthetic luciferin (B1168401) analogs with improved chemical and photophysical properties. These next-generation substrates are designed to emit light at longer, near-infrared (NIR) wavelengths, where tissue absorption is minimized, leading to enhanced signal penetration and sensitivity for deep-tissue imaging.[7][10]
Two of the most promising and well-characterized alternatives are AkaLumine (also known as TokeOni or AkaLumine-HCl) and CycLuc1 .
-
AkaLumine (AkaLumine-HCl/TokeOni): This luciferin analog, when used with native firefly luciferase, produces a significantly red-shifted bioluminescence with a λmax of approximately 677 nm.[6] This near-infrared emission allows for substantially greater tissue penetration.[6] Furthermore, when paired with an engineered luciferase, AkaLuc, the brightness of the AkaLumine-based system can be 100- to 1000-fold brighter than the conventional D-luciferin/Fluc system in vivo.
-
CycLuc1: This cyclic alkylaminoluciferin analog also offers a red-shifted emission spectrum (λmax ≈ 604 nm) compared to D-luciferin.[6] Its improved properties are attributed to a lower Michaelis constant (Km), indicating a higher affinity for the luciferase enzyme, and enhanced cell permeability and biodistribution.[2] Studies have shown that CycLuc1 can provide a significantly brighter signal in deep tissues, such as the brain, at lower concentrations than D-luciferin.[2][11]
A more recent development is AkaSuke , a synthetic luciferin that generates intense near-infrared bioluminescence (λmax = 680 nm) with firefly luciferase, reportedly offering even greater detection sensitivity for deep tissue targets compared to D-luciferin.[3]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of D-luciferin and its alternatives based on published experimental data.
| Substrate | Emission Max (λmax) | Key Advantages | Key Disadvantages |
| D-luciferin | ~562 nm | Well-established, widely available. | Poor tissue penetration, non-uniform biodistribution.[2][6][7] |
| CycLuc1 | ~604 nm | Improved tissue penetration and biodistribution, higher signal at lower doses.[2][6][11] | Lower emission wavelength compared to AkaLumine. |
| AkaLumine | ~677 nm | Excellent tissue penetration (NIR emission), very high signal intensity, especially with AkaLuc.[6] | Can exhibit high background signals in some tissues, such as the liver.[12] |
| AkaSuke | ~680 nm | Intense NIR emission, high sensitivity for deep tissue targets.[3] | Newer substrate with less extensive characterization in diverse models. Poor blood-brain barrier permeability.[3] |
| In Vivo Performance Metric | D-luciferin | CycLuc1 | AkaLumine | AkaSuke |
| Brain Signal Enhancement | Baseline | ~8-fold higher photon flux than D-luciferin.[2] | - | Lower brain imaging performance than AkaLumine.[3] |
| Deep Tissue (Lung) Signal | Baseline | 3.3-fold lower sensitivity than AkaLumine-HCl for disseminated cancer cells.[6] | 8.1-fold higher signal than D-luciferin for disseminated cancer cells.[6] | 7.7-fold higher signal from lung metastases compared to D-luciferin.[3] |
| Subcutaneous Tumor Signal | Baseline | - | >40-fold higher signal than D-luciferin at the same concentration.[6] | 8-fold higher bioluminescence photons than AkaLumine-HCl in living cells.[3] |
| Tissue Penetration | Baseline | - | 5 to 8.3-fold higher penetration through 4 to 8 mm tissue slices than D-luciferin.[6] | - |
Experimental Methodologies
Accurate and reproducible comparison of bioluminescent substrates requires standardized experimental protocols. Below are generalized methodologies for in vitro and in vivo comparative studies.
In Vitro Substrate Comparison Protocol
-
Cell Culture: Culture cells stably expressing firefly luciferase to 80-90% confluency in a white-walled, clear-bottom 96-well plate.
-
Substrate Preparation: Prepare stock solutions of D-luciferin, CycLuc1, AkaLumine, and AkaSuke in an appropriate solvent (e.g., sterile water or DMSO) and then dilute to working concentrations in pre-warmed culture medium.
-
Signal Measurement: Aspirate the old medium from the cells and add the substrate-containing medium. Immediately place the plate in a luminometer and measure the bioluminescent signal at various time points to determine the peak signal and decay kinetics for each substrate.
In Vivo Substrate Comparison Protocol
-
Animal Model: Utilize mice bearing luciferase-expressing cells, either as subcutaneous tumors or in deep tissues (e.g., orthotopic implantation in the liver or lungs, or stereotactic injection in the brain).
-
Substrate Administration: Administer the substrates via a consistent route, typically intraperitoneal (IP) or intravenous (IV) injection.[13] It is crucial to allow for a sufficient washout period (e.g., 4-6 hours) between the administration of different substrates to the same animal to avoid signal overlap.[3][6]
-
Bioluminescence Imaging: Anesthetize the animals and place them in a light-tight imaging chamber of a sensitive CCD camera-based imaging system.[14] Acquire images at multiple time points post-substrate injection to capture the peak signal for each substrate.[13][15]
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the imaging system's software. Express the signal as photon flux (photons/second/cm²/steradian).
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the bioluminescence pathway, the challenges of deep tissue imaging, and a typical experimental workflow.
Caption: The enzymatic reaction producing light.
Caption: Light attenuation in biological tissues.
Caption: In vivo substrate comparison workflow.
Conclusion
While D-luciferin remains a viable substrate for many bioluminescence imaging applications, its limitations in deep tissue settings are significant. For researchers aiming to visualize and quantify biological processes in internal organs, the brain, or deep-seated tumors, the use of near-infrared emitting luciferin analogs such as AkaLumine and CycLuc1 is highly recommended. These advanced substrates offer substantially improved sensitivity due to their enhanced tissue penetration and, in some cases, more favorable pharmacokinetics. The choice of substrate should be guided by the specific biological question, the location of the target cells, and the required imaging duration. As new and even brighter substrates continue to be developed, the future of deep tissue bioluminescence imaging appears exceptionally bright.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent advances in optical imaging through deep tissue: imaging probes and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioflares.com [bioflares.com]
- 11. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.duke.edu [sites.duke.edu]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. bcf.technion.ac.il [bcf.technion.ac.il]
A Researcher's Guide to Confirming Cell Viability: A Comparative Analysis of D-luciferin and Alternative Assays
For researchers and scientists in the field of drug development and cellular biology, accurately determining cell viability is a critical component of experimental success. While D-luciferin-based bioluminescent assays offer a sensitive and high-throughput method for assessing cell health, it is often prudent to confirm these findings with alternative methods. This guide provides a comprehensive comparison of D-luciferin assays with other widely used cell viability assays, supported by experimental data and detailed protocols to ensure robust and reliable results.
Principles of Cell Viability Assays
Cell viability assays are indispensable tools for assessing cellular health and metabolic activity. The D-luciferin-based assay, a popular choice in bioluminescence imaging, relies on the enzymatic reaction of firefly luciferase. In this reaction, luciferase utilizes ATP from viable cells to oxidize D-luciferin, resulting in the emission of light. The intensity of the luminescent signal is directly proportional to the intracellular ATP concentration, which in turn reflects the number of metabolically active cells.[1]
Beyond bioluminescence, several other assays with distinct mechanisms are commonly employed to measure cell viability. These include:
-
Tetrazolium Salt-Based Assays (MTT, XTT, MTS, WST-8): These colorimetric assays measure the metabolic activity of cells.[2] Viable cells possess mitochondrial and cytosolic dehydrogenases that reduce tetrazolium salts to colored formazan (B1609692) products.[3] The amount of formazan produced, quantifiable by absorbance, correlates with the number of viable cells.[2]
-
Resazurin (B115843) (AlamarBlue) Assay: This fluorometric assay utilizes the blue dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[4][5] The fluorescence intensity is proportional to the number of living cells.
-
ATP-Based Luminescence Assays: Similar to the D-luciferin principle, these assays quantify the amount of ATP present in a cell population, which is a key indicator of metabolic activity and viability.[1] The luminescent signal is generated by the reaction of ATP with a luciferase enzyme and its substrate.[1]
Comparative Performance of Cell Viability Assays
Choosing the appropriate cell viability assay depends on several factors, including the cell type, experimental conditions, and desired sensitivity. The following table summarizes the key performance characteristics of D-luciferin and its alternatives.
| Assay | Principle | Detection Method | Sensitivity | Dynamic Range | Advantages | Disadvantages | Potential Interferences |
| D-luciferin | ATP-dependent enzymatic oxidation of luciferin | Luminescence | High (can detect as few as 10 cells) | Wide (up to 6 orders of magnitude) | High sensitivity, rapid, suitable for high-throughput screening. | Requires genetic modification of cells to express luciferase. | Compounds that affect luciferase activity or ATP levels. |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Colorimetric (Absorbance) | Moderate (can detect >25,000 cells)[6] | Narrow | Inexpensive, widely used. | Insoluble formazan product requires a solubilization step, endpoint assay.[7] | Reducing agents, compounds that affect mitochondrial respiration.[8] |
| XTT | Reduction of tetrazolium salt by cellular dehydrogenases | Colorimetric (Absorbance) | High | Wide | Soluble formazan product, no solubilization step. | Can be less sensitive than ATP-based assays. | Reducing agents, colored compounds. |
| Resazurin (AlamarBlue) | Reduction of resazurin to fluorescent resorufin | Fluorometric or Colorimetric | High | Wide | Non-toxic to cells, allows for kinetic monitoring.[5] | Potential for interference from fluorescent compounds. | Reducing agents, compounds with antioxidant properties.[9] |
Experimental Workflow & Signaling Pathway
To ensure the reliability of cell viability data, a structured experimental workflow is essential. This typically involves preparing the cells, exposing them to the test compounds, adding the viability reagent, and measuring the signal.
Caption: A generalized workflow for performing cell viability assays.
The bioluminescent signal in a D-luciferin-based assay is the result of a specific biochemical reaction catalyzed by firefly luciferase.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays | PLOS One [journals.plos.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Luciferin Potassium Salt: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research operations. This guide provides detailed, procedural instructions for the proper disposal of D-Luciferin potassium salt, a common substrate for firefly luciferase, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) classify this compound salt as not hazardous, others indicate potential for harm.[1][2] It is prudent, therefore, to handle this chemical with a consistent level of caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound salt in solid form or in solution.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: To protect skin and clothing.[2]
-
Respiratory Protection: In cases of potential dust generation or aerosolization, a respiratory filter device should be used.[2]
Handling:
-
Use in a well-ventilated area.[1]
-
Avoid generating dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when handling this product.[2]
In Case of a Spill:
-
Minor Spills: Immediately clean up spills. For solid spills, use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum) to avoid creating dust. Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]
-
Major Spills: Evacuate the area and alert your institution's emergency responders or Environmental Health & Safety (EHS) office.[1]
Hazard and Disposal Information Summary
The following table summarizes key data for this compound salt, compiled from various supplier safety data sheets.
| Parameter | Information |
| Chemical Name | D-Luciferin, Potassium Salt |
| CAS Number | 115144-35-9 |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] Note: Hazard classification may vary by supplier; some classify it as non-hazardous.[1][3] |
| Primary Disposal Route | Collection as chemical waste for disposal by a licensed contractor via your institution's EHS office. |
| Prohibited Disposal | Do not dispose of with household garbage.[2] Do not allow the product to reach the sewage system or enter drains, ground water, or water courses.[2] Do not dispose of by evaporation in a fume hood. |
| Container Requirements | Must be chemically compatible, in good condition with no leaks or cracks, and have a secure, screw-top cap. |
| Regulatory Framework | All waste must be handled in accordance with local, state, and federal regulations.[1][4] The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management in the United States. Your institution's EHS office implements these regulations. |
Step-by-Step Disposal Protocols
The proper disposal procedure depends on whether you are discarding unused, solid this compound salt or an aqueous solution containing the compound. In nearly all laboratory settings, chemical waste must be collected and managed by the institution's Environmental Health & Safety (EHS) department or equivalent office.
Protocol 1: Disposal of Solid this compound Salt Waste
This protocol applies to expired or unwanted pure this compound salt, as well as materials heavily contaminated with the solid chemical (e.g., from a spill cleanup).
Methodology:
-
Container Selection: Obtain a designated solid chemical waste container. This container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, leak-proof lid.
-
Waste Transfer: Carefully transfer the solid this compound salt waste into the designated container. If disposing of the original product bottle, ensure the cap is tightly sealed.
-
Labeling: Affix a hazardous waste label to the container. This label must be filled out completely and accurately, including:
-
The words "Hazardous Waste."
-
The full chemical name: "D-Luciferin, Potassium Salt."
-
The accumulation start date (the date the first item of waste was placed in the container).
-
The name of the principal investigator and the laboratory location.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed except when adding waste.
-
Request for Pickup: Once the container is full, or before it has been in storage for one year, submit a chemical waste collection request to your institution's EHS office, following their specific procedures.
Protocol 2: Disposal of Aqueous Solutions Containing D-Luciferin
This protocol applies to used buffers, cell culture media, or other aqueous solutions containing this compound salt. It is critical that these solutions are not poured down the drain.
Methodology:
-
Container Selection: Use a designated liquid chemical waste container, typically a plastic carboy. Ensure the container is made of a compatible material and has a secure, vented cap to prevent pressure buildup if necessary.
-
Waste Collection: Pour the aqueous waste containing D-Luciferin into the designated carboy. Be mindful of chemical compatibility; do not mix incompatible waste streams.
-
Labeling: Label the carboy with a hazardous waste tag. List all chemical constituents and their approximate concentrations. For example:
-
Water (~99%)
-
D-Luciferin, Potassium Salt (<1%)
-
(List any other components, such as buffers, salts, etc.)
-
Include the accumulation start date and laboratory information.
-
-
Storage: Store the carboy in the laboratory's designated Satellite Accumulation Area. Keep the container sealed and within secondary containment to prevent spills.
-
Request for Pickup: When the carboy is full, or as per your institution's guidelines, schedule a waste pickup with your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound salt waste in a laboratory setting.
References
Comprehensive Safety and Handling Guide for D-Luciferin Potassium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Luciferin potassium salt, a common substrate for luciferase enzymes used in bioluminescence imaging. Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a safe and efficient research environment.
While some safety data sheets (SDS) classify this compound salt as not hazardous, others indicate potential risks. Therefore, a conservative approach to handling is recommended to ensure the highest level of safety.
Hazard Identification and Personal Protective Equipment (PPE)
It is crucial to be aware of the potential hazards associated with this compound salt. Some sources indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. The following table summarizes the recommended PPE to mitigate these risks.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles | Essential to prevent eye irritation from dust or splashes. Approved under standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile) | Necessary to prevent skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling[2]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A particulate filter respirator (e.g., N95 or P1) may be necessary if dust is generated[1][3]. | To prevent respiratory tract irritation from inhaling dust particles. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound salt and to ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to minimize dust inhalation[4].
-
Avoid all unnecessary personal contact with the chemical[4].
-
After handling, always wash hands thoroughly with soap and water[4].
-
Ensure containers are securely sealed when not in use to prevent contamination and exposure[4].
Storage:
-
Protect the compound from light, oxygen, and moisture, as it is sensitive to these elements in both powder and solution form[5][8].
-
If the container is opened and closed multiple times, it is recommended to backfill the vial with an inert gas like argon or nitrogen before sealing[8].
Experimental Protocols: Preparation of D-Luciferin Solution
For In Vitro Assays:
-
To prepare a stock solution, dissolve this compound salt in sterile, ATP-free water to a concentration of approximately 30 mg/mL[6].
-
For the working solution, dilute the stock solution to a final concentration of 0.15-0.3 mg/mL in a pre-warmed tissue culture medium[6].
-
It is highly recommended to use the solution immediately after preparation[5].
For In Vivo Imaging:
-
Prepare a 15 mg/mL stock solution by dissolving this compound salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium ions[6][9].
-
Sterilize the solution by passing it through a 0.2 µm filter[5][9].
-
The typical dosage for intraperitoneal injection is 150 mg/kg of body weight[5][6]. Imaging is usually performed 10-15 minutes post-injection[5][6].
Emergency Procedures and First Aid
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention[10][11]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1]. If skin irritation occurs, get medical advice[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1]. If eye irritation persists, seek medical attention[1]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][11]. |
Accidental Release and Disposal Plan
Spill Response:
-
Minor Spills: Clean up spills immediately. Wear impervious gloves and safety glasses. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a clean, dry, labeled, and sealable container[4].
-
Major Spills: Evacuate the area and move upwind. Alert emergency responders. Use appropriate PPE, including respiratory protection, to control personal contact[4].
Disposal:
-
This compound salt and contaminated materials must not be disposed of with household garbage[1].
-
Do not allow the product to reach the sewage system[1].
-
Disposal must be conducted in accordance with official local, state, and federal regulations.
Below is a workflow diagram for the safe handling of this compound salt.
Caption: Safe handling workflow for this compound salt.
References
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. morebio.co.kr [morebio.co.kr]
- 7. biotium.com [biotium.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
